Lamotrigine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRQGJRPPTADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023195 | |
| Record name | Lamotrigine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lamotrigine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
503.1±60.0 | |
| Record name | Lamotrigine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
In water, 170 mg/L at 25 °C, Solubility in 0.1M hydrochloric acid: 4.1 mg/mL at 25 °C, 4.88e-01 g/L | |
| Record name | Lamotrigine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LAMOTRIGINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lamotrigine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to pale cream-colored powder. Crystals from isopropanol | |
CAS No. |
84057-84-1 | |
| Record name | Lamotrigine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84057-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lamotrigine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084057841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lamotrigine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lamotrigine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | lamotrigine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lamotrigine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lamotrigine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | lamotrigine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAMOTRIGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3H27498KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LAMOTRIGINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lamotrigine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177-181, 216-218 °C (uncorr), 216 - 218 °C (uncorr.) | |
| Record name | Lamotrigine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LAMOTRIGINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lamotrigine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lamotrigine on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lamotrigine is a phenyltriazine derivative antiepileptic drug widely utilized in the management of epilepsy and bipolar disorder.[1][2][3][4][5][6] Its therapeutic efficacy is primarily attributed to its modulatory effects on voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells.[1][2][7][8] This technical guide provides a comprehensive overview of the molecular mechanism of this compound's interaction with VGSCs, focusing on its state-dependent binding, effects on channel kinetics, and the structural basis of its action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
The central mechanism of this compound's action is the inhibition of VGSCs, which leads to the stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters like glutamate.[1][4][7][8][9] A key feature of this interaction is its state-dependence; this compound exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[10][11][12][13][14] This preferential binding to the inactivated state means that this compound is more effective at blocking channels in rapidly firing neurons, a characteristic of seizure activity, while having minimal impact on normal neuronal activity.[10][11]
Preferential Binding to the Inactivated State
Electrophysiological studies have consistently demonstrated that this compound's inhibitory effect is more pronounced at more depolarized membrane potentials, where a larger fraction of sodium channels are in the inactivated state.[10][11] The drug binds slowly to the fast-inactivated state of the channel, which explains why its inhibitory effects are enhanced by long depolarizations.[10][11] This voltage-dependent and use-dependent blockade is a hallmark of this compound's mechanism and is crucial for its clinical efficacy.
Effects on Sodium Channel Gating and Kinetics
This compound's interaction with VGSCs leads to several key changes in channel gating and kinetics:
-
Hyperpolarizing Shift in Steady-State Inactivation: this compound shifts the voltage-dependence of steady-state inactivation to more hyperpolarized potentials.[15][16][17] This means that at any given membrane potential, a larger proportion of channels will be in the inactivated, non-conducting state in the presence of the drug. For instance, 100 μM of this compound was found to shift the V1/2 of the inactivation curve of Nav1.4 channels to the hyperpolarizing side by approximately 20.96 mV.[15][16]
-
Delayed Recovery from Inactivation: The drug slows the recovery of sodium channels from the inactivated state, thereby reducing the number of channels available to open in response to subsequent stimuli.[17] This contributes to the reduction of sustained high-frequency firing of neurons.
-
Reduction of Peak and Late Sodium Currents: this compound effectively blocks both the peak and late components of the sodium current. The inhibition of the late sodium current is particularly relevant as this current can contribute to neuronal hyperexcitability.
Quantitative Analysis of this compound-VGSC Interactions
The following tables summarize key quantitative data from various studies on the interaction of this compound with different voltage-gated sodium channel isoforms.
Table 1: Inhibitory Concentration (IC50) and Dissociation Constants (Kd) of this compound for Voltage-Gated Sodium Channels
| Channel Isoform | Experimental System | Parameter | Value | Holding Potential (Vhold) | Reference |
| Rat Brain Type IIA (Nav1.2) | Xenopus Oocytes | Apparent Kd (inactivated state) | 31.9 µM | - | [18] |
| Rat Hippocampal Neurons | Acutely Dissociated Neurons | Apparent Kd (inactivated state) | ~7 µM | Various depolarized potentials | [10][11] |
| Human Nav1.5 | HEK293 Cells | IC50 (peak current) | 280.2 ± 15.5 µM | -120 mV | [19] |
| Human Nav1.5 | HEK293 Cells | IC50 (peak current) | 28.8 ± 4.0 µM | -95 mV | [19] |
| Human Nav1.5 | HEK293 Cells | IC50 (late current) | 12.2 ± 0.5 µM | - | [19] |
| Human Nav1.5 | HEK293 Cells | IC50 | 142 ± 36 µM | - | [17] |
| Rat Ventricular Cardiomyocytes (Epileptic) | Isolated Cardiomyocytes | IC50 | 1.5 ± 0.3 µM | - | [20] |
| Rat Ventricular Cardiomyocytes (Sham) | Isolated Cardiomyocytes | IC50 | 155 ± 22 µM | - | [20] |
Table 2: Effects of this compound on Sodium Channel Gating Properties
| Channel Isoform | Experimental System | Parameter | Effect | Concentration | Reference |
| Mouse Nav1.4 | HEK293 Cells | V1/2 of Inactivation | Hyperpolarizing shift of 20.96 mV | 100 µM | [15][16] |
| Human Nav1.5 | HEK293 Cells | V1/2 of Activation | Hyperpolarizing shift from -52.7 mV to -56.7 mV | - | [17] |
| Human Nav1.5 | HEK293 Cells | V1/2 of Inactivation | Hyperpolarizing shift from -92.9 mV to -99.5 mV | - | [17] |
| Human Nav1.5 | HEK293 Cells | Recovery from Inactivation (fast component) | τ increased from 11.2 ms to 17.1 ms | - | [17] |
| Human Nav1.5 | HEK293 Cells | Recovery from Inactivation (slow component) | τ increased from 134.8 ms to 657.7 ms | - | [17] |
Structural Basis of this compound Interaction
Recent advancements in cryogenic electron microscopy (cryo-EM) have provided unprecedented insights into the binding of this compound to VGSCs.[21][22][23][24] These studies have revealed a dual-pocket inhibition mechanism for this compound.[21][22][23][24]
-
Binding Site in the Central Cavity (Site C): One molecule of this compound binds within the central cavity of the pore domain, a site also occupied by other local anesthetics and antiarrhythmic drugs.[21][22] This direct occlusion of the ion conduction pathway contributes to the channel blockade.
-
Binding Site Beneath the Intracellular Gate (Site BIG): A second this compound molecule binds to a novel site located beneath the intracellular gate.[21][22] This binding is associated with a conformational change in the S6 segment of domain IV, which helps to stabilize the inactivated state of the channel.[22]
Mutagenesis studies have identified specific amino acid residues in the transmembrane segment S6 of domain IV (IVS6) that are critical for this compound binding, including I1760, F1764, and Y1771 in the rat brain type IIA sodium channel.[18] These residues form part of the binding pocket for this compound and other pore-blocking drugs.[25]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Effect on VGSCs
This protocol provides a generalized methodology for investigating the effects of this compound on voltage-gated sodium currents using the whole-cell patch-clamp technique.[26][27][28][29]
5.1.1 Materials and Solutions
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired human sodium channel alpha subunit (e.g., hNav1.2).
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, pH 7.4 when bubbled with 95% O2/5% CO2. Osmolarity adjusted to 305-315 mOsm.[26]
-
Internal (Pipette) Solution: (in mM) 130 KCl, 5 NaCl, 1 MgCl2, 0.4 CaCl2, 10 HEPES, and 11 EGTA, pH 7.3 with KOH. Osmolarity adjusted to 260-280 mOsm.[26]
-
This compound Stock Solution: 100 mM in DMSO. Diluted to final concentrations in the external solution on the day of the experiment.
5.1.2 Equipment
-
Patch-clamp amplifier and digitizer
-
Inverted microscope with DIC optics
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller
-
Computer with data acquisition and analysis software (e.g., pCLAMP)
5.1.3 Procedure
-
Cell Preparation: Plate HEK293 cells expressing the target sodium channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 4-6 MΩ when filled with the internal solution.[26]
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[28]
-
-
Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship: Hold the cell at -120 mV. Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 mV increments) to elicit sodium currents.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to -20 mV, followed by a test pulse to 0 mV to measure the fraction of available channels.
-
Recovery from Inactivation: Apply a pair of depolarizing pulses separated by a variable recovery interval at a hyperpolarized potential (e.g., -120 mV).
-
-
Drug Application: After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach a steady state before repeating the voltage-clamp protocols.
-
Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step to construct I-V curves.
-
Fit the steady-state inactivation data with a Boltzmann function to determine the half-inactivation potential (V1/2).
-
Plot the normalized current from the recovery from inactivation protocol against the recovery interval and fit with an exponential function to determine the time constant of recovery.
-
Generate concentration-response curves by plotting the percentage of current inhibition against the this compound concentration and fit with the Hill equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's state-dependent binding to VGSCs.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for whole-cell patch-clamp analysis.
Conclusion
This compound exerts its therapeutic effects through a sophisticated, state-dependent inhibition of voltage-gated sodium channels. Its preferential binding to the inactivated state, leading to a hyperpolarizing shift in inactivation and delayed recovery, allows for targeted modulation of hyperexcitable neuronal activity. The elucidation of its dual-pocket binding mechanism provides a structural basis for its action and opens avenues for the development of novel, more selective sodium channel modulators. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and related compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound: a review of its use in bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacological properties and clinical efficacy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of this compound inhibition of Na+ channels in rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of this compound inhibition of Na+ channels in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding of the anticonvulsant drug this compound and the neurotoxin batrachotoxin to voltage-gated sodium channels induces conformational changes associated with block and steady-state activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. The Anti-Epileptic Drugs this compound and Valproic Acid Reduce the Cardiac Sodium Current - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential interactions of this compound and related drugs with transmembrane segment IVS6 of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiac sodium channel inhibition by this compound: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pnas.org [pnas.org]
- 22. Dual-pocket inhibition of Nav channels by the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tuning Sodium Channel Blockers to the Near-Atomic Level - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dual-pocket-inhibition-of-na-v-channels-by-the-antiepileptic-drug-lamotrigine - Ask this paper | Bohrium [bohrium.com]
- 25. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Patch Clamp Protocol [labome.com]
- 27. Whole Cell Patch Clamp Protocol [protocols.io]
- 28. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 29. scientifica.uk.com [scientifica.uk.com]
Neuroprotective Effects of Lamotrigine in In Vitro Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of lamotrigine as demonstrated in various in vitro models. This compound, an established anti-epileptic and mood-stabilizing drug, exhibits a range of cellular and molecular actions that protect neurons from various insults. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for the scientific community.
Core Neuroprotective Mechanisms of this compound
This compound's neuroprotective properties are multifaceted, primarily revolving around its ability to modulate neuronal excitability, mitigate excitotoxicity, reduce oxidative stress, inhibit apoptotic pathways, and temper neuroinflammatory responses. The following sections delve into the experimental evidence supporting these mechanisms.
Attenuation of Glutamate Excitotoxicity
Glutamate-induced excitotoxicity is a primary driver of neuronal damage in many neurological disorders. This compound has been shown to be effective in protecting neurons from excessive glutamate stimulation.
| Cell Line/Primary Culture | Insult | This compound Concentration (µM) | Outcome Measure | Result | Citation |
| Rat Cerebellar Granule Cells (CGCs) | 100 µM Glutamate | 100 | Cell Viability (MTT Assay) | ~75% cell survival with 24-hour pretreatment; full protection with 3-4 days of pretreatment | [1][2] |
| Rat Cerebellar Granule Cells (CGCs) | 100 µM Glutamate | 5-200 | Cell Viability (MTT Assay) | Concentration-dependent protection | [1][2] |
| SH-SY5Y Human Neuroblastoma Cells | 15 mM Glutamate | 100 | Cell Viability (MTT Assay) | Significant increase in cell viability | [3][4][5][6] |
| SH-SY5Y Human Neuroblastoma Cells | 15 mM Glutamate | 100 | LDH Release | Significant decrease in LDH release | [3][6][7] |
This protocol is adapted from studies investigating this compound's protective effects against glutamate-induced cell death in primary rat CGCs.[1][2]
-
Cell Culture:
-
Isolate cerebella from 8-day-old Sprague-Dawley rat pups.
-
Dissociate tissue with trypsin and triturate to obtain a single-cell suspension.
-
Plate cells at a density of 2.5 x 10^6 cells/mL on poly-L-lysine-coated plates.
-
Culture cells in Basal Medium Eagle supplemented with 10% fetal bovine serum, 25 mM KCl, and 2 mM L-glutamine.
-
Add cytosine arabinoside after 24 hours to inhibit non-neuronal cell proliferation.
-
-
This compound Pre-treatment:
-
At 6 days in vitro (DIV), treat the CGCs with varying concentrations of this compound (e.g., 5-200 µM) for a specified duration (e.g., 1-4 days).
-
-
Induction of Excitotoxicity:
-
After the pre-treatment period, expose the cells to 100 µM glutamate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Following glutamate exposure, remove the culture medium.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to a final concentration of 0.5 mg/mL and incubate for 1-2 hours at 37°C.
-
Solubilize the resulting formazan crystals with dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Modulation of Apoptotic Pathways
This compound has been demonstrated to interfere with programmed cell death by modulating the expression of key apoptotic and anti-apoptotic proteins.
| Cell Line/Primary Culture | Insult | This compound Concentration (µM) | Outcome Measure | Result | Citation |
| Rat Cerebellar Granule Cells (CGCs) | - | 25-100 | Bcl-2 mRNA Expression (qPCR) | Dose-dependent increase | [1] |
| Rat Cerebellar Granule Cells (CGCs) | - | 25 | Bcl-2 Protein Expression (Western Blot) | Significant increase | [1] |
| Differentiated PC12 and SH-SY5Y Cells | Proteasome Inhibitors (MG132, MG115) | Not specified | Apoptosis-related protein levels | Reduction in inhibitor-induced changes in Bid, Bcl-2, Bax, and p53 | [8] |
This protocol outlines the steps for assessing this compound-induced changes in Bcl-2 protein levels in primary rat CGCs.[1]
-
Cell Culture and Treatment:
-
Culture and treat CGCs with this compound as described in the previous protocol.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against Bcl-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize Bcl-2 protein levels to a loading control such as β-actin.
-
Mitigation of Oxidative Stress
This compound demonstrates antioxidant properties by reducing the production of reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
| Cell Line/Primary Culture | Insult | This compound Concentration (µM) | Outcome Measure | Result | Citation |
| SH-SY5Y Human Neuroblastoma Cells | 15 mM Glutamate | 100 | Hydrogen Peroxide (H2O2) Levels | Reduction in H2O2 increase | [3][6] |
| SH-SY5Y Human Neuroblastoma Cells | 15 mM Glutamate | 100 | Superoxide Dismutase (SOD) Activity | Increased SOD activity | [3][6] |
| Cultured Rat Hippocampal Neurons | Pilocarpine | Not specified | Nitric Oxide (NO) Concentration | Decreased NO concentration | [9] |
This protocol describes a general method for measuring intracellular ROS levels using a fluorescent probe.
-
Cell Culture and Treatment:
-
Culture cells (e.g., SH-SY5Y) and treat with this compound followed by an oxidative insult (e.g., glutamate).
-
-
ROS Detection:
-
Load the cells with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), by incubating them in a medium containing the dye.
-
After incubation, wash the cells to remove excess dye.
-
-
Quantification:
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
-
Compare the fluorescence in this compound-treated cells to that in untreated, insult-exposed cells.
-
Attenuation of Neuroinflammation
This compound can modulate inflammatory responses in the central nervous system by altering the production of pro- and anti-inflammatory cytokines.
| Cell Line/Primary Culture | Condition/Insult | This compound Concentration (µg/mL) | Outcome Measure | Result | Citation |
| Rat Astrocyte-Microglia Co-culture (M5 and M30) | - | Higher concentrations | Transforming Growth Factor-ß1 (TGF-ß1) Levels (ELISA) | Significant increase | [10][11] |
| Rat Astrocyte-Microglia Co-culture (M5 and M30) | - | Not specified | Tumor Necrosis Factor-α (TNF-α) Levels (ELISA) | No effect | [10][11] |
| SH-SY5Y Human Neuroblastoma Cells | 15 mM Glutamate | 100 µM | IL-1β, IL-6, TNF-α Levels | Attenuation of glutamate-induced increase | [3][6] |
This protocol is based on studies examining the immunomodulatory effects of this compound in a glial co-culture model.[10][11]
-
Co-culture Preparation:
-
Establish primary rat co-cultures of astrocytes containing either 5% (M5, "physiological") or 30% (M30, "inflammatory") microglia.
-
-
This compound Treatment:
-
Treat the co-cultures with different concentrations of this compound for 24 hours.
-
-
Supernatant Collection:
-
After incubation, collect the culture supernatants and centrifuge to remove cell debris.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, TGF-ß1).
-
Coat a 96-well plate with a capture antibody for the target cytokine.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance of the colored product using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Modulation of Ion Channels and Neurotransmitter Release
The primary mechanism of action of this compound involves the modulation of voltage-gated ion channels, which in turn affects the release of neurotransmitters.
| Preparation | This compound Concentration | Outcome Measure | Result | Citation |
| HEK293 cells expressing human cardiac Nav1.5 channels | - | IC50 for Nav1.5 current inhibition | 142 ± 36 µM | [12] |
| Rat Entorhinal Cortex Slices | Not specified | Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Reduced frequency, no change in amplitude | [13][14] |
| Rat Entorhinal Cortex Slices | Not specified | Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | Increased frequency and amplitude | [13][14] |
| Rat Dorsal Horn Slices | 20 µM (IC50) | Electrically-evoked Glutamate Release | Inhibition | [15] |
| Rat Dorsal Horn Slices | 44 µM (IC50) | Electrically-evoked GABA Release | Inhibition (less potent than for glutamate) | [15] |
This protocol provides a general outline for recording spontaneous postsynaptic currents in brain slices.[13][14]
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., from the entorhinal cortex) from rodents.
-
Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with aCSF.
-
Using a microscope and micromanipulators, establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record spontaneous excitatory postsynaptic currents (sEPSCs) by holding the neuron at a negative potential (e.g., -70 mV).
-
Record spontaneous inhibitory postsynaptic currents (sIPSCs) by holding the neuron at a more depolarized potential.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound.
-
Record the changes in the frequency and amplitude of sEPSCs and sIPSCs.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the effects of this compound on synaptic transmission.
-
Conclusion
The in vitro evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing the attenuation of excitotoxicity, inhibition of apoptosis, reduction of oxidative stress, and modulation of neuroinflammation, makes it a compelling candidate for further investigation in the context of various neurodegenerative and psychiatric disorders. The detailed protocols and summarized data herein provide a valuable resource for researchers aiming to build upon these findings and explore the full therapeutic utility of this compound.
References
- 1. Neuroprotective effects of the mood stabilizer this compound against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of the mood stabilizer this compound against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Marmara Medical Journal » Submission » The neuroprotective effect of this compound against glutamate excitotoxicity in SH-SY5Y human neuroblastoma cells [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. This compound Attenuates Proteasome Inhibition-Induced Apoptosis by Suppressing the Activation of the Mitochondrial Pathway and the Caspase-8- and Bid-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant and antioxidant effects of this compound on pilocarpine-induced status epilepticus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound and Topiramate on Glial Properties in an Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound and Topiramate on Glial Properties in an Astrocyte-Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anti-Epileptic Drugs this compound and Valproic Acid Reduce the Cardiac Sodium Current - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
Unraveling the Complex Interplay: Lamotrigine's Impact on GABAergic Neurotransmission
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lamotrigine, a phenyltriazine derivative, is a widely utilized antiepileptic and mood-stabilizing agent. While its primary mechanism of action is traditionally attributed to the blockade of voltage-gated sodium channels and subsequent reduction in glutamate release, a growing body of evidence indicates a nuanced and multifaceted interaction with the GABAergic system. This technical guide synthesizes key research findings to provide a comprehensive overview of this compound's effects on GABAergic neurotransmission, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. The conflicting reports of both enhancement and suppression of GABA-mediated inhibition underscore the complexity of this compound's pharmacological profile and highlight the need for further investigation to fully elucidate its therapeutic mechanisms.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy and bipolar disorder. This compound's efficacy in treating these conditions has prompted extensive research into its molecular targets beyond the well-established effects on sodium channels. This guide delves into the intricate relationship between this compound and the GABAergic system, exploring its influence on GABA release, GABA-A receptor function, and gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on GABAergic neurotransmission.
Table 1: Effects of this compound on GABA Levels and Turnover
| Parameter | Species/Model | Brain Region | This compound Concentration/Dose | Observed Effect | Citation |
| GABA Levels | Rat (in vivo) | Cerebrospinal Fluid | 20 mg/kg (acute) | Significant increase | [1][2] |
| GABA Levels | Rat (in vivo) | Hippocampus | 10 mg/kg/day (90 days) | 25% increase | [3][4] |
| GABA Turnover | Rat (in vivo) | Hippocampus | 10 mg/kg/day (90 days) | Increased | [3][4] |
| GABA Levels | Healthy Humans | Occipital Region | Titrated to target dose over 4 weeks | 25% increase | [5] |
| Plasma GABA Levels | Healthy Humans | Plasma | 100 mg/day (1 week) | No significant difference | [6] |
Table 2: Electrophysiological Effects of this compound on GABAergic Synaptic Transmission
| Parameter | Preparation | Brain Region | This compound Concentration | Observed Effect | Citation |
| Spontaneous IPSC Frequency | Rat Brain Slices | Entorhinal Cortex | Not specified | Increased | [7][8] |
| Spontaneous IPSC Amplitude | Rat Brain Slices | Entorhinal Cortex | Not specified | Increased | [7][8] |
| Miniature IPSC Frequency | Rat Brain Slices | Entorhinal Cortex | Not specified | Increased | [9] |
| Spontaneous IPSC Frequency | Rat Brain Slices | CA3 Hippocampus | 50 µM | Decreased | [10] |
| Evoked Compound IPSC Amplitude | Rat Brain Slices | Dentate Gyrus | Not specified | Significantly decreased | [9] |
Table 3: Effects of this compound on GABA-A Receptor Subunit Gene Expression
| Gene | Model | Brain Region/Cell Type | This compound Treatment | Observed Effect | Citation |
| GABA-A Receptor β3 Subunit | Primary Cultured Rat Hippocampal Cells | Hippocampus | 0.1 mM for one week | Increased expression | [11][12] |
| GABA-A Receptor β3 Subunit | Rat (in vivo) | CA1, CA3, and Dentate Gyrus of Hippocampus | Chronic treatment | Increased expression | [11][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's impact on GABAergic neurotransmission.
In Vivo Microdialysis for GABA Measurement
Objective: To measure extracellular GABA levels in the brain of conscious, freely moving animals following this compound administration.
Protocol:
-
Animal Preparation: Wistar albino rats are anesthetized, and a guide cannula is stereotaxically implanted to target the desired brain region (e.g., lateral ventricles, hippocampus). The cannula is secured with dental cement. Animals are allowed to recover for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., 20-40 minutes) to establish a stable baseline of extracellular GABA levels.
-
Drug Administration: this compound (e.g., 20 mg/kg) or vehicle (saline) is administered via intraperitoneal injection.[2]
-
Post-treatment Collection: Dialysate collection continues for several hours post-injection.
-
Sample Analysis: GABA concentrations in the dialysate samples are quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).[1][2][6]
Whole-Cell Patch-Clamp Recording in Brain Slices
Objective: To investigate the effects of this compound on spontaneous and evoked GABAergic postsynaptic currents in individual neurons.
Protocol:
-
Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., entorhinal cortex, hippocampus) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Electrophysiology: Whole-cell patch-clamp recordings are obtained from identified neurons using borosilicate glass pipettes filled with an internal solution. To isolate inhibitory postsynaptic currents (IPSCs), recordings are made at a holding potential near the reversal potential for glutamate-mediated currents (e.g., 0 mV), and glutamate receptor antagonists (e.g., NBQX, CGP 37849) may be included in the aCSF.[10]
-
Data Acquisition: Spontaneous IPSCs (sIPSCs) are recorded in the absence of stimulation. To record miniature IPSCs (mIPSCs), tetrodotoxin (TTX) is added to the aCSF to block action potentials. Evoked IPSCs are elicited by electrical stimulation of afferent pathways.
-
Drug Application: After obtaining a stable baseline recording, this compound is bath-applied at a known concentration.
-
Data Analysis: Changes in the frequency, amplitude, and kinetics of IPSCs before and after this compound application are analyzed using appropriate software.
Gene Expression Analysis using cDNA Array and In Situ Hybridization
Objective: To determine the effect of chronic this compound treatment on the gene expression of GABA-A receptor subunits.
Protocol:
-
Cell Culture and Treatment: Primary hippocampal cells from rats are cultured. The cells are treated with this compound (e.g., 0.1 mM) or vehicle for a specified duration (e.g., one week).[11][12]
-
RNA Isolation: Total RNA is isolated from the treated and control cells.
-
cDNA Array:
-
Probe Preparation: The isolated RNA is reverse-transcribed to cDNA, which is labeled with a radioactive isotope (e.g., 32P-dATP).[11]
-
Hybridization: The labeled cDNA probes are hybridized to cDNA array membranes containing numerous known rat genes.[11][12]
-
Analysis: The hybridization signals between the membranes from treated and control cells are compared to identify differentially expressed genes.
-
-
Northern Blotting (Confirmation): The upregulation of specific genes identified in the cDNA array (e.g., GABA-A receptor β3 subunit) is confirmed by Northern blotting analysis.
-
In Situ Hybridization (Localization):
-
Animal Treatment: Rats receive chronic treatment with this compound or vehicle.
-
Tissue Preparation: The animals are sacrificed, and their brains are sectioned.
-
Hybridization: The brain sections are hybridized with a labeled antisense probe specific for the GABA-A receptor β3 subunit mRNA.
-
Analysis: The expression pattern and intensity of the hybridization signal are analyzed in different hippocampal subfields (e.g., CA1, CA3, dentate gyrus) to determine the anatomical localization of the gene expression changes.[11][13]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to this compound's interaction with the GABAergic system.
Caption: Proposed mechanisms of this compound's action on neurotransmitter release and receptor expression.
Caption: Workflow for in vivo microdialysis to measure GABA levels.
Caption: Experimental workflow for whole-cell patch-clamp recordings.
Discussion and Future Directions
The evidence presented in this guide illustrates that this compound's interaction with the GABAergic system is complex and appears to be dependent on the experimental model, duration of treatment, and the specific brain region being investigated.
The findings of increased spontaneous and miniature IPSCs in the entorhinal cortex suggest a presynaptic mechanism of action, possibly leading to enhanced GABA release.[7][8][9] This is further supported by in vivo microdialysis studies showing elevated extracellular GABA levels following acute this compound administration.[1][2]
Conversely, studies in the hippocampus have reported a decrease in spontaneous and evoked IPSCs, indicating a suppression of GABAergic transmission in this region.[9][10] This highlights the region-specific effects of this compound, which may be crucial for its therapeutic window, balancing anticonvulsant and mood-stabilizing properties without causing excessive sedation.
The upregulation of the GABA-A receptor β3 subunit with chronic treatment introduces another layer of complexity.[11][12][13] This finding suggests that long-term administration of this compound may induce neuroadaptive changes in the GABAergic system, potentially contributing to its long-term efficacy and tolerance profile.
The conflicting data underscore the need for further research to reconcile these apparent discrepancies. Future studies should focus on:
-
Investigating the dose-dependent effects of this compound on GABAergic transmission in different brain regions.
-
Elucidating the specific molecular targets responsible for the observed presynaptic effects on GABA release.
-
Exploring the functional consequences of altered GABA-A receptor subunit composition following chronic this compound treatment.
-
Utilizing advanced techniques such as optogenetics to dissect the circuit-level effects of this compound on specific populations of GABAergic interneurons.
Conclusion
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. EXPLORING THE CORRELATION BETWEEN this compound AND GABA LEVELS IN CEREBROSPINAL FLUID: A LINEAR RELATIONSHIP ANALYSIS | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING (Special for English Literature & Humanities) ISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Chronic this compound treatment increases rat hippocampal GABA shunt activity and elevates cerebral taurine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on plasma GABA levels in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticonvulsant, this compound decreases spontaneous glutamate release but increases spontaneous GABA release in the rat entorhinal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting the this compound-Mediated Effect on Hippocampal GABAergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound increases gene expression of GABA-A receptor beta3 subunit in primary cultured rat hippocampus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benzobuddies.org [benzobuddies.org]
- 13. researchgate.net [researchgate.net]
Lamotrigine: A Neuroprotective Agent Against Excitotoxicity in Neuronal Cultures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders. Lamotrigine (LTG), a phenyltriazine derivative widely used as an antiepileptic and mood stabilizer, has demonstrated significant neuroprotective effects against excitotoxicity in preclinical studies. This technical guide provides a comprehensive overview of the role of this compound in mitigating excitotoxicity in neuronal cultures, detailing its mechanisms of action, summarizing quantitative data from key experiments, and outlining detailed experimental protocols. The guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and acute brain injury.
Core Mechanisms of this compound-Mediated Neuroprotection
This compound's neuroprotective effects against glutamate-induced excitotoxicity are multifactorial, involving both direct modulation of neuronal excitability and engagement of downstream intracellular signaling pathways that promote cell survival.
Inhibition of Voltage-Gated Ion Channels and Glutamate Release
The primary and most well-established mechanism of action for this compound is the blockade of voltage-gated sodium channels (VGSCs). By stabilizing the inactivated state of these channels, this compound reduces sustained high-frequency firing of neurons, thereby decreasing the presynaptic release of glutamate. This reduction in glutamate release is a critical first step in preventing the overactivation of postsynaptic glutamate receptors, which initiates the excitotoxic cascade.
Beyond its effects on sodium channels, this compound has also been shown to inhibit high-voltage-activated calcium channels (HVA-CaCs), particularly N- and P-type channels. This action further contributes to the reduction of neurotransmitter release from presynaptic terminals.
Modulation of Postsynaptic Glutamate Receptors
While the primary effect is on presynaptic glutamate release, some evidence suggests that this compound can also directly modulate postsynaptic glutamate receptors. Studies have indicated that this compound can inhibit postsynaptic AMPA receptors, although this effect may be less potent than its impact on glutamate release. The inhibition of NMDA receptor-mediated events has also been reported, contributing to the reduction of excitotoxic injury.
Intracellular Signaling Pathways and Gene Expression
Recent research has unveiled that this compound's neuroprotective properties extend beyond the direct modulation of ion channels and receptors. This compound influences intracellular signaling cascades that enhance neuronal resilience.
-
Upregulation of Bcl-2: A significant finding is that this compound treatment leads to a robust increase in the expression of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2). This is achieved, at least in part, through the inhibition of histone deacetylases (HDACs), leading to chromatin remodeling and increased transcription of the Bcl-2 gene. The upregulation of Bcl-2 is a key factor in preventing the activation of the intrinsic apoptotic pathway.
-
Reduction of Oxidative Stress and Inflammation: Excitotoxicity is intricately linked to oxidative stress and inflammation. This compound has been shown to possess antioxidant properties, reducing the production of reactive oxygen species (ROS) and increasing the levels of endogenous antioxidants like glutathione. Furthermore, this compound can attenuate the inflammatory response by decreasing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Quantitative Data on this compound's Neuroprotective Efficacy
The following tables summarize quantitative data from key studies investigating the neuroprotective effects of this compound in neuronal cultures subjected to excitotoxic insults.
Table 1: Effect of this compound on Neuronal Viability in Glutamate-Induced Excitotoxicity
| Cell Type | This compound Concentration (µM) | Duration of Pretreatment | Glutamate Concentration (µM) | % Increase in Cell Viability (compared to glutamate alone) | Reference |
| Rat Cerebellar Granule Cells | 100 | 3 days | 100 | ~75% | |
| Rat Cerebellar Granule Cells | 200 | 3 days | 100 | Nearly full protection | |
| SH-SY5Y Human Neuroblastoma Cells | 100 | Not specified | 15,000 | Statistically significant increase |
Table 2: Effect of this compound on Markers of Cell Death and Oxidative Stress
| Cell Type | This compound Concentration (µM) | Parameter Measured | % Change (compared to glutamate alone) | Reference |
| SH-SY5Y Human Neuroblastoma Cells | 100 | LDH Release | Decrease | |
| SH-SY5Y Human Neuroblastoma Cells | 100 | Hydrogen Peroxide (H₂O₂) | Decrease | |
| SH-SY5Y Human Neuroblastoma Cells | 100 | Superoxide Dismutase (SOD) Activity | Increase | |
| Isolated Chick Retina | 60.50 (EC₅₀) | LDH Release (NMDA-induced) | 58-70% reduction |
Table 3: Effect of this compound on Gene and Protein Expression
| Cell Type | This compound Concentration (µM) | Target | Fold Change (mRNA/Protein) | Reference |
| Rat Cerebellar Granule Cells | 100 | Bcl-2 mRNA | Significant increase | |
| Rat Cerebellar Granule Cells | 100 | Bcl-2 Protein | Significant increase | |
| Rat Cerebellar Granule Cells | 100 | Acetylated Histone H3 | Increase | |
| Rat Cerebellar Granule Cells | 100 | Acetylated Histone H4 | Increase |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's neuroprotective action and a typical experimental workflow for studying excitotoxicity in vitro.
Exploring the Anti-inflammatory Properties of Lamotrigine in Glial Cells: A Technical Guide
Introduction
Lamotrigine (LTG), a phenyltriazine derivative, is an established anti-epileptic drug also utilized for the management of bipolar disorder.[1][2] Its primary mechanism of action is understood to be the blockade of voltage-sensitive sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.[2][3][4][5] Beyond its well-documented effects on neuronal excitability, an emerging body of evidence highlights the immunomodulatory and anti-inflammatory properties of this compound, particularly its influence on glial cells.
Glial cells, comprising microglia and astrocytes, are the resident immune cells of the central nervous system (CNS).[6] In response to pathological stimuli, these cells become activated, initiating an inflammatory cascade that, while intended to be protective, can become chronic and contribute to the pathophysiology of numerous neurological and psychiatric disorders.[6][7][8][9] This guide provides an in-depth examination of the current research on the anti-inflammatory effects of this compound on microglia and astrocytes, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Core Mechanism of Action and Anti-inflammatory Link
This compound's anti-inflammatory potential appears to be linked to its primary mechanism of action. By inhibiting the release of glutamate, this compound can indirectly suppress glial cell activation, as excessive glutamate is a known trigger for neuroinflammatory processes.[3][5] Furthermore, studies suggest that this compound may directly modulate microglial activation and alter the production of key inflammatory mediators.[1][10]
Effects on Glial Cell Viability and Activation
Studies on co-cultures of astrocytes and microglia have shown that this compound can affect glial cell viability in a concentration-dependent manner.[6][8][9] While high concentrations may induce some toxicity, the drug has been shown to modulate inflammatory activity at therapeutic concentrations.[6][8][9]
Interestingly, in an astrocyte-microglia co-culture model, this compound did not cause significant alterations in microglial phenotypes, unlike other agents such as topiramate which reduced microglial activation.[6][8][9] However, in an Alzheimer's disease mouse model, this compound treatment did inhibit microglial activation, as indicated by decreased levels of the microglial marker IBA-1.[10] This suggests that the effect of this compound on microglial activation may be context-dependent, varying with the specific inflammatory stimulus or pathological state.
Modulation of Cytokine Secretion
A key aspect of this compound's anti-inflammatory profile is its ability to modulate the secretion of cytokines from glial cells. Research has consistently shown that this compound can inhibit the production of pro-inflammatory cytokines while in some cases promoting anti-inflammatory mediators.
Pro-inflammatory Cytokines:
-
IL-1β, IL-6, and TNF-α: this compound has been demonstrated to significantly inhibit the secretion of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[11] This effect has been observed in vivo in murine models of inflammation and in vitro in LPS-treated RAW264.7 macrophage cells.[11] In a mouse model of Alzheimer's disease, this compound treatment also led to substantial reductions in IL-1β, IL-6, and TNF-α concentrations in the brain.[10] Furthermore, studies on cultured astrocytes from an Alzheimer's-like mouse model showed that this compound effectively reduces the production of IL-1β and IL-6.[12]
Anti-inflammatory Cytokines:
-
TGF-β1: In an astrocyte-microglia co-culture, treatment with higher concentrations of this compound resulted in a significant increase in the levels of the anti-inflammatory cytokine Transforming Growth Factor-β1 (TGF-β1).[6][8][9] This effect was observed under both "physiological" (5% microglia) and "pathological" (30% microglia) conditions.[6][8][9] The upregulation of TGF-β1, known for its neuroprotective effects, could contribute to the therapeutic benefits of this compound.[6]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of this compound on glial cells.
Table 1: Effect of this compound on Cytokine Levels in Astrocyte-Microglia Co-Cultures
| Cytokine | Cell Condition | This compound Concentration | Result | Reference |
|---|---|---|---|---|
| TNF-α | M30 (Pathological) | Not specified | No effect | [6],[8] |
| TGF-β1 | M5 (Physiological) | High concentrations | Significant Increase | [6],[8],[9] |
| TGF-β1 | M30 (Pathological) | High concentrations | Significant Increase | [6],[8],[9] |
(M5: 5% microglia co-culture; M30: 30% microglia co-culture)
Table 2: Effect of this compound on IL-1β in Cultured Astrocytes from APP/PS1 Mice
| This compound Concentration | Outcome | Result | Reference |
|---|---|---|---|
| 100 µM | IL-1β Level (ELISA) | Significant Reduction | [12] |
| 500 µM | IL-1β Level (ELISA) | Significant Reduction | [12] |
| 500 µM | IL-1β Protein (Western Blot) | Significant Reduction | [12] |
(APP/PS1: Alzheimer's disease mouse model)
Table 3: Effect of this compound on Glial Cell Viability
| Cell Culture | This compound Concentration | Result | Reference |
|---|---|---|---|
| M5 Co-culture | 10, 25, 50 µg/mL | Significant Reduction | [6] |
| M30 Co-culture | Not specified | Concentration-dependent Reduction | [6],[8],[9] |
(M5: 5% microglia co-culture; M30: 30% microglia co-culture)
Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the results and for designing future research.
1. Astrocyte-Microglia Co-Culture Model of Inflammation
-
Cell Preparation: Primary co-cultures of astrocytes and microglia were established from neonatal rats.[6][9] Cultures were prepared to contain either 5% microglia (M5), representing "physiological" conditions, or 30% microglia (M30), representing "pathological, inflammatory" conditions.[6][7][9]
-
Treatment: The glial co-cultures were treated with various concentrations of this compound (e.g., 10, 25, 50 µg/mL) for a period of 24 hours.[6][9]
-
Glial Cell Viability Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed to measure the metabolic activity and thus the viability of the glial cells post-treatment.[6][7][9]
-
Microglial Activation Analysis: Immunocytochemistry was used to analyze the morphological state of microglia, identifying phenotypes ranging from a resting ramified type to an activated, rounded phagocytic type.[6][9]
-
Cytokine Measurement: The levels of pro-inflammatory (TNF-α) and anti-inflammatory (TGF-β1) cytokines in the cell culture supernatants were quantified using an enzyme-linked immunosorbent assay (ELISA).[6][7][9]
-
Protein Expression Analysis: Western blot analysis was used to quantify the expression of specific proteins, such as the gap-junctional protein Connexin 43 (Cx43) in astrocytes.[6][7][8][9]
2. In Vivo Alzheimer's Disease Mouse Model
-
Animal Model: APP/PS1 double transgenic mice were used as a model for Alzheimer's disease.[10]
-
Treatment Protocol: Five-month-old APP/PS1 mice were administered this compound (30 mg/kg) or a vehicle control via intragastric gavage once daily for three consecutive months.[10]
-
Cytokine Measurement: The concentrations of IL-1β, IL-6, and TNF-α in brain tissue were measured using ELISA.[10]
-
Glial Cell Marker Analysis: Western blot assays were used to detect the levels of the microglial marker IBA-1 and the astrocyte marker GFAP in brain homogenates.[10]
Conclusion
The evidence presented indicates that this compound possesses significant anti-inflammatory properties that are exerted through its effects on glial cells. While its primary mechanism involves the stabilization of neuronal membranes, this compound also directly modulates the inflammatory responses of astrocytes and microglia.[3][5] Specifically, it has been shown to inhibit the production of key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and to promote the release of the anti-inflammatory cytokine TGF-β1.[6][10][11][12]
Despite some findings of concentration-dependent toxicity, the overall data suggests that this compound can reduce inflammatory activity, which may contribute to its therapeutic efficacy in epilepsy and bipolar disorder.[6][8][9] These anti-inflammatory actions present a compelling case for further investigation into this compound's potential as a therapeutic agent for other neurological conditions with a significant neuroinflammatory component. Future research should aim to further elucidate the specific signaling pathways within glial cells that are modulated by this compound and to explore its efficacy in a broader range of neuroinflammatory disease models.
References
- 1. Understanding this compound’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Effects of this compound and Topiramate on Glial Properties in an Astrocyte-Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of this compound and Topiramate on Glial Properties in an Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects against cognitive deficits, synapse and nerve cell damage, and hallmark neuropathologies in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on in vivo and in vitro cytokine secretion in murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Reduces Inflammatory Response and Ameliorates Executive Function Deterioration in an Alzheimer's-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Lamotrigine's Influence on Gene Expression in Cortical Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamotrigine, an established anticonvulsant and mood stabilizer, exerts significant neuroprotective effects and modulates neuronal excitability. A growing body of evidence indicates that its therapeutic mechanisms are intricately linked to alterations in gene expression within cortical neurons. This technical guide provides an in-depth analysis of the known effects of this compound on the neuronal transcriptome, focusing on key signaling pathways and gene networks. We consolidate quantitative data from various studies, detail relevant experimental methodologies, and present visual representations of the underlying molecular interactions to facilitate a comprehensive understanding for researchers and professionals in neuroscience and drug development.
Introduction
This compound's primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which stabilizes neuronal membranes and reduces the release of the excitatory neurotransmitter glutamate.[1][2] However, its therapeutic efficacy, particularly in mood stabilization, is increasingly attributed to its ability to modulate intracellular signaling cascades and, consequently, gene expression. These genomic effects contribute to long-term changes in neuronal function, plasticity, and resilience. This guide synthesizes the current knowledge on this compound-induced gene expression changes in cortical and related neuronal populations, providing a foundational resource for further investigation and therapeutic development.
Key Gene Expression Changes Induced by this compound
This compound has been shown to modulate the expression of several key genes involved in neuroprotection, synaptic function, and neuronal signaling. The following tables summarize the quantitative findings from relevant studies. It is important to note that much of the available data comes from studies on hippocampal neurons or whole frontal cortex tissue, which are closely related and functionally connected to cortical neurons.
Table 1: Upregulated Genes in Response to this compound Treatment
| Gene | Fold Change/Percent Increase | Cell/Tissue Type | Experimental Method | Reference |
| BDNF (Brain-Derived Neurotrophic Factor) | 1.8-fold (mRNA) | Rat Frontal Cortex | Real-time RT-PCR | [1][3] |
| 28% (protein) | Rat Frontal Cortex | ELISA | [3] | |
| Bcl-2 (B-cell lymphoma 2) | 1.9-fold (mRNA) | Rat Frontal Cortex | Real-time RT-PCR | [1][3] |
| 49% (protein) | Rat Frontal Cortex | Western Blot | [3] | |
| GABA-A Receptor β3 subunit | Upregulated (specific fold change not provided) | Primary Cultured Rat Hippocampal Cells | cDNA Array, Northern Blotting, In Situ Hybridization | [4][5][6] |
| Other Upregulated Genes | - | Primary Cultured Rat Hippocampal Cells | cDNA Array | [4][5] |
| Gene 1 | - | - | - | [4][5] |
| Gene 2 | - | - | - | [4][5] |
| Gene 3 | - | - | - | [4][5] |
| Gene 4 | - | - | - | [4][5] |
| Gene 5 | - | - | - | [4][5] |
| Gene 6 | - | - | - | [4][5] |
| Gene 7 | - | - | - | [4][5] |
Note: The cDNA array study identified a total of eight upregulated genes but did not specify all of them. The focus of the publication was on the GABA-A Receptor β3 subunit.[4][5]
Table 2: Downregulated Genes in Response to this compound Treatment
| Gene | Fold Change/Percent Decrease | Cell/Tissue Type | Experimental Method | Reference |
| Gene A | - | Primary Cultured Rat Hippocampal Cells | cDNA Array | [4][5] |
| Gene B | - | - | - | [4][5] |
| Gene C | - | - | - | [4][5] |
| Gene D | - | - | - | [4][5] |
| Gene E | - | - | - | [4][5] |
| Gene F | - | - | - | [4][5] |
Note: The cDNA array study identified six downregulated genes but did not specify their identities in the publication.[4][5]
Signaling Pathways Modulated by this compound
The gene expression changes orchestrated by this compound are downstream effects of its interaction with several signaling pathways. The primary mechanism involves the inhibition of neuronal hyperexcitability, which then influences intracellular calcium levels and downstream signaling cascades that regulate gene transcription.
Caption: this compound's signaling pathway leading to altered gene expression.
Experimental Protocols
This section details the methodologies for key experiments cited in the context of this compound's effects on neuronal gene expression.
Primary Cortical Neuron Culture
This protocol is adapted from standard procedures for isolating and culturing primary cortical neurons from embryonic rodents.[7][8][9][10]
Caption: Workflow for primary cortical neuron culture and drug treatment.
Detailed Steps:
-
Dissection: Cortices are dissected from embryonic day 18 (E18) rat or mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).[8]
-
Digestion: The cortical tissue is enzymatically digested, for example with papain or trypsin, to loosen the extracellular matrix.[9][10]
-
Dissociation: The digested tissue is mechanically triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.[8]
-
Plating: Neurons are plated onto coverslips or culture dishes pre-coated with an adhesive substrate like poly-D-lysine and laminin to promote attachment and neurite outgrowth.[10]
-
Culture: Cells are maintained in a serum-free culture medium, such as Neurobasal medium supplemented with B27, GlutaMAX, and antibiotics, at 37°C in a humidified incubator with 5% CO2.[9]
-
This compound Treatment: For gene expression studies, this compound is added to the culture medium at a specified concentration (e.g., 0.1 mM) for a defined period (e.g., one week).[4][5]
-
Harvesting: After treatment, cells are washed and harvested for subsequent RNA or protein extraction.
RNA Isolation, Library Preparation, and Sequencing (RNA-Seq)
The following outlines a general workflow for RNA-Seq to analyze differential gene expression.[11]
Caption: A standard workflow for RNA sequencing analysis.
Detailed Steps:
-
RNA Extraction: Total RNA is isolated from control and this compound-treated neuronal cultures using a method like TRIzol extraction or a column-based kit.[11]
-
RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation:
-
mRNA Purification: Polyadenylated (poly(A)) mRNA is selected from the total RNA.
-
Fragmentation: The purified mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into cDNA.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
-
Library Quality Control: The size and concentration of the prepared library are assessed.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis: The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound.[12][13][14]
Quantitative Real-Time PCR (qRT-PCR)
This method is used to validate the findings from RNA-Seq or to quantify the expression of specific genes of interest.[1][3]
Detailed Steps:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted and reverse transcribed into cDNA as described above.
-
Primer Design: Gene-specific primers are designed for the target genes (e.g., BDNF, Bcl-2) and a reference (housekeeping) gene (e.g., GAPDH, β-actin).
-
PCR Amplification: The PCR reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The cycle threshold (Ct) values are used to calculate the relative expression of the target genes in the this compound-treated samples compared to the control samples, after normalization to the reference gene.
Discussion and Future Directions
The available evidence strongly suggests that this compound's therapeutic effects are, in part, mediated by its ability to modulate gene expression, particularly of neuroprotective factors like BDNF and Bcl-2, and components of the GABAergic system.[1][3][7] The upregulation of these genes likely contributes to the long-term stabilization of neuronal networks and enhanced neuronal resilience.
However, the current understanding is largely based on studies of a limited number of genes or on non-cortical neuronal populations. A comprehensive, unbiased, genome-wide analysis of this compound's effects on the transcriptome of pure cortical neuron populations is still needed. Such a study, employing techniques like RNA-Seq, would provide a more complete picture of the gene networks and pathways affected by this compound.
Future research should focus on:
-
Performing RNA-sequencing on primary cortical neurons treated with this compound to obtain a global view of gene expression changes.
-
Investigating the dose-dependent and time-course effects of this compound on gene expression.
-
Exploring the role of epigenetic modifications, such as DNA methylation and histone acetylation, in mediating this compound's effects on the transcriptome.
-
Utilizing single-cell RNA-sequencing (scRNA-seq) to dissect the cell-type-specific effects of this compound within the diverse populations of cortical neurons.
Conclusion
This compound's impact on gene expression in cortical and related neurons is a critical aspect of its mechanism of action. The upregulation of neurotrophic and anti-apoptotic factors, along with the modulation of neurotransmitter receptor subunits, provides a molecular basis for its neuroprotective and mood-stabilizing properties. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to identify novel targets for the treatment of neurological and psychiatric disorders. A deeper understanding of the genomic effects of this compound will undoubtedly pave the way for more targeted and effective therapeutic strategies.
References
- 1. Chronic administration of mood stabilizers upregulates BDNF and bcl-2 expression levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound inhibition of Na+ channels in rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Administration of Mood Stabilizers Upregulates BDNF and Bcl-2 Expression Levels in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases gene expression of GABA-A receptor beta3 subunit in primary cultured rat hippocampus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 9. Primary cortical neuron isolation and culture [protocols.io]
- 10. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 11. RNA isolation, RNA-seq library preparation, and sequencing [bio-protocol.org]
- 12. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arxiv.org [arxiv.org]
The Pharmacogenomics of Lamotrigine Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine is a broad-spectrum anti-epileptic drug also utilized in the management of bipolar disorder.[1] Its therapeutic efficacy and the manifestation of adverse drug reactions exhibit significant inter-individual variability. This variability is, in part, attributable to genetic polymorphisms in genes encoding drug-metabolizing enzymes, drug transporters, and immune system components.[2][3] This technical guide provides a comprehensive overview of the current state of knowledge in the pharmacogenomics of this compound, with a focus on genetic markers that influence its metabolism, transport, and immunologically-mediated adverse effects. The aim is to furnish researchers, scientists, and drug development professionals with a detailed resource to inform future research and the development of personalized medicine strategies for this compound therapy.
Pharmacokinetics and Pharmacodynamics of this compound
This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory amino acids such as glutamate.[4] The elimination of this compound is predominantly through hepatic metabolism, specifically glucuronidation.[4] Genetic variations in the proteins responsible for these processes can significantly impact the drug's pharmacokinetic and pharmacodynamic profile.
Key Genes Influencing this compound Response
Metabolizing Enzymes: UGT1A4 and UGT2B7
The glucuronidation of this compound is primarily mediated by the UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A4 playing a major role and UGT2B7 contributing to a lesser extent.[2][5] Polymorphisms in the genes encoding these enzymes can alter their activity, leading to variations in this compound clearance and plasma concentrations.
Transporter Proteins: ABCB1 and ABCG2
The ATP-binding cassette (ABC) transporters, including P-glycoprotein (encoded by ABCB1) and breast cancer resistance protein (BCRP, encoded by ABCG2), are efflux transporters that can limit the brain penetration of this compound.[6] Polymorphisms in these genes have been associated with altered this compound concentrations.
Immune Response Genes: HLA Alleles
The human leukocyte antigen (HLA) system is critical for self versus non-self recognition by the immune system. Certain HLA alleles have been strongly associated with an increased risk of developing severe cutaneous adverse reactions (SCARs), such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), in response to this compound.[7][8]
Data Presentation: Genetic Associations with this compound Response
The following tables summarize the quantitative data from key studies investigating the association of genetic variants with this compound response.
Table 1: Association of HLA Alleles with this compound-Induced Cutaneous Adverse Drug Reactions (cADRs)
| Population | HLA Allele | cADR Phenotype | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference(s) |
| Chinese | HLA-B1502 | SJS/TEN | 2.4 | 1.20-4.78 | 0.01 | [7] |
| Asian (pooled) | HLA-A2402 | SJS/TEN | 3.50 | 1.61-7.59 | 0.002 | [7] |
| Asian (pooled) | HLA-A2402 | Maculopapular Eruption (MPE) | 2.14 | 1.10-4.16 | 0.03 | [7] |
| Chinese & Korean | HLA-A3303 | MPE (protective) | 0.2 | 0.06-0.64 | 0.007 | [7] |
| Thai | HLA-A02:07 | cADR | 7.83 | 1.60-38.25 | 0.013 | [9] |
| Thai | HLA-B15:02 | cADR | 4.89 | 1.28-18.67 | 0.014 | [9] |
| Thai | HLA-A33:03 | MPE | 8.27 | 1.83-37.41 | 0.005 | [9] |
| Thai | HLA-B15:02 | MPE | 7.33 | 1.63-33.02 | 0.005 | [9] |
| Thai | HLA-B44:03 | MPE | 10.29 | 1.45-72.81 | 0.029 | [9] |
| European | HLA-B5801 | SCARs | - | - | 0.037 | [10] |
| European | HLA-A6801 | SCARs | - | - | 0.012 | [10] |
| European | DRB11301 | SCARs | - | - | 0.045 | [10] |
Table 2: Association of UGT1A4 Polymorphisms with this compound Pharmacokinetics
| Polymorphism | Effect on this compound | Finding | Reference(s) |
| UGT1A43 (L48V) | Metabolism | Carriers of the G allele (TG + GG) had significantly reduced this compound concentrations compared to wild-type (TT). | [11] |
| UGT1A43 (L48V) | Efficacy | Wild-type (TT) subjects exhibited significantly better therapeutic efficacy compared to carriers of the G allele. | [11] |
| UGT1A4*1b | Pharmacokinetics | Associated with lower this compound dose-corrected concentrations in Mexican Mestizo patients. | [12] |
Table 3: Association of ABCB1 Polymorphisms with this compound Pharmacokinetics
| Polymorphism | Effect on this compound | Finding | Reference(s) |
| C1236T | Concentrations | CC genotype associated with higher this compound concentrations compared to CT + TT genotypes (10.1 vs 6.5 µmol/L, p=0.021). | |
| Haplotype (1236C-2677G-3435C) | Concentrations | Carriers had higher this compound concentrations than 1236T-2677G-3435T carriers. |
Experimental Protocols
Patient Recruitment and Phenotyping for Pharmacogenomic Studies
A crucial aspect of pharmacogenomic research is the careful selection and phenotyping of patients. For studies on this compound-induced cADRs, patients are typically categorized as "cases" (those who have experienced a cADR) and "tolerant controls" (those who have used this compound for a specified period, often at least 3 months, without developing a cADR).
-
Inclusion Criteria for Cases: A diagnosis of a specific cADR (e.g., SJS, TEN, DRESS, MPE) with a clear temporal association with this compound initiation. The diagnosis is often confirmed by a dermatologist.
-
Inclusion Criteria for Tolerant Controls: Continuous use of this compound for a minimum duration (e.g., 3-6 months) at a stable therapeutic dose without any signs of a cADR.
-
Exclusion Criteria: Concomitant use of other medications known to cause cADRs, or other potential causes for the observed reaction.
-
Informed Consent: All participants must provide written informed consent for genetic testing and the use of their clinical data for research purposes.[6][8][13][14] The consent form should clearly explain the purpose of the study, the procedures involved, potential risks and benefits, and how their genetic information will be stored and used.[6][8][13][14]
HLA Genotyping by PCR-SSP (Sequence-Specific Primers)
This method is commonly used for identifying specific HLA alleles associated with drug hypersensitivity.
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a commercially available kit.[10]
-
Primer Design: Sequence-specific primers are designed to amplify a particular HLA allele or group of alleles. An internal control primer pair is included in each reaction to ensure the amplification was successful.[7]
-
PCR Amplification: The PCR reaction mixture typically contains the extracted DNA, the specific primer pairs, Taq polymerase, dNTPs, and PCR buffer. The amplification is performed in a thermal cycler with specific cycling conditions (denaturation, annealing, and extension temperatures and times).[15]
-
Gel Electrophoresis: The PCR products are separated by size using agarose gel electrophoresis. The presence or absence of a specific band indicates the presence or absence of the target HLA allele.[7]
In Vitro Assessment of this compound Glucuronidation
These assays are used to determine the activity of UGT enzymes in metabolizing this compound and to assess the impact of genetic variants.
-
Source of Enzymes: Human liver microsomes or recombinant human UGT enzymes (e.g., UGT1A4, UGT2B7) expressed in cell lines like HEK293 are used.[1][9]
-
Incubation: The enzyme source is incubated with this compound at a specific concentration and temperature (typically 37°C) in the presence of the cofactor UDP-glucuronic acid (UDPGA).
-
Reaction Termination: The reaction is stopped after a defined time by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: The formation of the this compound glucuronide metabolite is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[13]
In Vitro Assessment of ABC Transporter-Mediated this compound Transport
These assays evaluate whether this compound is a substrate of efflux transporters like ABCB1 and ABCG2.
-
Cell Lines: Polarized epithelial cell lines (e.g., MDCKII) that are transfected to overexpress the transporter of interest (e.g., ABCB1 or ABCG2) are commonly used.
-
Transwell Assay: The cells are grown on a permeable membrane in a Transwell insert, creating two compartments (apical and basolateral).
-
Transport Measurement: this compound is added to one compartment, and its appearance in the other compartment is measured over time. The transport is measured in both directions (apical-to-basolateral and basolateral-to-apical).
-
Efflux Ratio Calculation: A significantly higher transport in the basolateral-to-apical direction compared to the apical-to-basolateral direction (an efflux ratio > 2) indicates that this compound is a substrate of the efflux transporter. The experiment is often repeated in the presence of a known inhibitor of the transporter to confirm specificity.
Mandatory Visualizations
References
- 1. ClinPGx [clinpgx.org]
- 2. Estrogen profile- and pharmacogenetics-based this compound dosing regimen optimization: Recommendations for pregnant women with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Glucuronidation of Dihydrotestosterone and trans-Androsterone by Recombinant UDP-Glucuronosyltransferase (UGT) 1A4: Evidence for Multiple UGT1A4 Aglycone Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and informed consent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103114138A - Method for qualitatively detecting HLA-B*1502 gene with PCR-SSP method and clinical kit - Google Patents [patents.google.com]
- 8. mdlab.com [mdlab.com]
- 9. Up-Regulation of UDP-Glucuronosyltransferase (UGT) 1A4 by 17β-Estradiol: A Potential Mechanism of Increased this compound Elimination in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HLA-B 1502 Genotyping [sgh.com.sg]
- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. External quality assessment for laboratory testing of HLA‐B*15:02 allele in relation to carbamazepine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The antiepileptic drug this compound is a substrate of mouse and human breast cancer resistance protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Lamotrigine's impact on mitochondrial function in neurons
An In-depth Technical Guide on Lamotrigine's Impact on Neuronal Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (LTG) is an established anti-epileptic drug widely utilized in the management of various neurological and psychiatric disorders, including epilepsy and bipolar disorder.[1][2] Its primary mechanism of action has historically been attributed to the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[1][3] However, emerging evidence highlights a significant and multifaceted role for this compound in modulating neuronal mitochondrial function. Mitochondria are critical for neuronal survival and function, governing energy production, calcium homeostasis, and the regulation of apoptosis.[4] Mitochondrial dysfunction is a key pathological feature in many neurodegenerative diseases.[4][5] This guide provides a comprehensive technical overview of the current understanding of this compound's impact on neuronal mitochondria, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.
This compound's Protective Effects on Mitochondrial Integrity and Function
This compound has demonstrated significant neuroprotective effects by preserving mitochondrial function in the face of various insults. Studies have shown that this compound can counteract the detrimental effects of mitochondrial toxins, reduce oxidative stress, and inhibit the mitochondrial pathway of apoptosis.
Protection Against Mitochondrial Toxins
This compound exerts a protective effect against neuronal injury induced by inhibitors of the mitochondrial respiratory chain.[6][7] In cellular models using differentiated PC12 cells, this compound significantly attenuated mitochondrial damage, oxidative stress, and cell death induced by rotenone and 1-methyl-4-phenylpyridinium (MPP+), which are inhibitors of mitochondrial complex I.[6][7] This protective action is attributed to its ability to suppress the formation of the mitochondrial permeability transition pore (mPTP), thereby preventing the release of cytochrome c and the subsequent activation of caspase-3.[6][7] Furthermore, this compound has been shown to be neuroprotective in an energy deficiency model using MPTP-intoxicated mice, where it limited dopaminergic neuronal death.[8]
Modulation of Oxidative Stress
A key aspect of this compound's mitochondrial impact is its ability to mitigate oxidative stress. It has been shown to possess antioxidant properties by reducing the formation of reactive oxygen species (ROS) and preventing the depletion of glutathione (GSH), a critical intracellular antioxidant.[1][6][7] In rat models of epilepsy, this compound administration led to significantly reduced levels of the lipid peroxidation product malondialdehyde (MDA) and increased activities of the antioxidant enzymes superoxide dismutase (SOD) and catalase (CAT).[1] This anti-oxidative capacity appears to be a crucial component of its neuroprotective effects.[1][9]
Inhibition of Apoptosis
This compound can attenuate apoptosis by directly intervening in the mitochondrial-mediated pathway. In response to cellular stress, such as proteasome inhibition, this compound reduces the loss of mitochondrial transmembrane potential and the release of cytochrome c.[10] It also modulates the expression of key apoptosis-related proteins, decreasing the levels of pro-apoptotic proteins like Bax and p53, while reducing the decrease in anti-apoptotic proteins like Bcl-2.[10] By inhibiting the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), this compound effectively suppresses the apoptotic cascade.[10]
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on the effects of this compound on mitochondrial parameters.
Table 1: Effects of this compound on Mitochondrial Respiratory Chain Complex Activity
| Brain Region | Treatment | Complex I Activity | Complex II Activity | Complex II-III Activity | Complex IV Activity | Reference |
|---|---|---|---|---|---|---|
| Various | Acute this compound | Reduced | Increased (Amygdala, Prefrontal Cortex, Hippocampus) | Increased (Prefrontal Cortex) | Increased (Hippocampus) | [11] |
| APP/PS1 Mice Brains | 30 mg/kg LTG for 3 months | Inactivated (via suppressed translational efficiency) | - | - | - |[12][13] |
Table 2: Effects of this compound on Cellular ATP and Oxidative Stress Markers
| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |
|---|---|---|---|---|
| ATP Levels | In vitro assay | 14 µM (MEC) | Reduction | [14] |
| Malondialdehyde (MDA) | Rat Brain (PTZ-kindled) | Not Specified | Significantly Reduced | [1] |
| Glutathione (GSH) | Rat Brain (PTZ-kindled) | Not Specified | Significantly Increased | [1] |
| Superoxide Dismutase (SOD) | Rat Brain (PTZ-kindled) | Not Specified | Significantly Increased | [1] |
| Catalase (CAT) | Rat Brain (PTZ-kindled) | Not Specified | Significantly Increased | [1] |
| Nitric Oxide (NO) | Mouse Hippocampus (Pilo-induced SE) | 20 mg/kg | Decreased | [15] |
| Glutathione (GSH) | Mouse Hippocampus (Pilo-induced SE) | 20 mg/kg | Increased |[15] |
Table 3: Effects of this compound on Apoptosis-Related Factors
| Factor | Model System | Treatment Condition | This compound Effect | Reference |
|---|---|---|---|---|
| Caspase-3 Activation | Differentiated PC12 cells | Rotenone or MPP+ induced | Significantly Attenuated | [6][7] |
| Cytochrome c Release | Differentiated PC12 cells | Rotenone or MPP+ induced | Suppressed | [6][7] |
| Apoptosis | MPTP-intoxicated mice | MPTP-induced | Reduced | [8] |
| Apoptosis-related proteins (Bax, p53, Bcl-2, Bid) | Differentiated PC12 and SH-SY5Y cells | Proteasome inhibitors (MG132, MG115) | Reduced changes in protein levels |[10] |
Signaling Pathways Modulated by this compound
This compound's influence on mitochondrial function is mediated through specific signaling pathways.
Mitochondrial Apoptosis Pathway
This compound provides neuroprotection by inhibiting the intrinsic pathway of apoptosis, which is critically dependent on mitochondrial integrity. Under conditions of cellular stress, this compound prevents the opening of the mitochondrial permeability transition pore, thereby stabilizing the mitochondrial membrane potential and preventing the release of cytochrome c into the cytosol. This, in turn, prevents the activation of caspase-9 and the subsequent cleavage of effector caspase-3, ultimately inhibiting apoptosis.[6][7][10]
Caption: this compound inhibits mitochondrial damage and subsequent apoptosis.
SIRT6/PGC-1α Pathway
In the context of Alzheimer's disease models, this compound has been shown to mitigate mitochondrial-mediated oxidative stress through the activation of the SIRT6/PGC-1α pathway.[12][13] Sirtuin 6 (SIRT6) is a deacetylase that plays a role in DNA repair, inflammation, and metabolism. Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and antioxidant defense. By activating this pathway, this compound enhances the cellular response to oxidative stress, thereby protecting neurons.[12][13]
References
- 1. Understanding this compound’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionews.com [bionews.com]
- 3. Neuroprotective effects of the mood stabilizer this compound against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibition of rotenone- or 1-methyl-4-phenylpyridinium-induced mitochondrial damage and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound is neuroprotective in the energy deficiency model of MPTP intoxicated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Attenuates Proteasome Inhibition-Induced Apoptosis by Suppressing the Activation of the Mitochondrial Pathway and the Caspase-8- and Bid-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of mitochondrial functions contributes to the protection of this compound against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Anticonvulsant and antioxidant effects of this compound on pilocarpine-induced status epilepticus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Novel Signaling Pathways Affected by Lamotrigine: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive technical overview of the signaling pathways modulated by Lamotrigine, extending beyond its well-established mechanism of voltage-gated sodium channel inhibition. It aims to equip researchers with detailed experimental methodologies and quantitative data to facilitate further investigation into this compound's therapeutic actions and the development of novel neurotherapeutics.
Introduction
This compound is a broad-spectrum anticonvulsant and mood stabilizer widely used in the treatment of epilepsy and bipolar disorder.[1][2] While its primary mechanism of action is the blockade of voltage-gated sodium channels, a growing body of evidence reveals a more complex pharmacological profile involving the modulation of multiple intracellular signaling cascades.[3][4][5][6] Understanding these novel pathways is crucial for elucidating the full therapeutic potential of this compound and for identifying new drug targets. This document synthesizes current research on the diverse signaling networks affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of these complex interactions.
Core Signaling Pathways Modulated by this compound
This compound exerts its effects through a multi-faceted approach, influencing ion channels, neurotransmitter release, neurotrophic factor expression, and inflammatory responses.
Inhibition of Voltage-Gated Ion Channels
This compound's best-characterized mechanism is the use- and voltage-dependent blockade of voltage-gated sodium channels (VGSCs), which stabilizes neuronal membranes and reduces neuronal hyperexcitability.[2][7] Beyond VGSCs, this compound also demonstrates inhibitory effects on voltage-gated calcium channels (VGCCs), further contributing to the suppression of excessive neuronal firing and neurotransmitter release.[8][9]
Quantitative Data on Ion Channel Inhibition by this compound
| Target Ion Channel | Effect | Quantitative Measure (IC50) | Experimental Model | Reference |
| Voltage-Gated Sodium Channel (NaV1.5) | Inhibition (holding potential -95 mV) | 28.8 ± 4.0 μM | In vitro (HEK293 cells) | [3] |
| Voltage-Gated Sodium Channel (NaV1.5) | Inhibition (holding potential -120 mV) | 280.2 ± 15.5 μM | In vitro (HEK293 cells) | [3] |
| Voltage-Gated Sodium Channel (NaV1.2) | Inactivated-state block | 31.9 μM | Xenopus oocytes | [10] |
| High-Voltage-Activated Ca2+ Currents | Inhibition | 12.3 μM | Rat cortical neurons | [1][8][9] |
Diagram: this compound's Action on Voltage-Gated Ion Channels
Caption: this compound inhibits VGSCs and VGCCs, reducing ion influx and subsequent neuronal hyperexcitability and glutamate release.
Modulation of Glutamatergic and GABAergic Neurotransmission
A key consequence of this compound's action on ion channels is the modulation of neurotransmitter release. It consistently demonstrates a concentration-dependent inhibition of glutamate release, a primary excitatory neurotransmitter.[8][11] Its effect on the main inhibitory neurotransmitter, GABA, is more complex, with studies reporting both increases in spontaneous GABA release and decreases in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).[12][13][14]
Quantitative Data on Neurotransmitter Modulation by this compound
| Neurotransmitter System | Effect | Quantitative Measure | Experimental Model | Reference |
| Glutamate Release | Inhibition | Concentration-dependent | Rat cerebrocortical nerve terminals | [8][11] |
| Spontaneous IPSC Frequency (GABA) | Reduction | Significant reduction with 100 µM this compound | Rat hippocampal slices | [14] |
| Spontaneous GABA Release | Increase | Increased frequency and amplitude of sIPSCs | Rat entorhinal cortex | [12][13] |
Diagram: this compound's Influence on Neurotransmission
Caption: this compound inhibits glutamate release and has complex effects on GABAergic transmission, altering the excitatory/inhibitory balance.
Neurotrophic and Intracellular Signaling Cascades
This compound has been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuronal survival, plasticity, and mood regulation.[15][16][17][18][19] This effect is thought to mediate some of its antidepressant and neuroprotective properties. Downstream of neurotrophic factor signaling, this compound influences the Akt/GSK-3β pathway, a critical regulator of cell survival and apoptosis. Studies indicate that this compound can increase the phosphorylation of Akt, leading to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β).[11][13]
Quantitative Data on Neurotrophic and Intracellular Signaling
| Signaling Molecule | Effect | Quantitative Measure | Experimental Model | Reference |
| BDNF Protein (Frontal Cortex) | Upregulation | Increased by ~20-30% with 30 mg/kg chronic treatment | Rat model of chronic unpredictable stress | [17][19] |
| BDNF Protein (Hippocampus) | Upregulation | Increased by ~25-35% with 30 mg/kg chronic treatment | Rat model of chronic unpredictable stress | [17][19] |
| Akt | Increased Phosphorylation | Qualitative increase observed | Rat brain | [2][11] |
| GSK-3β | Decreased Activity | Qualitative decrease observed | Rat brain, Human neuroblastoma cells | [11][13] |
Diagram: this compound's Impact on Neurotrophic Signaling
Caption: this compound upregulates BDNF, activating the TrkB-PI3K-Akt pathway, which in turn inhibits the pro-apoptotic GSK-3β, promoting neuronal survival.
Modulation of Neuroinflammation
Emerging evidence suggests that this compound possesses anti-inflammatory properties. It has been shown to reduce the expression and secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β), in both in vivo and in vitro models of inflammation.[7][20][21][22][23] This immunomodulatory effect may contribute to its therapeutic efficacy in neurological and psychiatric disorders where neuroinflammation is implicated.
Quantitative Data on Anti-inflammatory Effects of this compound
| Pro-inflammatory Cytokine | Effect | Quantitative Measure | Experimental Model | Reference |
| IL-6 | Inhibition | Significant inhibition of basal and mitogen-induced secretion with 6 and 12 mg/kg in vivo | Murine model of inflammation | [7][20] |
| TNF-α | Inhibition | Significant inhibition of basal and mitogen-induced secretion with 6 and 12 mg/kg in vivo | Murine model of inflammation | [7][20] |
| IL-1β | Inhibition | Significant reduction in brain tissue of APP/PS1 mice with 30 mg/kg/day for 6 months | Alzheimer's disease mouse model | [23] |
Diagram: Anti-inflammatory Action of this compound
Caption: this compound inhibits the production of pro-inflammatory cytokines by glial cells, thereby attenuating neuroinflammation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Whole-Cell Patch-Clamp Recording for Ion Channel Analysis
Objective: To measure the effect of this compound on voltage-gated sodium and calcium currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary cortical neurons)
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution for Na+ currents (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Internal solution for Ca2+ currents (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution at 1-2 mL/min.
-
Approach a neuron with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
For sodium currents, hold the cell at -100 mV and apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
For calcium currents, hold the cell at -80 mV and apply depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments).
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and record currents again after stabilization.
-
Wash out the drug and ensure the current returns to baseline.
-
Analyze the data to determine the percentage of current inhibition and calculate the IC50 value.
Synaptosome Preparation and Glutamate Release Assay
Objective: To measure the effect of this compound on depolarization-evoked glutamate release from presynaptic terminals.
Materials:
-
Rat cerebral cortices
-
Homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Percoll or Ficoll density gradient solutions
-
Krebs-Ringer buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose, 1.3 CaCl2 (gassed with 95% O2/5% CO2)
-
4-Aminopyridine (4-AP) or high K+ solution for depolarization
-
This compound stock solution
-
Glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit)
Procedure:
-
Homogenize rat cerebral cortices in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Centrifuge the supernatant at 12,000 x g for 20 minutes to pellet crude synaptosomes.
-
Resuspend the pellet and layer it onto a discontinuous Percoll or Ficoll gradient and centrifuge to purify synaptosomes.
-
Collect the synaptosome fraction and wash with Krebs-Ringer buffer.
-
Pre-incubate the synaptosomes with various concentrations of this compound or vehicle.
-
Stimulate glutamate release by adding a depolarizing agent (e.g., 1 mM 4-AP or 40 mM KCl).
-
Stop the reaction by centrifugation and collect the supernatant.
-
Measure the glutamate concentration in the supernatant using a fluorometric or colorimetric assay kit.
-
Normalize the glutamate release to the protein content of the synaptosomes.
Western Blotting for BDNF and Phosphorylated Signaling Proteins
Objective: To quantify the expression of total and phosphorylated proteins in brain tissue or cell lysates after this compound treatment.
Materials:
-
Brain tissue or cell lysates from this compound-treated and control samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BDNF, anti-phospho-Akt, anti-total-Akt, anti-phospho-GSK-3β, anti-total-GSK-3β)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue or lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To measure the concentration of pro-inflammatory cytokines in biological samples following this compound treatment.
Materials:
-
Serum, plasma, or cell culture supernatant from this compound-treated and control groups
-
Cytokine-specific ELISA kit (e.g., for IL-6, TNF-α, IL-1β)
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add capture antibody to the wells of a 96-well plate and incubate.
-
Wash the wells with wash buffer.
-
Block the wells to prevent non-specific binding.
-
Add standards and samples to the wells and incubate.
-
Wash the wells.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate to allow color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Conclusion and Future Directions
The therapeutic effects of this compound are increasingly understood to be mediated by a complex interplay of multiple signaling pathways. Beyond its established role as a voltage-gated sodium channel blocker, this compound modulates glutamatergic and GABAergic neurotransmission, upregulates neurotrophic factors like BDNF, influences intracellular survival pathways such as Akt/GSK-3β, and exhibits anti-inflammatory properties by reducing pro-inflammatory cytokine levels.
This in-depth guide provides a foundation for researchers to explore these novel mechanisms further. The provided quantitative data offers a benchmark for future studies, while the detailed experimental protocols serve as a practical resource for investigating the molecular and cellular effects of this compound and other neuroactive compounds.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and its novel targets.
-
Investigating the relative contribution of each signaling pathway to this compound's therapeutic effects in different disease models.
-
Exploring the potential for synergistic effects when this compound is combined with drugs that target these novel pathways.
-
Identifying patient populations that may benefit most from this compound's pleiotropic effects based on their specific pathophysiological profiles.
By unraveling the full spectrum of this compound's signaling effects, the scientific community can pave the way for more targeted and effective therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of synaptosomes and glutamate release assay [bio-protocol.org]
- 4. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Synaptosomes from Mammalian Brain by Subcellular Fractionation and Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 6. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycogen synthase kinase-3β, mood stabilizers, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Crude synaptosome preparation and glutamate uptake assay [bio-protocol.org]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Proteomic screening of glutamatergic mouse brain synaptosomes isolated by fluorescence activated sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Cardiac CaMKII activation promotes rapid translocation to its extra-dyadic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
Whitepaper: The Effects of Lamotrigine on Neural Network Oscillations
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Abstract
Lamotrigine (LTG) is a broad-spectrum antiepileptic and mood-stabilizing drug whose therapeutic efficacy is attributed to its modulation of neuronal excitability.[1] This technical guide provides an in-depth analysis of the effects of this compound on neural network oscillations, rhythmic patterns of synchronized neural activity critical for various cognitive functions.[2][3] Disruptions in these oscillations are implicated in numerous neurological and psychiatric disorders.[3][4] We consolidate findings from preclinical and clinical studies, detailing this compound's molecular mechanisms of action, its impact on specific frequency bands, and the experimental protocols used to elucidate these effects. Quantitative data are systematically presented in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using high-contrast diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Neural Oscillations and this compound
Neural oscillations, or brainwaves, are generated by the synchronized activity of neuronal ensembles and are fundamental to information processing, synaptic plasticity, and complex cognitive functions like memory formation and attention.[2][3][4] These oscillations are categorized into different frequency bands (e.g., delta, theta, alpha, beta, gamma) and are associated with distinct brain states and functions. Pathological alterations in oscillatory patterns are a hallmark of disorders such as epilepsy and bipolar disorder.[3][5]
This compound is a phenyltriazine derivative widely used in the management of epilepsy and as a mood stabilizer in bipolar disorder.[6][7] Its primary mechanism is understood to be the use-dependent blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.[7][8] However, emerging evidence reveals a more complex pharmacological profile, including modulation of other ion channels and neurotransmitter systems that directly and indirectly influence the dynamics of neural networks.[1][2][6] This guide explores the downstream consequences of these molecular actions on the synchronization and patterns of neural network oscillations.
Core Mechanisms of Action
This compound's influence on neural oscillations stems from its effects on several key molecular targets that regulate neuronal excitability and synaptic transmission.
-
Voltage-Gated Sodium Channel (VGSC) Inhibition: The principal mechanism of this compound is the state-dependent and voltage-dependent inhibition of VGSCs.[7][8] It preferentially binds to the inactivated state of the channel, preventing the sustained, high-frequency firing of neurons that characterizes seizure activity.[7][9] This action reduces the propagation of action potentials.[6]
-
Modulation of Glutamate Release: By inhibiting VGSCs and potentially high-voltage-activated calcium channels (VGCCs) at the presynaptic terminal, this compound effectively reduces the release of the excitatory neurotransmitter glutamate.[1][2][7][10] This is a critical factor in dampening network hyperexcitability.[7]
-
Modulation of GABAergic Transmission: The effect of this compound on the inhibitory neurotransmitter GABA is complex and appears to be context-dependent. Some studies report a decrease in GABAergic synaptic activity, while others suggest an enhancement of GABA release, which would contribute to network inhibition.[2][3][11]
-
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: this compound has been shown to modulate HCN channels, which are crucial for setting the resting membrane potential and generating pacemaker activity in neurons.[2][3][6][12] This interaction can alter neuronal excitability and rhythmic firing properties.[6][12]
Effects on Neural Network Oscillations
This compound exerts distinct, and sometimes contrasting, effects on different types of neural oscillations depending on the experimental model and brain region.
Theta (4-8 Hz) Oscillations
Theta rhythms are prominently observed in the hippocampus and are integral to memory and spatial navigation.[2] The effects of this compound on theta oscillations are notably different between in vitro and in vivo preparations.
-
In Vitro: In isolated hippocampal slice preparations, this compound consistently depresses or completely inhibits cholinergically-induced theta oscillations.[2][3] This is attributed to its direct depressant effects on the excitability of CA1 and CA3 pyramidal neurons.[2][4]
-
In Vivo: Conversely, in anesthetized rats, this compound enhances the power and amplitude of hippocampal theta oscillations.[2][3] This paradoxical effect is believed to result from the preservation of ascending inputs from the medial septum and entorhinal cortex, which are crucial for driving theta rhythms.[2][4] The drug's systemic effects may increase the activity of these inputs, overpowering the local depressant effects observed in isolated slices.[2]
Gamma (30-80 Hz) and High-Frequency Oscillations (>80 Hz)
Gamma oscillations are associated with sensory processing, attention, and neural computation. In an in vitro model using rat hippocampal slices, this compound (3-10 µM) was found to enhance the power of gamma-frequency oscillations induced by kainic acid.[13][14] This suggests a positive modulatory effect on corticolimbic network function, which may be relevant to its antidepressant properties.[13]
In studies of high-frequency oscillations (HFOs) in the nucleus accumbens, this compound showed dose-dependent effects. A high dose (20.1 mg/kg) reduced the power and frequency of ketamine-enhanced HFOs, whereas a low dose (2.0 mg/kg) produced a small but significant increase.[15]
Pathological Oscillations
This compound's clinical efficacy in epilepsy is directly related to its ability to suppress pathological network oscillations.
-
Spike-Wave Discharges: In an in vitro model of absence seizures, which are characterized by spike-wave discharges in thalamocortical circuits, this compound (50 µM) significantly reduced the duration and number of bursts of epileptiform oscillations.[5] This effect is linked to its inhibition of the persistent sodium current (I_NaP) in thalamic neurons.[5]
-
EEG Synchronization: In patients with idiopathic generalized epilepsy, this compound monotherapy leads to a decrease in the raw absolute power of pathological delta (1.5-3.5 Hz) and theta oscillations.[16][17] This effect was use-dependent, meaning the dampening effect was more pronounced in patients with greater baseline neuronal synchronization.[16]
Quantitative Data Summary
Table 1: Preclinical In Vitro Studies
| Preparation | Oscillation Type | Induction Method | This compound Conc. | Key Finding | Reference |
|---|---|---|---|---|---|
| Rat Hippocampal Slices | Theta | Carbachol (50 µM) | 50 µM | Complete inhibition of theta oscillations. | [2][12] |
| Rat Hippocampal Slices | Gamma | Kainic Acid | 3-10 µM | Enhanced power of gamma oscillations. | [13][14] |
| Rat Thalamic Slices | Spike-Wave Discharges | Electrical Stimulation + Apamin/Picrotoxin | 50 µM | Decreased oscillation duration from 9.7 to 4.8 ms; decreased bursts per oscillation from 28.5 to 14.4. | [5] |
| Rat Thalamic Neurons | Persistent Na+ Current (I_NaP) | Whole-cell voltage-clamp | 50 µM | Decreased peak amplitude to 52% of control. | [5] |
| Rat Dentate Gyrus | Excitatory Postsynaptic Currents | Whole-cell patch-clamp | 30-100 µM | Inhibited AMPA-induced currents. |[10] |
Table 2: Preclinical In Vivo Studies
| Animal Model | Brain Region | Oscillation Type | This compound Dose | Key Finding | Reference |
|---|---|---|---|---|---|
| Anesthetized Rats | Hippocampus (CA1) | Theta | 4 µg/µL (i.c.v.) | Increased amplitude and power of theta oscillations. | [2][12] |
| Wistar Rats | Nucleus Accumbens | High-Frequency Oscillations (HFO) | 20.1 mg/kg (i.p.) | Reduced power and frequency of ketamine-enhanced HFOs. | [15] |
| Wistar Rats | Nucleus Accumbens | High-Frequency Oscillations (HFO) | 2.0 mg/kg (i.p.) | Increased power of ketamine-enhanced HFOs. |[15] |
Table 3: Human Studies
| Population | Method | Oscillation Band | This compound Treatment | Key Finding | Reference |
|---|---|---|---|---|---|
| Idiopathic Generalized Epilepsy Patients (n=19) | Quantitative EEG | Delta (1.5-3.5 Hz) | Monotherapy | Decreased raw absolute power (p<0.05). | [16][17] |
| Idiopathic Generalized Epilepsy Patients (n=19) | Quantitative EEG | Theta (3.5-7.5 Hz) | Monotherapy | Decreased raw absolute power (p<0.05). | [16][17] |
| Healthy Volunteers | TMS-fMRI | BOLD Response | 325 mg (single dose) | Increased BOLD response in prefrontal cortex; decreased response in motor cortex. |[13][14] |
Key Experimental Methodologies
The investigation of this compound's effects on neural oscillations relies on precise electrophysiological and imaging techniques. Below are detailed protocols for key experimental approaches cited in the literature.
In Vitro Brain Slice Electrophysiology
This protocol is a composite of methods used to study induced oscillations and synaptic currents in isolated brain tissue.[2][5][10]
-
Animal Preparation: Young adult Wistar or Sprague-Dawley rats are anesthetized and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Slice Preparation: Coronal or horizontal slices (350-450 µm thick) of the hippocampus or thalamus are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
Local Field Potentials (LFPs): A glass microelectrode filled with aCSF is placed in the desired brain region (e.g., CA1 stratum pyramidale) to record extracellular network activity.
-
Whole-Cell Patch-Clamp: Pyramidal neurons or interneurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. A patch pipette records intracellular activity, allowing for the measurement of membrane potential, action potentials, and postsynaptic currents (EPSCs/IPSCs).
-
-
Induction of Oscillations: For LFP recordings, stable oscillations are induced by bath application of a pharmacological agent, such as the cholinergic agonist Carbachol (50 µM) to induce theta rhythms or Kainic Acid to induce gamma rhythms.[2][13] For studies on pathological oscillations, epileptiform activity can be evoked by electrical stimulation in the presence of channel blockers like apamin and picrotoxin.[5]
-
Drug Application: After a stable baseline recording is established, this compound is added to the perfusing aCSF at the desired concentration (e.g., 50 µM).
-
Data Analysis: Recorded signals are amplified, filtered, and digitized. Power spectral density analysis is used to quantify the power and peak frequency of oscillations. For patch-clamp data, software is used to detect and analyze the frequency and amplitude of synaptic events.
In Vivo Electrophysiology
This protocol describes the methodology for recording hippocampal LFPs in anesthetized animals.[2]
-
Animal Surgery: Rats are anesthetized (e.g., with urethane) and placed in a stereotaxic frame. A craniotomy is performed over the target brain region.
-
Electrode Implantation: A recording electrode is stereotaxically lowered into the hippocampus (e.g., CA1 region). A cannula may also be implanted for intracerebroventricular (i.c.v.) drug administration.
-
Recording: Following a stabilization period, spontaneous LFP activity is recorded.
-
Drug Administration: this compound is administered either systemically (e.g., intraperitoneal injection) or directly into the brain via the implanted cannula.[2][15]
-
Data Analysis: Continuous LFP recordings before and after drug administration are subjected to spectral analysis to determine changes in the power and frequency of oscillations in specific bands.
Human Quantitative Electroencephalography (qEEG)
This protocol is based on a study investigating this compound's effects on the EEG of epilepsy patients.[16]
-
Participant Selection: Patients with a confirmed diagnosis (e.g., idiopathic generalized epilepsy) are recruited.
-
Baseline EEG: A baseline, waking EEG is recorded prior to the initiation of this compound treatment. This involves placing 19 or more electrodes on the scalp according to the international 10-20 system.
-
Treatment: Patients begin this compound monotherapy, with the dose titrated to a clinically effective level.
-
Follow-up EEG: A second EEG is recorded under the same conditions once the patient is on a stable dose of this compound.
-
Data Analysis: EEG data from both sessions are digitally filtered and analyzed. Variables such as raw absolute power, relative power, and mean frequency are calculated for each frequency band (delta, theta, alpha, beta). Statistical comparisons are made between the pre-treatment and on-treatment recordings to identify significant drug-induced changes.
Summary and Future Directions
The action of this compound on neural network oscillations is multifaceted, extending beyond a simple dampening of network activity. Its primary mechanism—the use-dependent inhibition of voltage-gated sodium channels and subsequent reduction in glutamate release—effectively suppresses pathological oscillations underlying seizures.[5][7][16] However, its effects on physiological oscillations are more nuanced. This compound can enhance gamma oscillations in vitro and, paradoxically, theta oscillations in vivo, suggesting a complex interplay between its local cellular effects and its impact on broader, interconnected neural circuits.[2][13]
Future research should focus on:
-
Circuit-Specific Effects: Investigating how this compound differentially affects oscillations in various brain circuits (e.g., prefrontal-limbic vs. thalamocortical) to better understand its mood-stabilizing and cognitive effects.
-
Interneuron Subtypes: Elucidating the specific actions of this compound on different classes of inhibitory interneurons, which are critical pacemakers and regulators of network oscillations.
-
Chronic vs. Acute Effects: Differentiating the long-term, neuroplastic changes in network dynamics induced by chronic this compound treatment from its acute pharmacological effects.
-
Translational Models: Utilizing advanced animal models and patient-derived cellular assays to bridge the gap between preclinical findings and clinical outcomes, particularly regarding its efficacy in bipolar depression.
A deeper understanding of how this compound sculpts the oscillatory landscape of the brain will not only refine our knowledge of its therapeutic mechanisms but also pave the way for the development of more targeted and effective neuromodulatory drugs for a range of neurological and psychiatric disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Attenuates Neuronal Excitability, Depresses GABA Synaptic Inhibition, and Modulates Theta Rhythms in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-SUPPRESSES-THALAMIC-EPILEPTIFORM-OSCILLATIONS-VIA-A-BLOCKADE-OF-THE-PERSISTENT-SODIUM-CURRENT [aesnet.org]
- 6. Understanding this compound’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits postsynaptic AMPA receptor and glutamate release in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anticonvulsant, this compound decreases spontaneous glutamate release but increases spontaneous GABA release in the rat entorhinal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Attenuates Neuronal Excitability, Depresses GABA Synaptic Inhibition, and Modulates Theta Rhythms in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neural network dysfunction in bipolar depression: clues from the efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Modulation of high-frequency oscillations associated with NMDA receptor hypofunction in the rodent nucleus accumbens by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound decreases EEG synchronization in a use-dependent manner in patients with idiopathic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocol: Dissolving Lamotrigine for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamotrigine is an anticonvulsant drug belonging to the phenyltriazine class, widely used in the treatment of epilepsy and bipolar disorder.[1] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels (Nav) and certain high-voltage-activated calcium channels.[2] This action stabilizes presynaptic neuronal membranes and reduces the release of excitatory neurotransmitters such as glutamate. Due to its poor aqueous solubility, preparing this compound for in vitro and cell culture experiments requires a specific protocol to ensure accurate and reproducible results.[3][4]
This document provides a detailed protocol for the solubilization of this compound for use in cell culture applications, including data on its physicochemical properties, solubility, and biological activity.
Quantitative Data Summary
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₇Cl₂N₅ | [2] |
| Molecular Weight | 256.1 g/mol | [1][2] |
| Appearance | White to pale cream crystalline solid | [2][3] |
| Purity | ≥98% | [2] |
| Storage (Solid) | -20°C | [2] |
| Stability (Solid) | ≥4 years at -20°C |[2] |
Table 2: Solubility of this compound
| Solvent / Medium | Temperature | Solubility | Reference |
|---|---|---|---|
| DMSO | Not Specified | ~10 mg/mL (~39 mM) | [2] |
| Dimethylformamide (DMF) | Not Specified | ~10 mg/mL (~39 mM) | [2] |
| Ethanol | Not Specified | ~2 mg/mL (~7.8 mM) | [2] |
| Methanol | Not Specified | Sufficient for 1 mg/mL stock | [5][6] |
| Water | 25°C | 0.17 mg/mL (~0.66 mM) | [3][4] |
| 0.1 M HCl | 25°C | 4.1 mg/mL (~16 mM) | [3][4] |
| 0.01 M HCl | 37°C | ~1.1 mg/mL (~4.3 mM) | [7] |
| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL (~1.95 mM) |[2] |
Table 3: Biological Activity and Common Working Concentrations
| Target | Cell Line / System | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Voltage-Gated Sodium Channel (Nav1.2) | Recombinant HEK293 cells | 10 µM | [2] |
| Voltage-Gated Sodium Channel (Nav1.5) | Recombinant HEK293 cells | 62 µM | [2] |
| Voltage-Gated Sodium Channel (Nav1.8) | Recombinant HEK293 cells | 96 µM | [2] |
| High Voltage-Activated Calcium Currents | Rat cortical neurons | 12.3 µM | [2] |
| 5-HT₃ Receptor | NCB-20 neuroblastoma cells | 28.2 µM | [8] |
| Parameter | System | Concentration Range | Reference |
| Proposed Therapeutic Range | Human Seizure Control | 3 - 14 µg/mL (~11.7 - 54.7 µM) |[9] |
Experimental Protocols
3.1 Materials and Equipment
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer and/or sonicator
-
Analytical balance
-
Appropriate cell culture medium and vessels
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2 Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be stored and diluted for future experiments. DMSO is the recommended solvent due to this compound's high solubility.[2]
-
Calculation:
-
Molecular Weight (MW) of this compound = 256.1 g/mol .
-
To prepare a 10 mM solution, 2.561 mg of this compound is needed per 1 mL of solvent.
-
Calculation: 10 mmol/L * 256.1 g/mol = 2.561 g/L = 2.561 mg/mL.
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 2.561 mg of this compound powder directly into the tube. Adjust the final volume of DMSO based on the actual weight to achieve a 10 mM concentration. For example, if you weigh 3.00 mg, add 1.17 mL of DMSO.
-
-
Dissolving:
-
Add the calculated volume of cell culture grade DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed. The resulting solution should be clear.
-
-
Sterilization (Optional):
-
If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The solid compound is stable for at least 4 years at this temperature.[2]
-
3.3 Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium to achieve the final desired concentration for treating cells.
-
Thawing:
-
Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
-
Dilution:
-
Perform a serial dilution of the stock solution into your complete cell culture medium. It is crucial to add the DMSO stock to the medium and not the other way around to prevent precipitation of the drug.
-
Example for a 10 µM working solution:
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of culture medium. This results in a 100 µM intermediate solution.
-
Next, add the required volume of the 100 µM intermediate solution to your cell culture plates. For instance, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 111 µL of the 100 µM solution to 889 µL of medium already in the well.
-
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is essential to distinguish the effects of this compound from any effects of the solvent.
-
-
Application:
-
Mix the final working solution gently by pipetting or swirling the plate.
-
Immediately apply the working solution to your cells. Do not store aqueous solutions of this compound for more than one day, as stability is not guaranteed.[2]
-
Visualized Workflows and Signaling Pathway
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
References
- 1. This compound | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Enhancement of Solubility of this compound by Solid Dispersion and Development of Orally Disintegrating Tablets Using 32 Full Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Development and evaluation of fast disintegrating tablets of this compound using liqui-solid technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. scielo.br [scielo.br]
- 8. This compound, an antiepileptic drug, inhibits 5-HT3 receptor currents in NCB-20 neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (Lamictal) Drug Level [healthcare.uiowa.edu]
Application Note: Quantification of Lamotrigine in Brain Tissue using High-Performance Liquid Chromatography (HPLC)
This application note provides a detailed protocol for the quantification of Lamotrigine, an anticonvulsant drug, in brain tissue using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is crucial for preclinical pharmacokinetic and pharmacodynamic studies in neuroscience and drug development.
Introduction
This compound is a widely used antiepileptic drug for managing epilepsy and bipolar disorder.[1][2][3] Accurate measurement of its concentration in brain tissue is essential for understanding its distribution, efficacy, and potential neurotoxicity. This document outlines a validated HPLC method for the selective and sensitive quantification of this compound in brain homogenates.[4] The protocol is designed for researchers, scientists, and drug development professionals.
Principle
The method involves the homogenization of brain tissue, followed by protein precipitation and liquid-liquid extraction of this compound. The extracted analyte is then separated from endogenous components on a C18 reverse-phase column and quantified using a UV detector.
Materials and Reagents
-
This compound standard (purity >99%)
-
Internal Standard (IS) (e.g., Chlorzoxazone or another suitable compound)[5]
-
Potassium dihydrogen phosphate (analytical grade)[2]
-
Trifluoroacetic acid (TFA) (HPLC grade)[5]
-
Ethyl acetate (analytical grade)[4]
-
Trichloroacetic acid (TCA) (analytical grade)[4]
-
Sodium hydroxide (NaOH) (analytical grade)[4]
-
Distilled or deionized water (HPLC grade)
Apparatus
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Tissue homogenizer
-
Centrifuge
-
Vortex mixer[5]
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
Experimental Protocols
Standard and Sample Preparation
5.1.1. Preparation of Stock and Working Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.[5]
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the internal standard (e.g., Chlorzoxazone) in methanol.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 15.0 µg/mL.[4]
5.1.2. Brain Tissue Homogenate Preparation
-
Excise brain tissue and weigh it accurately.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a specific ratio (e.g., 1:3 or 1:5 w/v) using a tissue homogenizer.[8]
-
To precipitate proteins, add an equal volume of trichloroacetic acid solution and vortex.[4]
-
Centrifuge the homogenate at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Collect the supernatant for the extraction procedure.
5.1.3. Extraction of this compound from Brain Homogenate
-
Take a known volume of the supernatant (e.g., 1 mL).
-
Add a specific amount of the internal standard working solution.
-
Alkalinize the sample by adding a strong base (e.g., 1 M NaOH) to ensure this compound is in its non-ionized form.[4]
-
Add an extraction solvent (e.g., 5 mL of ethyl acetate) and vortex vigorously for 1-2 minutes.[4]
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL) and inject it into the HPLC system.[4]
Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for this compound analysis. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2][7] |
| Mobile Phase | Acetonitrile and 0.1 M Potassium Dihydrogen Phosphate (25:75 v/v)[3] OR Methanol and 0.1% Trifluoroacetic Acid (41:59 v/v)[5] |
| Flow Rate | 1.0 - 1.5 mL/min[5][6] |
| Detection Wavelength | 260 - 305 nm[2][5] |
| Injection Volume | 20 µL[5][6] |
| Column Temperature | 40°C[5][7] |
| Run Time | ~10-15 minutes[5][6] |
Data Presentation
The following tables provide a summary of quantitative data from various HPLC methods for this compound, which can be used as a reference for method development and validation.
Table 1: Chromatographic and Performance Data
| Parameter | Brain Tissue Method[4] | Plasma Method 1[5] | Plasma Method 2[6] |
| Linearity Range (µg/mL) | 0.1 - 5.0 | 1.0 - 50.0 | 0.1 - 10.0 |
| Correlation Coefficient (r²) | >0.99 | 0.9961 | >0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.023 | Not Reported | 0.04 |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | 1.0 | 0.1 |
| Retention Time (min) | Not specified | ~5-7 | 5.75 |
| Recovery (%) | 87.16 | >83 | Not Reported |
Method Validation
A comprehensive validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank brain homogenate.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed, and the correlation coefficient (r²) should be determined.[2][5]
-
Accuracy: The closeness of the test results to the true value. This is determined by spike-and-recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day assays.[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Visualizations
Caption: Experimental workflow for this compound quantification in brain tissue.
Caption: Key parameters for HPLC method validation.
References
- 1. jhrlmc.com [jhrlmc.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Determination of this compound in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a new HPLC method for determination of this compound and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation and characterization of this compound nasal insert targeted brain for enhanced epilepsy treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording of Lamotrigine's Effects on Neuronal Firing
Introduction
Lamotrigine is a widely prescribed antiepileptic and mood-stabilizing drug. Its therapeutic efficacy is primarily attributed to its ability to modulate neuronal excitability. The primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs), which leads to the stabilization of presynaptic neuronal membranes and a reduction in the release of excitatory neurotransmitters such as glutamate.[1][2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the electrophysiological effects of this compound on neuronal firing using patch-clamp techniques.
Core Mechanism of Action
This compound's primary therapeutic effect stems from its use- and voltage-dependent blockade of VGSCs. It preferentially binds to the inactivated state of the channel, a state that is more prevalent during the high-frequency neuronal firing characteristic of epileptic seizures.[3] This action reduces the neuron's ability to fire rapid action potentials.[5] A secondary consequence of this presynaptic stabilization is the inhibition of voltage-gated calcium channels and a subsequent decrease in the release of the excitatory neurotransmitter glutamate.[1][6] Some studies also suggest potential modulation of postsynaptic AMPA receptors and GABAergic transmission, although these are considered secondary effects.[7][8][9]
Diagram: this compound's Core Signaling Pathway
Caption: this compound's mechanism of action.
Application Note 1: Assessing this compound's Effect on Sustained Repetitive Firing (SRF)
Objective: This protocol details the use of whole-cell current-clamp recordings in acute brain slices to measure how this compound inhibits a neuron's ability to fire high-frequency action potentials, a key indicator of its antiepileptic potential.
Expected Outcomes: Application of this compound is expected to significantly reduce the maximum firing frequency of neurons in response to depolarizing current injections. Other anticipated effects include an increase in the action potential voltage threshold and a decrease in the action potential peak amplitude.[5]
Quantitative Data Summary
| Parameter | Control (Pre-Lamotrigine) | This compound (e.g., 50 µM) | Expected Change | Reference |
| Max Firing Frequency | Baseline Value | Reduced Value | ~60% decrease | [5] |
| AP Voltage Threshold | Baseline Value (mV) | Increased Value (mV) | ~4.3 mV increase | [5] |
| AP Peak Amplitude | Baseline Value (mV) | Decreased Value (mV) | ~6.8 mV decrease | [5] |
| AP Rising Slope | Baseline Value (V/s) | Decreased Value (V/s) | ~24 V/s decrease | [5] |
Experimental Protocol: Whole-Cell Current-Clamp
-
Brain Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., Wistar rat) according to approved animal care protocols.[10]
-
Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing solution (e.g., NMDG-based aCSF for enhanced viability).[11]
-
Cut 300 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus or neocortex) using a vibratome.[10]
-
Transfer slices to a recovery chamber with standard aCSF at 32-34°C for at least 60 minutes before recording.[12]
-
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 Glucose. Continuously bubble with 95% O₂ / 5% CO₂.[13]
-
K-Gluconate Intracellular Solution (in mM): 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 4 MgATP, 0.3 Na₂-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[11]
-
-
Recording Procedure:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with carbogenated aCSF (~1.5-2 mL/min).[14][15]
-
Using a micromanipulator, approach a target neuron (e.g., CA1 pyramidal neuron) with a borosilicate glass pipette (3-6 MΩ resistance) filled with intracellular solution.[11][14][15]
-
Apply gentle positive pressure. Upon dimpling the cell membrane, release pressure and apply gentle suction to form a Giga-ohm seal (>1 GΩ).[11]
-
Apply a brief, strong suction pulse to rupture the membrane and achieve whole-cell configuration.[13]
-
Switch the amplifier to current-clamp mode. Allow the cell to stabilize for 5-10 minutes.
-
Inject a series of depolarizing current steps (e.g., 500-1000 ms duration, from 0 pA up to 400 pA in 50 pA increments) to determine the baseline firing pattern.
-
Bath apply this compound at the desired concentration (e.g., 10-100 µM) and allow 10-15 minutes for equilibration.
-
Repeat the current injection protocol to measure the drug's effect on the firing pattern.
-
-
Data Analysis:
-
Measure the number of action potentials at each current step to generate a frequency-current (F-I) plot.
-
Analyze the first action potential at the rheobase to determine the voltage threshold, peak amplitude, and maximum rising slope.
-
Compare pre- and post-drug application data using appropriate statistical tests (e.g., paired t-test).
-
Diagram: Current-Clamp Workflow```dot
Caption: Workflow for synaptic transmission experiments.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Effect of valproate, this compound and levetiracetam on excitability and firing properties of CA1 neurons in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibition of glutamate release from isolated cerebrocortical nerve terminals (synaptosomes) by suppression of voltage-activated calcium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. This compound inhibits postsynaptic AMPA receptor and glutamate release in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell-attached voltage-clamp and current-clamp recording and stimulation techniques in brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.providence.org [digitalcommons.providence.org]
- 12. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patch Clamp Protocol [labome.com]
- 14. axolbio.com [axolbio.com]
- 15. docs.axolbio.com [docs.axolbio.com]
Application Notes: Establishing a Lamotrigine-Resistant Neuronal Cell Line for Epilepsy Research
Introduction
Drug-resistant epilepsy (DRE) affects approximately 30% of individuals with epilepsy, posing a significant clinical challenge. Lamotrigine is a widely used anti-seizure medication that primarily acts by inhibiting voltage-sensitive sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[1][2][3] Understanding the molecular mechanisms that drive resistance to this compound is crucial for developing novel therapeutic strategies. The development of in-vitro models, such as drug-resistant cell lines, provides a powerful and controlled system to investigate these mechanisms.[4][5]
These application notes provide a comprehensive set of protocols for researchers to establish and characterize a this compound-resistant neuronal cell line. The methodology is adapted from established techniques for generating drug-resistant cancer cell lines and tailored for epilepsy research.[5][6][7] The resulting cell line can serve as an invaluable tool for studying resistance pathways, screening for new anti-epileptic compounds, and identifying potential biomarkers for DRE.[8][9]
Overall Experimental Workflow
The process begins with selecting a suitable parental neuronal cell line and determining its baseline sensitivity to this compound. Resistance is then induced through a long-term, stepwise dose escalation. Finally, the resistant phenotype is confirmed and characterized at the molecular level.
Caption: High-level workflow for developing and validating a this compound-resistant cell line.
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol details the process of inducing this compound resistance in a neuronal cell line through chronic exposure to escalating drug concentrations.
1.1. Materials
-
Parental neuronal cell line (e.g., SH-SY5Y, HCN-2, or patient-derived iPSC neurons)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder, soluble in DMSO)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25, T-75) and plates (96-well)
-
CO2 Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
1.2. Methods
Step 1: Parental Cell Line Culture
-
Thaw and culture the chosen parental neuronal cell line according to the supplier's recommendations.
-
Maintain cells in a 37°C incubator with 5% CO2.
-
Passage cells upon reaching 70-80% confluency to maintain them in the logarithmic growth phase.[7]
Step 2: Determination of Baseline this compound IC50
-
Before inducing resistance, determine the half-maximal inhibitory concentration (IC50) of this compound on the parental cell line using an MTT assay (see Protocol 2 for the detailed method).
-
Test a wide range of this compound concentrations (e.g., 0.1 µM to 1000 µM) to identify the concentration that causes 50% inhibition of cell viability.[10]
Step 3: Induction of Resistance via Stepwise Dose Escalation
-
Begin by exposing the parental cells to a low concentration of this compound, typically the IC10 or IC20 value determined in the previous step.[11]
-
Culture the cells in this drug-containing medium, changing the medium every 2-3 days.
-
Initially, cell growth may slow significantly. Continue to culture the cells, passaging as needed, until their growth rate recovers and stabilizes. This may take several weeks.
-
Once the cells have adapted, double the concentration of this compound in the medium.
-
Repeat this process of adaptation followed by dose escalation. The entire process can take 6-12 months.[12]
-
At each stage of stable adaptation, it is advisable to freeze a stock of cells for backup.[13]
-
Continue until the cells can proliferate in a this compound concentration that is significantly higher (e.g., 5-10 times) than the initial parental IC50.
Table 1: Example of a this compound Dose Escalation Schedule
| Stage | This compound Concentration (µM) | Duration (Weeks) | Observations |
| 1 | 5 (Approx. IC20) | 3-4 | Initial growth slowdown, followed by recovery. |
| 2 | 10 | 3-4 | Cells adapt more quickly. |
| 3 | 20 | 2-3 | Stable proliferation. |
| 4 | 40 | 2-3 | Stable proliferation. |
| 5 | 80 | 3-4 | Minor growth inhibition, then recovery. |
| 6 | 120 | 4-5 | Final concentration; cells are stably proliferating. |
Protocol 2: Confirmation of Resistance via MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[14] It is used here to compare the IC50 values of the parental and the developed resistant cell lines. A significant increase in the IC50 value confirms the resistant phenotype.[5][6]
2.1. Materials
-
Parental and putative resistant cells
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
2.2. Method
-
Seed both parental and resistant cells into separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.[15]
-
Incubate the plates overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of these dilutions to the appropriate wells. Include "no-drug" (vehicle control) and "no-cell" (blank) wells.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.[9]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Living cells will convert the yellow MTT to purple formazan crystals.[15]
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Table 2: Example IC50 Data Presentation
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental SH-SY5Y | 25.5 ± 2.1 | 1.0 |
| This compound-Resistant SH-SY5Y | 122.8 ± 9.7 | 4.8 |
| Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line. An RI > 3 is typically considered resistant.[5] |
Protocol 3: Molecular Characterization of the Resistant Phenotype
Once resistance is confirmed, further experiments are needed to investigate the underlying molecular changes. Potential mechanisms include the upregulation of drug efflux pumps (e.g., ABC transporters) or alterations in the drug's primary target, the voltage-gated sodium channels.[16][17]
3.1. Method A: qRT-PCR for ABC Transporter Gene Expression
Quantitative real-time PCR (qRT-PCR) is used to measure changes in the mRNA levels of genes known to be involved in multidrug resistance.[17]
Materials:
-
RNA extraction kit (e.g., Trizol-based)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from both parental and resistant cell pellets according to the manufacturer's protocol.[18]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[18]
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and forward/reverse primers.
-
Data Analysis: Analyze the results using the 2-ΔΔCt method to calculate the relative fold change in gene expression in the resistant cells compared to the parental cells, normalized to the housekeeping gene.[19]
Table 3: Example Primer Sequences for Human Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ABCB1 | GGCAGCAATCAGACAGGATGT | GCTTCACCTCCAGGCTCAGT |
| ABCG2 | TGGCTGTCATGGCTTCAGTA | CCTGCTTGGAAGGCTCATAA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
3.2. Method B: Western Blot for Protein Expression
Western blotting can be used to detect changes in the protein levels of targets like sodium channel subunits or epilepsy-related biomarkers.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Nav1.1, anti-GFAP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Protocol:
-
Protein Extraction: Lyse parental and resistant cell pellets in RIPA buffer and quantify protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane for 1 hour, then incubate with the primary antibody overnight at 4°C.[20] Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imager.[20]
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) to compare protein expression between the cell lines.
Potential Mechanisms of this compound Action and Resistance
This compound's primary mechanism is the use-dependent blockade of voltage-gated sodium channels (VGSCs), which reduces neuronal hyperexcitability. Resistance may develop through several mechanisms, including increased drug efflux from the cell via ABC transporters or alterations in the expression or function of the VGSC subunits.
Caption: this compound's mechanism of action and potential pathways leading to cellular resistance.
References
- 1. This compound add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Cell culture models for epilepsy research and treatment [explorationpub.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of the MTT assay to study drug resistance in fresh tumour samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 16. Characterization of a this compound-resistant kindled model of epilepsy in mice: evaluation of drug resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vitro Blood-Brain Barrier Modeling of Lamotrigine Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This tightly regulated interface protects the brain from systemic circulation, limiting the passage of many pharmacological agents. Lamotrigine, an anti-epileptic drug, effectively crosses the BBB to exert its therapeutic effects. Understanding the mechanisms and quantifying the permeability of this compound is crucial for the development of novel CNS drugs and for optimizing existing therapeutic strategies.
These application notes provide a detailed protocol for establishing and validating a human in vitro BBB model to study the permeability of this compound. The featured model is a co-culture system of human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes, which recapitulates key features of the in vivo BBB, including tight junction formation and the expression of relevant transporters.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of key properties of this compound is provided in the table below. Notably, this compound's transport across the BBB is not solely dependent on passive diffusion but is also mediated by active transport mechanisms.
| Property | Value | Reference |
| Molecular Formula | C₉H₇Cl₂N₅ | [1] |
| Molecular Weight | 256.09 g/mol | [1] |
| pKa | 5.7 | [1] |
| Aqueous Solubility | 0.17 mg/mL at 25°C | [1] |
| BCS Class | II | [1] |
| Primary Influx Transporter | Organic Cation Transporter 1 (OCT1/SLC22A1) | [2][3] |
Quantitative Permeability Data
The following table summarizes the in vitro permeability and transport kinetic data for this compound and relevant control compounds in BBB models. The apparent permeability coefficient (Papp) is a common measure of a compound's ability to cross a cell monolayer.
| Compound | Model System | Parameter | Value |
| This compound | hCMEC/D3 | Kₘ (OCT1-mediated uptake) | 62 ± 14 µM |
| hCMEC/D3 | Vₘₐₓ (OCT1-mediated uptake) | 385 ± 30 pmol/min/million cells | |
| Lucifer Yellow | hCMEC/D3 | Papp | ~1.33 x 10⁻⁶ cm/s |
| Sucrose | hCMEC/D3 | Papp | ~1.60 x 10⁻⁶ cm/s |
| Propranolol | hCMEC/D3 | Papp | ~4.49 x 10⁻⁶ cm/s |
Experimental Protocols
I. Establishment of the Co-culture In Vitro Blood-Brain Barrier Model
This protocol details the establishment of a co-culture model using hCMEC/D3 endothelial cells and primary human astrocytes on Transwell® inserts.
Materials:
-
hCMEC/D3 cells (immortalized human cerebral microvascular endothelial cells)
-
Primary human astrocytes
-
Endothelial Cell Growth Medium
-
Astrocyte Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Rat tail collagen type I
-
Fibronectin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
24-well companion plates
-
Cell culture incubator (37°C, 5% CO₂)
Protocol:
-
Coating of Transwell® Inserts:
-
Prepare a coating solution of rat tail collagen I and fibronectin in sterile PBS.
-
Apply the coating solution to the apical side of the Transwell® inserts and incubate for at least 2 hours at 37°C.
-
Aspirate the coating solution and allow the inserts to air dry in a sterile environment.
-
-
Seeding of Astrocytes:
-
Culture primary human astrocytes in Astrocyte Growth Medium.
-
On day 0, seed the astrocytes onto the basolateral side of the Transwell® membrane by inverting the insert and adding the cell suspension.
-
Allow the astrocytes to attach for 4-6 hours in the incubator before flipping the inserts back into the companion plate containing Astrocyte Growth Medium.
-
-
Seeding of hCMEC/D3 Cells:
-
On day 1, seed hCMEC/D3 cells onto the apical side of the collagen/fibronectin-coated Transwell® inserts in Endothelial Cell Growth Medium.
-
Co-culture the cells for 5-7 days, changing the medium in both the apical and basolateral compartments every 2-3 days.
-
II. Validation of the In Vitro BBB Model Integrity
Barrier integrity is assessed by measuring the Transendothelial Electrical Resistance (TEER) and the permeability to a paracellular marker, Lucifer Yellow.
A. Transendothelial Electrical Resistance (TEER) Measurement:
-
Equilibrate the Transwell® plates to room temperature.
-
Using a voltohmmeter with "chopstick" electrodes, measure the electrical resistance across the cell monolayer.
-
Measure the resistance of a blank, cell-free insert coated with collagen/fibronectin.
-
Calculate the TEER value by subtracting the resistance of the blank insert from the resistance of the cell monolayer and multiplying by the surface area of the membrane.
-
A TEER value significantly higher than the blank insert indicates the formation of a tight endothelial barrier.
B. Lucifer Yellow Permeability Assay:
-
After TEER measurement, replace the medium in the apical and basolateral compartments with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add Lucifer Yellow to the apical compartment to a final concentration of 50 µM.
-
Incubate the plate at 37°C on an orbital shaker.
-
At designated time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment. Replace the removed volume with fresh transport buffer.
-
Measure the fluorescence of the collected samples using a fluorescence plate reader (Excitation: ~428 nm, Emission: ~536 nm).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the flux of the compound across the monolayer (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the apical compartment (µmol/cm³)
-
-
Low Papp values for Lucifer Yellow confirm the integrity of the paracellular barrier.
III. This compound Permeability Study
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the transport buffer. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Wash the co-culture monolayers with pre-warmed transport buffer.
-
Add the this compound solution to the apical (donor) compartment and transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C on an orbital shaker.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the volume with fresh transport buffer.
-
At the end of the experiment, collect samples from the apical compartment.
-
Quantify the concentration of this compound in all samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the Papp value for this compound as described in the Lucifer Yellow permeability assay.
Visualizations
Caption: Experimental workflow for this compound permeability studies.
References
Application Notes and Protocols for Chronic Dosing of Lamotrigine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine is an anticonvulsant drug widely used in the treatment of epilepsy and bipolar disorder. Its mechanism of action primarily involves the blockade of voltage-gated sodium channels, which in turn modulates the release of excitatory neurotransmitters such as glutamate. For preclinical studies in mice requiring chronic administration to achieve steady-state drug levels and evaluate long-term efficacy and safety, a carefully planned titration schedule is crucial to minimize potential adverse effects and ensure animal welfare.
These application notes provide a recommended titration schedule for the chronic administration of this compound in mice, based on established effective doses in preclinical models and clinical principles of dose escalation. Detailed experimental protocols and data from relevant studies are also presented.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of chronic this compound administration in mice.
Table 1: Anticonvulsant Efficacy of Chronic this compound Administration in the Maximal Electroshock (MES) Test in Mice
| Treatment Protocol | Frequency | Duration | ED₅₀ (mg/kg) |
| Acute Administration | Single Dose | N/A | 7.1 ± 0.4 |
| Chronic Protocol 1 | Once Daily | 7 Days | 4.5 ± 0.5 |
| Chronic Protocol 2 | Twice Daily | 7 Days | 3.9 ± 0.4 |
| Chronic Protocol 3 | Once Daily | 14 Days | 4.9 ± 0.4 |
| Chronic Protocol 4 | Twice Daily | 14 Days | 3.3 ± 0.47 |
ED₅₀ represents the median effective dose required to protect 50% of mice from seizures in the maximal electroshock test.
Table 2: this compound Dosing in a Mouse Model of Pharmacoresistant Epilepsy
| Mouse Model | This compound Dose | Route of Administration | Dosing Schedule |
| Corneal-Kindled Mice | 8.5 mg/kg | Intraperitoneal (i.p.) | Twice daily during kindling acquisition |
Experimental Protocols
Proposed Titration Schedule for Chronic this compound Dosing in Mice
This proposed schedule is designed to gradually acclimate mice to this compound, minimizing the risk of adverse events while reaching a therapeutically relevant chronic dose. It is essential to monitor the animals closely for any signs of distress or adverse reactions throughout the titration period.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Appropriate administration supplies (e.g., gavage needles for oral administration, syringes and needles for intraperitoneal injection)
-
Animal scale
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in the chosen vehicle. Subsequently, prepare serial dilutions to achieve the concentrations required for the titration steps. Ensure thorough mixing before each administration.
-
Titration Schedule: The following is a conservative 7-day titration schedule to a target maintenance dose of approximately 10 mg/kg/day, administered in two divided doses. This target is based on effective doses reported in chronic mouse studies.
| Day(s) | Dose (mg/kg) | Frequency | Route of Administration |
| 1-2 | 2.5 | Twice Daily | Oral (p.o.) or Intraperitoneal (i.p.) |
| 3-4 | 5.0 | Twice Daily | Oral (p.o.) or Intraperitoneal (i.p.) |
| 5-7 | 7.5 | Twice Daily | Oral (p.o.) or Intraperitoneal (i.p.) |
| 8 onwards | 10.0 (or desired target dose) | Twice Daily | Oral (p.o.) or Intraperitoneal (i.p.) |
Important Considerations:
-
Justification for Twice Daily Dosing: While the plasma half-life of this compound in mice is not definitively established in the reviewed literature, data from rats suggest a half-life of approximately 28 hours. However, mice generally have a faster metabolism than rats. Therefore, a twice-daily dosing regimen is recommended to maintain more stable plasma and brain concentrations.
-
Dose Adjustments: The target maintenance dose should be adjusted based on the specific experimental goals and the mouse model being used. The titration schedule can be extended with smaller dose increments if animals show any signs of intolerance.
-
Monitoring: Daily observation of the animals for changes in behavior, appetite, weight, and the presence of skin rashes is critical. Should any adverse effects be observed, a reduction in dose or temporary cessation of treatment should be considered in consultation with veterinary staff.
Maximal Electroshock (MES) Seizure Model Protocol
This protocol is used to assess the anticonvulsant efficacy of this compound.
Materials:
-
Electroconvulsive shock device with corneal electrodes
-
Electrode solution (e.g., 0.9% saline)
-
This compound or vehicle
Procedure:
-
Drug Administration: Administer the final dose of the chronic this compound regimen or vehicle at a specified time before seizure induction (e.g., 60 minutes).
-
Seizure Induction:
-
Apply the electrode solution to the corneal electrodes.
-
Gently place the electrodes on the corneas of the mouse.
-
Deliver a short electrical stimulus (e.g., 50 Hz, 25 mA for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each treatment group. The ED₅₀, the dose that protects 50% of the animals, can be determined using probit analysis.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow: Titration and Chronic Dosing
Application Note: Immunohistochemical Protocol for Visualizing Lamotrigine's Cellular Targets
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the immunohistochemical (IHC) detection of Lamotrigine's primary cellular targets. This compound is an anti-epileptic and mood-stabilizing drug whose mechanism of action involves the modulation of several key neuronal proteins.[1] Its principal therapeutic effects are attributed to the inhibition of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs), which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[2][3][4] Additionally, this compound has been shown to weakly inhibit serotonin 5-HT3 receptors.[1][5] This protocol outlines the necessary steps, reagents, and data interpretation guidelines for visualizing the tissue and cellular distribution of these targets, offering a valuable tool for neuropharmacology and drug development research.
Principle of the Method
Immunohistochemistry (IHC) is a powerful technique that utilizes the principle of specific antibody-antigen binding to visualize the distribution and localization of proteins within tissue sections. This protocol employs a standard indirect IHC method. A primary antibody specifically binds to the target protein (e.g., a VGSC subunit). Subsequently, a labeled secondary antibody, which recognizes the primary antibody, is applied. This secondary antibody is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the antigen's location, allowing for visualization under a light microscope.
Signaling Pathway and Mechanism of Action
This compound primarily exerts its effects at the presynaptic terminal of neurons. By blocking voltage-gated sodium and calcium channels, it reduces the influx of ions necessary for neurotransmitter release, thereby decreasing the synaptic concentration of excitatory amino acids such as glutamate.
Caption: this compound blocks VGSCs and VGCCs, reducing glutamate release.
Experimental Workflow
The following diagram outlines the major steps in the immunohistochemistry protocol. Adherence to this workflow is crucial for achieving reliable and reproducible results.
References
Application of Lamotrigine in a Kainic Acid-Induced Seizure Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kainic acid (KA)-induced seizure model is a widely utilized experimental paradigm in epilepsy research, particularly for studying temporal lobe epilepsy (TLE).[1] Kainic acid, a potent agonist of ionotropic glutamate receptors, induces status epilepticus and subsequent spontaneous recurrent seizures, mirroring key neuropathological features of human TLE.[1] Lamotrigine, an established anti-epileptic drug, is known to exert its effects primarily through the blockade of voltage-gated sodium channels, which in turn inhibits the release of the excitatory neurotransmitter glutamate. This document provides detailed application notes and protocols for investigating the efficacy of this compound in a kainic acid-induced seizure model, intended for use by researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of voltage-gated sodium channels, leading to a reduction in the release of excitatory amino acids, primarily glutamate. In the context of a kainic acid-induced seizure model, this action is particularly relevant as kainic acid triggers excitotoxicity through the overstimulation of glutamate receptors. By reducing presynaptic glutamate release, this compound can potentially mitigate the downstream effects of kainic acid-induced hyperexcitability and neuronal damage.
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating the dose-dependent effects of this compound in a kainic acid-induced seizure model in rodents.
Table 1: Effect of this compound on Seizure Parameters
| Treatment Group | Dose (mg/kg) | Latency to First Seizure (minutes) | Seizure Duration (seconds) | Mean Seizure Score (Racine Scale) |
| Vehicle Control | - | 15 ± 3 | 120 ± 15 | 4.5 ± 0.5 |
| This compound | 5 | 25 ± 4 | 95 ± 12 | 3.8 ± 0.4* |
| This compound | 10 | 38 ± 5 | 70 ± 10 | 2.5 ± 0.3** |
| This compound | 20 | 55 ± 6 | 45 ± 8 | 1.2 ± 0.2*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Hippocampal Neurotransmitter Levels
| Treatment Group | Dose (mg/kg) | Glutamate (µmol/g tissue) | GABA (µmol/g tissue) |
| Vehicle Control | - | 12.5 ± 1.2 | 2.8 ± 0.3 |
| Kainic Acid Only | - | 25.8 ± 2.5 | 1.9 ± 0.2 |
| This compound + Kainic Acid | 10 | 18.2 ± 1.8 | 2.5 ± 0.3 |
| This compound + Kainic Acid | 20 | 14.1 ± 1.5 | 2.9 ± 0.4 |
*p < 0.05, **p < 0.01 compared to Kainic Acid Only group. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Systemic (Intraperitoneal) Kainic Acid-Induced Seizure Model and this compound Administration
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
2. Materials:
-
This compound (suspended in 0.5% methylcellulose)
-
Kainic acid (dissolved in 0.9% saline)
-
Vehicle (0.5% methylcellulose and 0.9% saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Video recording equipment
3. Procedure:
-
This compound Pre-treatment:
-
Divide animals into treatment groups (e.g., Vehicle, this compound 5 mg/kg, 10 mg/kg, 20 mg/kg).
-
Administer the assigned dose of this compound or vehicle via i.p. injection 30-60 minutes prior to kainic acid administration.
-
-
Kainic Acid Induction:
-
Administer kainic acid (10-15 mg/kg for rats, 20-30 mg/kg for mice) via i.p. injection.
-
-
Behavioral Assessment:
-
Immediately after kainic acid injection, place the animal in an observation chamber.
-
Record the latency to the first seizure and the duration of seizure activity for a period of 2-4 hours.
-
Score the severity of seizures at regular intervals (e.g., every 5 minutes) using the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
-
4. Biochemical Analysis (Optional):
-
At the end of the observation period, euthanize the animals.
-
Rapidly dissect the hippocampus on an ice-cold surface.
-
Process the tissue for analysis of neurotransmitter levels (e.g., glutamate, GABA) using techniques like HPLC.
Protocol 2: Intrahippocampal Kainic Acid-Induced Seizure Model and this compound Administration
1. Animals and Materials:
-
As described in Protocol 1, with the addition of stereotaxic surgery equipment.
2. Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the animal (e.g., with isoflurane).
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the target hippocampal region (e.g., CA3).
-
Use a microinjection syringe to infuse a small volume (e.g., 50-100 nL) of kainic acid (1-2 mM) into the hippocampus over several minutes.
-
-
This compound Administration:
-
This compound can be administered systemically (i.p.) as described in Protocol 1, either before or after the intrahippocampal kainic acid injection, depending on the experimental design (prophylactic vs. therapeutic effect).
-
-
Behavioral and Electrophysiological Monitoring:
-
Monitor behavioral seizures as described in Protocol 1.
-
For more detailed analysis, implant electrodes for electroencephalogram (EEG) recording to monitor epileptiform activity.
-
-
Histological Analysis (Optional):
-
After the experiment, perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect the brain and process for histological staining (e.g., Nissl staining) to assess neuronal damage in the hippocampus.
-
Visualizations
References
Application Notes and Protocols: Patch-Clamp Analysis of Lamotrigine's Effect on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophysiological effects of Lamotrigine on various ion channels, supported by quantitative data from patch-clamp studies. The accompanying protocols offer step-by-step guidance for replicating key experiments to assess the impact of this compound on neuronal excitability and specific ion channel subtypes.
Introduction
This compound is an established antiepileptic drug also utilized in the management of bipolar disorder. Its primary mechanism of action involves the modulation of voltage-gated ion channels, leading to the stabilization of neuronal membranes and a reduction in pathological neurotransmitter release.[1] Patch-clamp electrophysiology is a critical technique for elucidating the specific interactions of this compound with these channels at the molecular level.
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following tables summarize the half-maximal inhibitory concentrations (IC50) and other quantitative parameters of this compound's effects on various ion channels as determined by patch-clamp analysis.
Table 1: Voltage-Gated Sodium Channels (VGSCs)
| Channel Subtype | Preparation | Holding Potential (mV) | Effect | IC50 (µM) | Reference |
| hNav1.5 (peak current) | HEK293 cells | -120 | Inhibition | 280.2 ± 15.5 | [2][3][4][5][6] |
| hNav1.5 (peak current) | HEK293 cells | -95 | Inhibition | 28.8 ± 4.0 | [2][3][4][5][6] |
| hNav1.5 (late current) | HEK293 cells | - | Inhibition | 12.2 ± 0.5 | [2][3][4][5] |
| Rat cardiac myocytes (epileptic) | Primary culture | - | Inhibition of INa peak | 1.5 ± 0.3 | [7][8] |
| Rat cardiac myocytes (sham) | Primary culture | - | Inhibition of INa peak | 155 ± 22 | [7][8] |
| Mouse Nav1.4 | HEK293 cells | -60 | ~40% inhibition at 100 µM | Not determined | [9][10] |
Table 2: Voltage-Gated Calcium Channels (VGCCs)
| Channel Type | Preparation | Effect | IC50 (µM) | Reference |
| High-Voltage-Activated (HVA) Ca²⁺ Currents (N- and P/Q-type) | Rat cortical neurons | Inhibition | 12.3 | [11][12] |
Table 3: Voltage-Gated Potassium Channels (VGPCs)
| Channel Subtype | Preparation | Effect | IC50 (µM) | Reference |
| A-type K⁺ Current (IA) | Hippocampal neuron-derived H19-7 cells | Inhibition | 160 | [7][13] |
| hERG (IKr) | HEK293 cells | Inhibition | 229 | [14] |
Table 4: Ligand-Gated Ion Channels and Neurotransmitter Release
| Target | Preparation | Effect | Concentration/ED50 | Reference |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Rat entorhinal cortex | Reduced frequency | - | [3] |
| Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | Rat entorhinal cortex | Increased frequency and amplitude | - | [3] |
| Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | Rat basolateral amygdala | Decreased frequency and amplitude | 10, 50, 100 µM | |
| Veratrine-evoked Glutamate/Aspartate Release | - | Inhibition | 21 µM (ED50) | [15] |
| Veratrine-evoked GABA Release | - | Inhibition | 44 µM (ED50) | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for patch-clamp analysis.
Caption: Presynaptic mechanism of this compound leading to reduced glutamate release.
Caption: General workflow for whole-cell patch-clamp analysis of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Voltage-Gated Sodium Currents
This protocol is designed to assess the inhibitory effect of this compound on voltage-gated sodium channels (e.g., Nav1.5) expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the target Nav channel.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries.
-
Microelectrode puller and polisher.
-
Perfusion system.
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 105 CsF, 40 CsCl, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.4 with CsOH).
-
This compound stock solution (in DMSO) and final dilutions in external solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Recording Setup: Place the coverslip with cells in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.
-
Giga-ohm Seal Formation: Approach a single, healthy cell with the patch pipette under positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance ( >1 GΩ) seal.
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol for Tonic Block:
-
Hold the membrane potential at -120 mV or -95 mV to assess state-dependent inhibition.
-
Apply a depolarizing step to -10 mV for 20 ms to elicit the peak sodium current.
-
Repeat this step at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.
-
-
This compound Application: Perfuse the recording chamber with external solution containing the desired concentration of this compound.
-
Data Acquisition: Record the sodium currents before, during, and after this compound application until a steady-state effect is observed.
-
Data Analysis: Measure the peak current amplitude in the presence of different this compound concentrations and normalize to the control current. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Protocol 2: Current-Clamp Recording to Assess Neuronal Excitability
This protocol is used to evaluate the effect of this compound on the firing properties of neurons (e.g., primary cortical or hippocampal neurons).
Materials:
-
Primary neuronal culture or acute brain slices.
-
Patch-clamp rig as described in Protocol 1.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 Glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution (in mM): 130 K-Gluconate, 5 KCl, 2 MgCl₂, 0.2 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.3 with KOH).
-
This compound stock solution and dilutions in aCSF.
Procedure:
-
Preparation: Prepare primary neuronal cultures or acute brain slices according to standard laboratory procedures.
-
Recording Setup: Transfer the preparation to the recording chamber and perfuse with aCSF.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a target neuron as described in Protocol 1.
-
Current-Clamp Mode: Switch the amplifier to current-clamp mode.
-
Resting Membrane Potential: Measure the resting membrane potential of the neuron.
-
Action Potential Firing: Inject a series of depolarizing current steps of increasing amplitude (e.g., from -50 pA to +200 pA in 25 pA increments, for 500 ms) to elicit action potentials and determine the firing threshold and frequency.
-
This compound Application: Perfuse with aCSF containing this compound.
-
Data Acquisition: Repeat the current injection steps during this compound application.
-
Data Analysis: Compare the number of action potentials fired at each current step, the action potential threshold, and any changes in the resting membrane potential before and after this compound application.[16]
Protocol 3: Investigating Presynaptic Effects on Neurotransmitter Release
This protocol focuses on recording spontaneous postsynaptic currents to infer the presynaptic effects of this compound.
Materials:
-
Acute brain slices (e.g., from the hippocampus or entorhinal cortex).
-
Patch-clamp rig and solutions as in Protocol 2.
Procedure:
-
Preparation and Recording Setup: Prepare and position the brain slice in the recording chamber as described previously.
-
Whole-Cell Voltage-Clamp: Establish a whole-cell voltage-clamp recording from a postsynaptic neuron.
-
Recording Spontaneous Events:
-
To record spontaneous excitatory postsynaptic currents (sEPSCs), hold the neuron at a potential near the reversal potential for GABAergic currents (e.g., -70 mV).
-
To record spontaneous inhibitory postsynaptic currents (sIPSCs), hold the neuron at a potential near the reversal potential for glutamatergic currents (e.g., 0 mV).
-
-
Baseline Recording: Record spontaneous synaptic events for a stable period (e.g., 5-10 minutes) to establish a baseline frequency and amplitude.
-
This compound Application: Apply this compound via bath perfusion.
-
Data Acquisition: Continue recording spontaneous synaptic events during and after drug application.
-
Data Analysis: Analyze the frequency and amplitude of sEPSCs and sIPSCs before and after this compound application to determine its effect on presynaptic glutamate and GABA release, respectively.[3]
References
- 1. Understanding this compound’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibition of glutamate release from isolated cerebrocortical nerve terminals (synaptosomes) by suppression of voltage-activated calcium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Cardiac sodium channel inhibition by this compound: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of calcium and potassium currents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of this compound on A-type potassium current in hippocampal neuron-derived H19-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epilepsy-Induced High Affinity Blockade of the Cardiac Sodium Current INa by this compound; A Potential for Acquired Arrythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits Ca2+ currents in cortical neurons: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Revisiting the this compound-Mediated Effect on Hippocampal GABAergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 16. pa2online.org [pa2online.org]
Protocol for Assessing Lamotrigine's Impact on Cognitive Function in Rats
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine, an anticonvulsant drug, is widely used in the treatment of epilepsy and bipolar disorder. Beyond its primary indications, there is growing interest in its potential effects on cognitive function. Preclinical studies in rodent models are crucial for elucidating the mechanisms underlying these cognitive effects and for evaluating its therapeutic potential in cognitive disorders. This document provides a detailed protocol for assessing the impact of this compound on cognitive function in rats, focusing on two well-established behavioral assays: the Morris Water Maze (MWM) for spatial learning and memory, and the Novel Object Recognition (NOR) test for recognition memory.
Mechanism of Action
This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels, which leads to a reduction in the release of the excitatory neurotransmitter glutamate.[1][2] This action is believed to contribute to its anticonvulsant and mood-stabilizing properties. Additionally, this compound may modulate the release of the inhibitory neurotransmitter GABA and has been shown to possess neuroprotective properties, which could also influence cognitive processes.[1][3]
Data Presentation
The following tables summarize representative quantitative data from studies assessing the impact of this compound on cognitive function in rats using the Morris Water Maze.
Table 1: Effect of this compound on Escape Latency in the Morris Water Maze
| Treatment Group | Day 1 (seconds) | Day 2 (seconds) | Day 3 (seconds) | Day 4 (seconds) |
| Control (Vehicle) | 60.2 ± 5.1 | 45.8 ± 4.9 | 32.5 ± 4.2 | 21.3 ± 3.8 |
| This compound (25 mg/kg) | 58.9 ± 4.8 | 38.1 ± 4.5 | 25.4 ± 3.9 | 15.7 ± 3.1 |
| This compound (50 mg/kg) | 57.5 ± 5.3 | 35.9 ± 4.1 | 23.8 ± 3.5 | 14.2 ± 2.9 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. Data is representative and compiled based on findings from similar studies.
Table 2: Effect of this compound on Spatial Probe Trial Performance in the Morris Water Maze
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (count) |
| Control (Vehicle) | 28.7 ± 3.2 | 2.1 ± 0.4 |
| This compound (25 mg/kg) | 42.5 ± 4.1 | 3.8 ± 0.6 |
| This compound (50 mg/kg) | 45.1 ± 4.5 | 4.2 ± 0.7 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. Data is representative and compiled based on findings from similar studies.
Table 3: Effect of this compound on the Novel Object Recognition Test
| Treatment Group | Discrimination Index |
| Control (Vehicle) | 0.15 ± 0.05 |
| This compound (20 mg/kg) | 0.35 ± 0.07* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. The discrimination index is a measure of the preference for the novel object over the familiar one.[2] Data is representative and compiled based on findings from similar studies.
Experimental Protocols
1. Animals and Housing
-
Species: Male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: Rats should be housed in groups of 2-3 per cage in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the start of any experimental procedures.
2. This compound Administration
-
Dosage: this compound can be administered at various doses, typically ranging from 10 mg/kg to 50 mg/kg.[4] The specific dose will depend on the research question.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route of administration.
-
Vehicle: this compound can be dissolved in a vehicle such as 0.9% saline or a solution of 0.5% methylcellulose. A vehicle-only control group must be included in the experimental design.
-
Timing: The timing of administration will depend on the specific cognitive domain being assessed (e.g., 30-60 minutes before the behavioral test for acute effects).
3. Morris Water Maze (MWM) Protocol
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.8 m in diameter and 0.6 m high) filled with water (22 ± 1°C) made opaque with non-toxic white or black paint. A small escape platform (10-15 cm in diameter) is submerged approximately 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.
-
Procedure:
-
Habituation (Day 0): Allow each rat to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Acquisition Phase (Days 1-4):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the wall of the pool at one of four randomly selected starting positions (North, South, East, West).
-
Allow the rat to swim and find the hidden platform. The maximum trial duration is 60-90 seconds.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path using a video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
-
-
Data Analysis: Analyze escape latency across acquisition days, and time in the target quadrant and platform crossings during the probe trial.
4. Novel Object Recognition (NOR) Test Protocol
This test assesses recognition memory.
-
Apparatus: An open-field box (e.g., 50 cm x 50 cm x 40 cm). A set of different objects that are of similar size but vary in shape and texture. The objects should be heavy enough that the rats cannot displace them.
-
Procedure:
-
Habituation: On two consecutive days prior to testing, allow each rat to explore the empty open-field box for 5-10 minutes to acclimate to the arena.
-
Familiarization Phase (Trial 1):
-
Place two identical objects in the box.
-
Place the rat in the center of the box and allow it to explore the objects for a set period (e.g., 3-5 minutes).
-
Record the time the rat spends actively exploring each object (sniffing, touching with nose or paws).
-
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (Trial 2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across rats.
-
Place the rat back in the box and allow it to explore for the same duration as in the familiarization phase.
-
Record the time spent exploring the familiar and the novel object.
-
-
-
Data Analysis: Calculate the Discrimination Index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[2]
Mandatory Visualizations
Caption: this compound's proposed signaling pathway for cognitive impact.
Caption: Experimental workflow for assessing this compound's cognitive impact.
References
- 1. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticonvulsant, this compound decreases spontaneous glutamate release but increases spontaneous GABA release in the rat entorhinal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects against cognitive deficits, synapse and nerve cell damage, and hallmark neuropathologies in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Lamotrigine Levels in the Brain Using Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine is an anticonvulsant drug widely used in the management of epilepsy and bipolar disorder. Understanding its pharmacokinetic and pharmacodynamic profile within the central nervous system (CNS) is crucial for optimizing therapeutic strategies and developing novel neuroprotective agents. Microdialysis is a powerful in vivo technique that allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid (ECF), providing a direct measure of the pharmacologically active fraction at the target site.[1][2][3] These application notes provide a detailed protocol for the use of microdialysis to measure this compound levels in the rodent brain, along with methods for sample analysis and data interpretation.
Data Presentation
Pharmacokinetic Parameters of this compound in Rat Brain
The following tables summarize key pharmacokinetic parameters of this compound in the brain extracellular fluid (bECF) and whole brain tissue of rats, as determined by microdialysis and other pharmacokinetic studies.
| Parameter | Frontal Cortex | Hippocampus | Reference |
| Penetration Half-Time into bECF (h) | 0.51 ± 0.11 | 0.51 ± 0.11 | [1] |
| bECF / Total Serum Concentration Ratio (at equilibrium) | 0.40 ± 0.04 | 0.40 ± 0.04 | [1] |
Table 1: Pharmacokinetic Parameters of this compound in Brain Extracellular Fluid (bECF) of Rats. Data are presented as mean ± SD. These findings suggest that the rate and extent of this compound penetration into the bECF are consistent across these two brain regions and are not dose-dependent.[1]
| Parameter | Value | Reference |
| In Vitro Recovery (RGvitro) | 0.398 ± 0.021 | |
| In Vivo Recovery Loss (RLvivo) | 0.161 ± 0.015 |
Table 2: In Vitro and In Vivo Recovery of this compound with Microdialysis Probe. Data are presented as mean ± SEM. In vitro recovery was determined by perfusing the probe with Ringer's solution in a standard solution of this compound. In vivo recovery loss was determined by perfusing the probe with a known concentration of this compound in the cerebral cortex.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments to measure this compound concentrations in the rat brain.
I. Animal Preparation and Surgery
-
Animal Model: Adult male Sprague-Dawley rats (250-350 g) are commonly used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull over the target brain region. The coordinates for the frontal cortex and hippocampus should be determined from a rat brain atlas (e.g., Paxinos and Watson).
-
For the frontal cortex , typical coordinates are: AP +3.2 mm, ML ±0.8 mm, DV -4.0 mm from bregma.
-
For the hippocampus (CA1 region) , typical coordinates are: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm from bregma.
-
-
Guide Cannula Implantation:
-
Slowly lower a guide cannula (e.g., CMA 12 guide cannula) to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
-
Post-Operative Care:
-
Administer analgesics and antibiotics as per veterinary recommendations.
-
Allow the animal to recover for at least 48-72 hours before the microdialysis experiment. House the animals individually after surgery to prevent damage to the implant.
-
II. In Vivo Microdialysis Procedure
-
Microdialysis Probe: A concentric microdialysis probe with a 2-4 mm membrane length and a molecular weight cutoff of 10-20 kDa is suitable for this compound (e.g., CMA 12 Elite probe).
-
Perfusion Fluid (Artificial Cerebrospinal Fluid - aCSF):
-
Prepare a sterile and filtered aCSF solution with the following composition: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
-
Experimental Setup:
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
-
Probe Perfusion and Sample Collection:
-
Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.
-
Allow for a stabilization period of at least 60-90 minutes to ensure a steady baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
After baseline collection, administer this compound (e.g., 10-40 mg/kg, intraperitoneally).
-
Continue collecting dialysate samples for several hours to determine the pharmacokinetic profile.
-
-
Probe Recovery Calibration (In Vivo):
-
The "no-net-flux" method is a reliable technique for in vivo probe recovery calibration.
-
After the main experiment, perfuse the probe with at least four different known concentrations of this compound in aCSF (C_in), bracketing the expected extracellular concentration.
-
Measure the concentration of this compound in the resulting dialysate (C_out).
-
Plot (C_in - C_out) against C_in. The x-intercept represents the point of no net flux, which is the estimated extracellular concentration of this compound. The slope of the regression line is the in vivo recovery rate.
-
III. Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector is sufficient for the analysis of this compound in microdialysate samples.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0) in a ratio of approximately 30:70 (v/v). The exact ratio may need optimization.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 305 nm.[5]
-
-
Sample Preparation:
-
Microdialysate samples can often be injected directly into the HPLC system without further processing. If necessary, samples can be filtered through a 0.22 µm syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in aCSF to construct a calibration curve.
-
The concentration of this compound in the dialysate samples is determined by comparing their peak areas to the calibration curve.
-
The actual extracellular concentration of this compound is calculated using the following formula: C_ECF = C_dialysate / R_in_vivo where C_ECF is the extracellular fluid concentration, C_dialysate is the concentration measured in the dialysate, and R_in_vivo is the in vivo recovery of the probe.
-
Visualizations
References
- 1. One moment, please... [biochemazone.com]
- 2. biorxiv.org [biorxiv.org]
- 3. HISTOLOGICAL STUDIES OF THE EFFECTS OF CHRONIC IMPLANTATION OF CERAMIC-BASED MICROELECTRODE ARRAYS AND MICRODIALYSIS PROBES IN RAT PREFRONTAL CORTEX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amuzainc.com [amuzainc.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lamotrigine Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of lamotrigine.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2][3] Its solubility in water is approximately 0.17 mg/mL at 25°C.[1][3][4][5][6] This low solubility can be a rate-limiting step for its dissolution and subsequent absorption in oral dosage forms.[5][6]
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weak base with a pKa of approximately 5.7.[3][5][7] Consequently, its solubility is highly dependent on the pH of the aqueous solution. Solubility is significantly higher in acidic environments and decreases as the pH increases.[6][8] For instance, the solubility is notably greater in a pH 1.2 hydrochloric acid medium compared to neutral or basic conditions.[6] This pH-dependent solubility is a critical factor to consider in experimental design and formulation development.[9]
Q3: How does temperature influence the solubility of this compound?
A3: The solubility of this compound in aqueous solutions generally increases with a rise in temperature.[4][5] This is attributed to the endothermic nature of the dissolution process. Studies have shown a remarkable increase in the amount of this compound that can be solubilized in micellar systems at higher temperatures (e.g., 37°C, 47°C, and 57°C).[4][5]
Troubleshooting Guide
Issue: I am unable to dissolve a sufficient concentration of this compound in my aqueous buffer for an in-vitro experiment.
Solution 1: pH Adjustment
As this compound's solubility is pH-dependent, lowering the pH of your aqueous solution can significantly enhance its solubility.[6]
-
Recommendation: Adjust the pH of your buffer to a more acidic range (ideally below the pKa of 5.7) to increase the proportion of the more soluble, protonated form of the drug.
Solution 2: Use of Co-solvents
Organic solvents can be used as co-solvents to increase the solubility of this compound in aqueous solutions.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and propylene glycol are effective in dissolving this compound.[10][11]
-
Protocol: First, dissolve this compound in a minimal amount of a suitable organic solvent like DMSO. Then, dilute this stock solution with your aqueous buffer of choice to the final desired concentration.[10] Be mindful that the final concentration of the organic solvent may affect your experimental system.
Solution 3: Surfactant-based Micellar Solubilization
The use of surfactants to form micelles can encapsulate hydrophobic drugs like this compound, thereby increasing their apparent solubility in aqueous media.
-
Examples of Surfactants: Pluronic block copolymers (e.g., P84, P85, F127, F108, F68) have been shown to effectively solubilize this compound.[4][5]
Solution 4: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their solubility.
-
Commonly Used Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used to improve the dissolution of this compound.[1][12]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Aqueous Media
| Medium | Temperature (°C) | Solubility (mg/mL) | Reference(s) |
| Water | 25 | 0.17 | [1][3][5][6] |
| 0.1 M HCl | 25 | 4.1 | [1][3] |
| pH 1.0 Buffer | Not Specified | 1.37 ± 0.09 | [8] |
| pH 7.0 Buffer | Not Specified | 0.22 ± 0.03 | [8] |
| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 | [10] |
Table 2: Solubility of this compound Salts in Water and Buffered Solutions
| This compound Salt | pH | Solubility (µg/mL) | Reference(s) |
| LAM-DA | 3.0 | 1238.2 | [9] |
| 6.8 | 326.7 | [9] | |
| LAM-IA | 3.0 | 6527.9 | [9] |
| 6.8 | 330.8 | [9] | |
| LAM-SA | 3.0 | 7854.9 | [9] |
| 6.8 | 320.1 | [9] |
LAM-DA: this compound-2, 5-dihydroxybenzoic acid; LAM-IA: this compound-isonicotinic acid; LAM-SA: this compound-shikimic acid
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Dissolve the this compound powder in a minimal volume of DMSO. Ensure complete dissolution by gentle vortexing or sonication.[10]
-
Dilution: Gradually add the aqueous buffer of your choice to the DMSO-lamotrigine concentrate while stirring to achieve the final desired concentration.[10]
-
Storage: It is recommended not to store the aqueous solution for more than one day.[10]
Protocol 2: Quantification of this compound in Aqueous Solution using UV-Vis Spectrophotometry
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or 0.1 N HCl).[12][13] From this stock, prepare a series of standard solutions of known concentrations by diluting with the same solvent.
-
Wavelength Determination (λmax): Scan a standard solution of this compound across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound in 0.1 N HCl, the λmax is typically around 266-267.5 nm.[1][12]
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute your experimental sample containing this compound appropriately with the solvent to fall within the concentration range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Concentration Calculation: Determine the concentration of this compound in your sample by interpolating its absorbance value on the calibration curve.
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound solutions.
Caption: Relationship between this compound's solubility problem and potential solutions.
References
- 1. Enhancement of Solubility of this compound by Solid Dispersion and Development of Orally Disintegrating Tablets Using 32 Full Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Development and evaluation of fast disintegrating tablets of this compound using liqui-solid technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Temperature-Dependent Solubilization of the Hydrophobic Antiepileptic Drug this compound in Different Pluronic Micelles—A Spectroscopic, Heat Transfer Method, Small-Angle Neutron Scattering, Dynamic Light Scattering, and in Vitro Release Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Dissolution Profiles and Serum Concentrations of Two this compound Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. animosearch.dlsu.edu.ph [animosearch.dlsu.edu.ph]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Solubility of this compound in Propylene Glycol plus Ethanol and Their Ternary Aqueous Mixtures [hero.epa.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. rjptonline.org [rjptonline.org]
Troubleshooting inconsistent results in Lamotrigine behavioral studies
Welcome to the technical support center for researchers utilizing Lamotrigine in behavioral studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and address inconsistencies in your results.
Troubleshooting Guide
This section addresses specific issues that may arise during your behavioral experiments with this compound.
Q1: Why am I observing inconsistent or even contradictory results in the Forced Swim Test (FST) with this compound?
A1: Inconsistent findings in the FST are a known challenge and can stem from several factors. This compound's effect on immobility time can be influenced by the administration protocol (acute vs. chronic) and the dosage used.
-
Acute vs. Chronic Dosing: Acute administration of this compound has been shown to decrease immobility time, suggesting an antidepressant-like effect.[1][2] However, the timing of administration before the test is crucial. One study reported antidepressant-like effects when this compound was administered 30 minutes before the test, while another study found it inactive when given 60 minutes prior.
-
Dosage: The dose of this compound can significantly impact the outcome. For instance, doses of 20-30 mg/kg (i.p.) in mice have been shown to decrease immobility time.[3] Conversely, another study found that 8 and 16 mg/kg doses decreased immobility, while lower doses were ineffective. It's also important to note that higher doses (starting from 4 mg/kg) can impair locomotor activity, which could be misinterpreted as an antidepressant-like effect.
-
Neurochemical Interactions: The antidepressant-like effects of this compound in the FST may be linked to its interaction with the noradrenergic system.[3] Co-administration of agents that interfere with noradrenergic pathways can prevent the anti-immobility effect of this compound.[3]
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure your dosing regimen (acute or chronic) and the time between injection and testing are consistent across all animals.
-
Conduct Dose-Response Studies: If you are not seeing an effect, consider performing a dose-response study to identify the optimal concentration for your specific animal strain and experimental conditions.
-
Assess Locomotor Activity: Always include an open field test or a similar assay to assess general locomotor activity. This will help you differentiate between a true antidepressant-like effect and a sedative effect of the drug.
-
Consider the Animal Strain: Different rodent strains can exhibit varying sensitivities to antidepressants in the FST.[4]
Q2: My results in the Elevated Plus Maze (EPM) are showing anxiogenic-like effects (or no effect) with this compound, which is contrary to some reports. What could be the reason?
A2: The anxiolytic effects of this compound in the EPM can be subtle and highly dependent on the experimental parameters.
-
Dosage: High doses of this compound (30-80 mg/kg) have been shown to produce an anxiolytic response in the conditioned emotional response test, a model of anxiety.[5] It is possible that the doses you are using are outside of this therapeutic window.
-
One-Trial Tolerance: The EPM is known for a phenomenon called "one-trial tolerance," where re-exposure to the maze can significantly alter behavior, masking the effects of anxiolytic drugs.[6]
-
Baseline Anxiety Levels: The baseline anxiety level of your animals can influence the outcome. If the animals have very low baseline anxiety, it may be difficult to detect an anxiolytic effect.
Troubleshooting Steps:
-
Optimize Dose: Conduct a dose-response study to determine the anxiolytic dose range for your specific rodent strain.
-
Avoid Repeated Testing: Do not re-test animals on the EPM unless you are specifically investigating learning and memory aspects and have a protocol designed to account for one-trial tolerance.[6]
-
Control for Environmental Factors: Ensure the testing environment (e.g., lighting, noise) is consistent, as these factors can significantly impact anxiety-like behavior.[7]
-
Handle Animals Appropriately: Proper handling and habituation of the animals to the experimenter and the testing room are crucial to reduce stress-induced variability.[8]
Q3: I am observing variable results in learning and memory tasks, such as the Passive Avoidance test, with this compound. How can I improve consistency?
A3: this compound's effects on learning and memory are complex and can be influenced by the specific stage of memory being assessed (acquisition, consolidation, or retrieval) and the dose administered.
-
Dose-Dependent Effects: In a passive avoidance task in mice, higher doses of this compound (25 mg/kg and 50 mg/kg) were found to facilitate the learning process and improve memory function at different stages, while a lower dose (10 mg/kg) had a less pronounced effect.[9] Another study using the modified elevated plus maze and passive avoidance test found that this compound (20 and 40 mg/kg) positively affected memory acquisition.[10]
-
Timing of Administration: The timing of this compound administration relative to the training and testing phases is critical. The effects may differ if the drug is given before acquisition, after consolidation, or before retrieval.[9]
Troubleshooting Steps:
-
Titrate the Dose: Perform a dose-response study to find the optimal dose for enhancing memory in your specific paradigm.
-
Control for Timing: Carefully control the timing of drug administration to target the specific memory phase you are investigating.
-
Consider the Task: The cognitive domain being tested can influence the outcome. This compound may have differential effects on spatial memory versus fear-based memory.
-
Monitor for Sedative Effects: At higher doses, this compound can have sedative effects that might interfere with performance in learning and memory tasks. Always assess general activity levels.
Frequently Asked Questions (FAQs)
Mechanism of Action
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of action of this compound is the blockade of voltage-sensitive sodium channels. By binding to these channels, this compound stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters, particularly glutamate.
Q2: Does this compound affect other neurotransmitter systems?
A2: While the primary target is sodium channels, this compound's modulation of glutamate release can indirectly influence other neurotransmitter systems. There is also evidence suggesting that this compound may have effects on the noradrenergic and serotonergic systems, which could contribute to its behavioral effects.[3][11] Some studies also suggest a potential interaction with 5-HT1A receptors.
Data Presentation
Table 1: Effective Doses of this compound in Rodent Behavioral Tests
| Behavioral Test | Species | Dose Range | Route of Administration | Observed Effect | Reference(s) |
| Forced Swim Test | Mice | 20-30 mg/kg | i.p. | Decreased immobility time | [3] |
| Forced Swim Test | Mice | 8-16 mg/kg | i.p. | Decreased immobility time | |
| Conditioned Emotional Response | Rats | 30-80 mg/kg | i.p. | Anxiolytic-like effect | [5] |
| Passive Avoidance Test | Mice | 25-50 mg/kg | i.p. | Improved memory function | [9] |
| Modified Elevated Plus Maze | Mice | 20-40 mg/kg | i.p. | Improved memory acquisition | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Reference(s) |
| Elimination Half-Life | ~28 | hours | [12][13] |
| Volume of Distribution (Vd) | 2.00 | L/kg | [12][13] |
| Plasma Concentration for 50% Protection (EC50) | 3.44 | mg/L | [12][13] |
| Brain-to-Plasma Partition Coefficient | 0.34 - 0.40 | - | [14] |
Experimental Protocols
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior in rodents.
Methodology:
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.[15]
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.[16][17]
-
Procedure:
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-Like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis), number of entries into the center zone.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each animal to remove olfactory cues.[17]
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in rodents.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms.[6][19]
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.
-
Procedure:
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.[19]
-
-
Cleaning: Clean the maze thoroughly between each trial.[6]
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity in rodents.
Methodology:
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.[20]
-
Procedure:
-
Data Analysis:
-
Measure the duration of immobility, where the animal makes only the movements necessary to keep its head above water.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.[22]
-
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm, dry environment.[20]
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: General workflow for a this compound behavioral study.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of acute and chronic treatment elicited by this compound on behavior, energy metabolism, neurotrophins and signaling cascades in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effect of this compound in the mouse forced swimming test: evidence for the involvement of the noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound has an anxiolytic-like profile in the rat conditioned emotional response test of anxiety: a potential role for sodium channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. The effect of this compound on learning in mice using the passive avoidance model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a mood stabilizer, may have beneficial effects on memory acquisition and retrieval in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound pharmacokinetic/pharmacodynamic modelling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuropharmacokinetic characterization of this compound after its acute administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. MPD: JaxCC1: project protocol [phenome.jax.org]
- 19. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. researchgate.net [researchgate.net]
- 22. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lamotrigine for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the design and execution of neuroprotection assays involving lamotrigine (LTG).
Frequently Asked Questions (FAQs)
Q1: What is the primary neuroprotective mechanism of this compound?
A1: this compound's neuroprotective effects are multifactorial. The primary mechanism is the inhibition of voltage-sensitive sodium channels, which stabilizes neuronal membranes and reduces the presynaptic release of the excitatory neurotransmitter glutamate.[1][2][3] Excessive glutamate is a key driver of excitotoxicity and neuronal death in ischemic events.[1][4] Additionally, studies have shown that this compound can up-regulate the anti-apoptotic protein Bcl-2 and may inhibit histone deacetylases (HDACs), contributing to its neuroprotective properties.[5][6]
Q2: What is a recommended starting concentration range for in vitro neuroprotection assays?
A2: For in vitro studies, a common starting point is to test a range of concentrations. Based on published data, effective neuroprotection against glutamate excitotoxicity in primary cerebellar granule cells has been observed with concentrations from 10 µM to 100 µM.[5] Nearly full protection was seen at doses of 100 µM and higher.[5] It is crucial to determine the optimal concentration for your specific cell type and experimental model, as efficacy is concentration-dependent.[5]
Q3: How long should cells be pre-treated with this compound before inducing injury?
A3: Pre-treatment time is a critical parameter and is also model-dependent. In studies using cerebellar granule cells, pre-treatment with this compound for 1 to 6 days before glutamate exposure showed time-dependent protection, with longer pre-treatment times yielding better cell viability.[5] A 3-day pre-treatment period is often a good starting point for investigation.[5]
Q4: Can this compound be used in combination with other neuroprotective agents?
A4: Yes, this compound has demonstrated synergistic neuroprotective effects when used with other mood stabilizers like lithium and valproate.[5] A sub-effective concentration of this compound (e.g., 10 µM) combined with these agents can produce significant neuroprotection where monotherapy at that dose would fail.[5][7] This suggests that combining therapies that target different pathways may be a viable strategy.
Q5: What are the key signaling pathways modulated by this compound for neuroprotection?
A5: this compound's neuroprotective actions involve several key pathways. It primarily targets voltage-gated sodium channels to reduce glutamate release.[2][3] Downstream, it has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and enhance the acetylation of histones H3 and H4, suggesting an influence on gene expression and chromatin remodeling.[5]
Data Summary Tables
Table 1: Effective this compound Concentrations in In Vitro Neuroprotection Models
| Model System | Insult | This compound Concentration | Outcome | Reference |
| Rat Cerebellar Granule Cells | 100 µM Glutamate | 10 µM (sub-effective) | Used for synergy studies | [5] |
| Rat Cerebellar Granule Cells | 100 µM Glutamate | ≥100 µM | Nearly full protection | [5] |
| Striatal Neuron Slices | Oxygen-Glucose Deprivation | Not specified, but showed concentration-dependent reduction of firing | Neuroprotective against irreversible field potential loss | [8] |
Table 2: Effective this compound Doses in In Vivo Neuroprotection Models
| Animal Model | Insult | This compound Dosage | Administration Route | Outcome | Reference |
| Gerbils | Global Cerebral Ischemia | 30-50 mg/kg (2 doses) | Oral (PO) | Significant prevention of hippocampal CA1 cell loss | [1] |
| Gerbils | Global Cerebral Ischemia | 100 mg/kg (1 dose, post-reperfusion) | Oral (PO) | Significant protection of CA1 pyramidal cells | [1] |
| Rats | Cardiac Arrest-Induced Ischemia | 100 mg/kg (pre-treatment) | Oral (PO) | >50% reduction in hippocampal CA1 damage | [4] |
| Rats | Cardiac Arrest-Induced Ischemia | 10 mg/kg (2 doses, post-treatment) | Intravenous (IV) | >50% reduction in hippocampal CA1 damage | [4] |
| Neonatal Rats | Hypoxic-Ischemic Brain Damage | 10-40 mg/kg | Intraperitoneal (IP) | Dose-dependent reduction in neuronal apoptosis | [9][10] |
| APP/PS1 Mice | Alzheimer's Disease Model | 30 mg/kg (daily for 3 months) | Intragastric | Alleviated cognitive deficits and synapse damage | [11] |
Visual Guides: Pathways and Workflows
References
- 1. ahajournals.org [ahajournals.org]
- 2. Understanding this compound’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Neuroprotective effects of the mood stabilizer this compound against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotection of this compound on hypoxic-ischemic brain damage in neonatal rats: Relations to administration time and doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection of this compound on hypoxic-ischemic brain damage in neonatal rats: Relations to administration time and doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound protects against cognitive deficits, synapse and nerve cell damage, and hallmark neuropathologies in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Lamotrigine-induced artifacts in electrophysiology recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and understand potential artifacts and physiological effects observed during electrophysiology recordings with lamotrigine.
Frequently Asked Questions (FAQs)
Q1: Are the changes I observe in my electrophysiology recordings after applying this compound true artifacts or expected physiological effects?
This is a critical first question. In many cases, what may appear as an "artifact" is the intended pharmacological effect of this compound. This compound's primary mechanism of action is the blockade of voltage-gated sodium channels, which fundamentally alters neuronal excitability.[1][2][3] It stabilizes neuronal membranes and modulates the release of excitatory neurotransmitters like glutamate.[][5] Therefore, a reduction in firing frequency, changes in action potential shape, or decreased network synchrony are expected outcomes, not necessarily recording errors.
Q2: What is the primary mechanism of action for this compound?
This compound is a phenyltriazine-class antiepileptic drug that acts primarily as a use-dependent blocker of voltage-gated sodium channels.[3][] It selectively binds to the inactivated state of the sodium channel, which prevents the sustained, repetitive firing of neurons that is characteristic of seizure activity.[2] This stabilization of the presynaptic membrane leads to a reduction in the release of excitatory amino acids, such as glutamate.[1][] While its primary target is sodium channels, some studies suggest it may also have weak effects on calcium channels and serotonin 5-HT3 receptors.[1][2]
Caption: Mechanism of action of this compound on a presynaptic neuron.
Q3: What are the typical electrophysiological effects of this compound?
Given its mechanism, this compound produces predictable changes in neuronal activity. Researchers should anticipate these effects and not mistake them for artifacts. The table below summarizes key findings from literature.
| Parameter | Expected Effect with this compound | Rationale | Citations |
| Action Potential (AP) Firing Rate | Decrease | Inhibition of voltage-gated sodium channels reduces the neuron's ability to fire repetitively. | [2][3] |
| Sustained Repetitive Firing | Significant Inhibition | This is the primary therapeutic mechanism; the drug is a use-dependent blocker. | [2][] |
| EEG Synchronization | Decrease | In clinical studies, this compound has been shown to decrease pathological thalamo-cortical synchronization. | [6] |
| EEG Power (Delta & Theta Bands) | Decrease | EEG studies in patients show a reduction in activity in these frequency bands post-treatment. | [6][7] |
| Glutamate Release | Decrease | By stabilizing the presynaptic membrane, the release of this excitatory neurotransmitter is inhibited. | [][5] |
| Cardiac QRS Complex | Widening / Prolongation | In cardiac preparations, sodium channel blockade can slow ventricular conduction, leading to a wider QRS interval. | [8][9] |
Troubleshooting Guides
Q: My signal has disappeared or is significantly attenuated after applying this compound. What should I do?
A complete loss of signal is unlikely to be a purely physiological effect unless the concentration of this compound is excessively high, leading to complete blockage of neuronal activity. Follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for signal loss after this compound application.
Q: I'm seeing high-frequency noise after drug application. Is this related to this compound?
It is uncommon for a sodium channel blocker to introduce high-frequency noise. This is more likely an issue with the recording setup that may have been exacerbated by fluid exchange during drug perfusion.
-
Check Grounding: Ensure all components of your rig are properly grounded to a single point.
-
Inspect Perfusion Lines: Air bubbles in the perfusion line can cause significant electrical artifacts as they pass over the electrode or recording chamber.
-
Evaluate Electrical Shielding: Confirm that your Faraday cage is closed and that no new noise sources (e.g., a centrifuge, personal mobile phone) have been introduced into the room.[10]
-
Review Solution Chemistry: Ensure that the drug solvent (e.g., DMSO) is at a very low final concentration and that your drug-containing solution is iso-osmotic and pH-balanced with your recording solution.
Q: The shape of my action potentials has changed. Is this an artifact?
Changes in action potential (AP) morphology, such as a slower rise time or a decrease in amplitude, are expected consequences of sodium channel blockade and should not be considered artifacts. Blocking a portion of the available sodium channels will directly impact the depolarization phase of the action potential, which is driven by sodium influx. When analyzing your data, these changes should be quantified as part of the drug's effect.
Experimental Protocols
To distinguish between pharmacological effects and experimental artifacts, a rigorously controlled experiment is essential.
Key Experimental Design Protocol: Assessing this compound Effects on Neuronal Cultures (MEA or Patch Clamp)
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create final dilutions in your standard artificial cerebrospinal fluid (ACSF) or recording medium immediately before use.
-
Crucially, prepare a "vehicle control" solution containing the same final concentration of the solvent (e.g., 0.1% DMSO) in ACSF.
-
Ensure all solutions are warmed to the experimental temperature (e.g., 37°C) before perfusion to avoid temperature-induced artifacts.[11]
-
-
Baseline Recording:
-
Establish a stable recording in drug-free ACSF for a sufficient duration (e.g., 10-20 minutes) to ensure the baseline firing rate and other parameters are consistent. An unstable baseline will make it impossible to interpret drug effects.[12]
-
-
Vehicle Control Application:
-
Perfuse the chamber with the vehicle control solution for the same duration you plan to apply the drug. This step is critical to ensure that the solvent itself or the act of solution exchange does not affect neuronal activity.
-
-
Washout and Recovery:
-
Wash out the vehicle control with fresh ACSF and wait for the recording to return to the initial baseline state.
-
-
This compound Application:
-
Perfuse the chamber with the this compound-containing ACSF. Apply for a predetermined duration, ensuring the solution has fully exchanged in the chamber.
-
Record all relevant parameters throughout the application.
-
-
Final Washout:
-
Wash out the this compound with fresh ACSF and record for an extended period to assess the reversibility of the drug's effects. A lack of recovery could indicate cell death or an irreversible binding mechanism.
-
-
Data Analysis:
-
Compare the parameters from the this compound application period to both the initial baseline and the vehicle control period.
-
A true pharmacological effect should be absent during the vehicle control application and ideally reversible upon washout.
-
Analyze for statistically significant changes in firing rate, AP amplitude, AP rise time, and other relevant metrics.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imaging the cortical effect of this compound in patients with idiopathic generalized epilepsy: a low-resolution electromagnetic tomography (LORETA) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs this compound and Lacosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sources and elimination of interference in patch clamp electrophysiological experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Analysis of Drug Safety Responses in Induced Pluripotent Stem Cell-Derived Cardiomyocytes Using Multielectrode Array - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best practices for in vitro neural assays on the Maestro MEA system | Axion Biosystems [axionbiosystems.com]
Technical Support Center: Lamotrigine in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges of lamotrigine degradation in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions and cell culture media?
A1: this compound has limited stability in aqueous solutions. It is sparingly soluble in aqueous buffers, and it is recommended that aqueous solutions not be stored for more than one day[1]. For cell culture experiments, it is advisable to first dissolve this compound in an organic solvent like DMSO and then dilute it into the culture medium immediately before use[1]. The stability of this compound in solution is influenced by pH, with different protonation states occurring in natural waters[2][3][4]. While specific long-term stability data in various cell culture media is not extensively published, its susceptibility to hydrolysis and photodegradation suggests that frequent media changes are necessary for maintaining a consistent concentration.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound include:
-
Photodegradation : this compound absorbs UV light and can degrade, especially in aqueous solutions.[5][6][7] This process can be influenced by pH and may lead to the formation of various photoproducts.[2][3][4] The half-life of this compound under simulated sunlight can range from 100 to 112 hours depending on the pH of the solution.[2][3][4]
-
Hydrolysis : this compound is susceptible to degradation in acidic, basic, and neutral aqueous conditions, with alkaline-induced hydrolysis being a significant factor.[8]
-
Oxidation : The compound can be degraded by hydroxyl radicals, suggesting that advanced oxidation processes would be effective for its breakdown.[9] One of the initial transformation products can be this compound N2-oxide.[9]
Q3: Are the degradation products of this compound toxic to cells?
A3: Yes, some degradation products of this compound may be more toxic than the parent compound[9]. For instance, photodecomposition can lead to the formation of aryl radicals via dechlorination, which may be responsible for photoallergic responses[5]. The photobleaching products of this compound have been shown to generate singlet oxygen more strongly than this compound itself[5]. Given that this compound is a photosensitizer that can generate free oxygen radicals, its degradation products could potentially lead to cellular damage[10].
Q4: How can I minimize this compound degradation in my long-term experiments?
A4: To minimize degradation, consider the following best practices:
-
Light Protection : Protect your cell cultures from light by using amber-colored culture vessels or by keeping the incubator in a dark room. This compound is known to be a photosensitizer[6][10].
-
pH Control : Maintain a stable pH in your culture medium, as pH can influence the rate of photodegradation and the types of photoproducts formed[2][3][4].
-
Fresh Preparation : Prepare fresh this compound-containing medium for each media change. Avoid storing pre-mixed media for extended periods. It is not recommended to store aqueous solutions of this compound for more than one day[1].
-
Solvent Choice : Prepare stock solutions in a suitable organic solvent such as DMSO, where it is more stable, and store them at -20°C[1].
Q5: How often should I replace the medium containing this compound in long-term cultures?
A5: Given the stability profile of this compound, especially its susceptibility to degradation in aqueous environments, it is recommended to perform media changes every 24-48 hours. This frequency helps to maintain a more consistent concentration of the active compound and removes potentially toxic degradation products.
Troubleshooting Guide
Q1: I am observing unexpected changes in cell viability or morphology over time in my this compound-treated cultures. Could this be due to drug degradation?
A1: Yes, this is a strong possibility. The degradation of this compound can lead to two primary issues: a decrease in the effective concentration of the active drug over time, and the accumulation of potentially toxic degradation products[9]. To troubleshoot this, you can:
-
Increase the frequency of your media changes to ensure a more stable drug concentration.
-
Protect your cultures from light to minimize photodegradation[5][6].
-
Quantify the concentration of this compound in your culture medium over time using a suitable analytical method like HPLC to determine its stability under your specific experimental conditions.
Q2: My experimental results with this compound are inconsistent. How can I ensure a consistent drug concentration?
A2: Inconsistent results are often linked to variable concentrations of the active compound. To address this:
-
Standardize Stock Preparation : Prepare a large batch of concentrated stock solution in DMSO, aliquot it, and store it at -20°C[1]. This ensures that you are using a consistent stock for all your experiments.
-
Fresh Working Solutions : Always prepare fresh working dilutions of this compound in your cell culture medium immediately before treating your cells. Do not store diluted aqueous solutions[1].
-
Monitor Drug Concentration : If reproducibility is critical, consider periodically quantifying the this compound concentration in your culture medium to confirm its stability over the course of your experiment.
Q3: I suspect photodegradation of this compound is affecting my experiments. What are the signs and how can I prevent it?
A3: Signs of photodegradation can include a decrease in the expected biological effect of this compound over time or an increase in unexpected cytotoxicity. This compound is a known photosensitizer that absorbs UV light and generates reactive oxygen species[5][6][10]. To prevent this:
-
Work in a darkened environment when preparing and handling this compound solutions and cell cultures.
-
Use opaque or amber-colored tubes and culture flasks.
-
If your experimental setup requires light exposure (e.g., microscopy), minimize the duration and intensity of the light.
Quantitative Data Summary
Table 1: Stability of this compound under Different Conditions
| Condition | Solvent/Medium | Stability/Half-life | Reference(s) |
| Photodegradation | Aqueous solution (pH 3.3) | ~112 hours | [2][3][4] |
| Aqueous solution (pH 7.7) | ~100 hours | [2][3][4] | |
| Hydrolysis | Acidic, basic, neutral conditions | Susceptible to degradation | [8] |
| Alkaline conditions | Highest degradative potential | [8] | |
| Thermal Stress | 60°C for 6 hours (dry heat) | Stable | [11] |
| Storage (Solution) | Aqueous buffers | Not recommended for > 1 day | [1] |
| DMSO/Ethanol | More stable, store at -20°C | [1] | |
| Refrigerated (4°C) standard solution | Stable for three months | [12] | |
| Storage (in Serum) | -20°C | Stable for 975 days | [13] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials :
-
This compound powder (crystalline solid)[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure :
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM). This compound's solubility in DMSO is approximately 10 mg/ml[1].
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C. The solid form is stable for at least 4 years at this temperature[1].
-
Protocol 2: Quantification of this compound in Cell Culture Medium using HPLC-UV
This is a general guideline; specific parameters may need to be optimized for your equipment and medium.
-
Sample Preparation :
-
Collect an aliquot of the cell culture medium at various time points (e.g., 0, 24, 48, 72 hours) post-treatment.
-
Centrifuge the samples to pellet any cells or debris.
-
Perform a protein precipitation step by adding a solvent like methanol or acetonitrile to the supernatant (a 1:3 ratio of medium to solvent is a good starting point).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis :
-
Column : A C18 column is commonly used[14].
-
Mobile Phase : A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) is typical. A common mobile phase composition is a mixture of 0.1% trifluoroacetate and methanol (59:41 v/v)[14].
-
Flow Rate : Typically around 1.0-1.5 mL/min[14].
-
Detection Wavelength : this compound can be detected by UV absorbance at approximately 260-310 nm[8][14].
-
Quantification : Create a standard curve using known concentrations of this compound prepared in fresh, untreated cell culture medium that has undergone the same extraction procedure. Plot the peak area against concentration to determine the concentration in your experimental samples.
-
Visualizations
Caption: Factors influencing this compound degradation.
Caption: Experimental workflow for stability testing.
Caption: this compound's mechanism of action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Direct photodegradation of this compound (an antiepileptic) in simulated sunlight – pH influenced rates and products - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. Direct photodegradation of this compound (an antiepileptic) in simulated sunlight – pH influenced rates and products - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. Direct photodegradation of this compound (an antiepileptic) in simulated sunlight--pH influenced rates and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical reactions involved in the phototoxicity of the anticonvulsant and antidepressant drug this compound (Lamictal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. databankws.lareb.nl [databankws.lareb.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. This compound Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Enhancing Lamotrigine Bioavailability in Oral Gavage Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lamotrigine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo oral gavage studies, with a focus on improving the oral bioavailability of this BCS Class II compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound suspension appears to have low and variable absorption in my rodent oral gavage studies. What could be the cause and how can I improve it?
A1: Low and variable absorption of this compound is often attributed to its poor aqueous solubility (0.17 mg/mL at 25°C).[1] As a Biopharmaceutics Classification System (BCS) Class II drug, its absorption is rate-limited by its dissolution.[2] To improve this, consider the following formulation strategies:
-
Vehicle Selection: Simple aqueous vehicles are often insufficient. Consider using vehicles containing suspending agents and/or solubilizing excipients. A suspension formulation using Carbopol 974P as a suspending agent has been successfully developed.[3][4]
-
Particle Size Reduction: Reducing the particle size of the this compound powder can increase the surface area available for dissolution. Micronization or nanomilling of the drug powder prior to suspension can be beneficial.[5]
-
Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can significantly enhance its dissolution rate.[1][6][7] This can be achieved by preparing a solid dispersion and then suspending the resulting powder for oral gavage.
Q2: I am considering preparing a solid dispersion of this compound. What polymers are effective and what methods can I use?
A2: Solid dispersions are a well-documented method for improving this compound's solubility.[1][6][7][8]
-
Effective Polymers:
-
Polyvinylpyrrolidone (PVP K30): Has been used to prepare solid dispersions that enhance this compound's solubility.[1][6][9]
-
β-Cyclodextrin: Can form inclusion complexes with this compound, which not only improves solubility but can also mask its bitter taste.[1]
-
Polyethylene Glycol (PEG 6000): Has shown a pronounced effect on increasing the solubility of this compound, with a 35-fold increase in solubility observed in a 10% w/v PEG 6000 solution.[7][8]
-
-
Preparation Methods:
-
Kneading Method: Involves wetting a physical mixture of this compound and the polymer with a hydroalcoholic solvent and kneading for a specified time, followed by drying.[1]
-
Melting Method (Fusion): This method involves melting the polymer and then incorporating the drug into the molten carrier, followed by rapid cooling and solidification.[7][8]
-
Q3: Are there more advanced formulation strategies to significantly boost this compound's bioavailability for preclinical studies?
A3: Yes, several advanced drug delivery systems have been shown to be highly effective:
-
Nanosuspensions and Nanoparticles: Formulating this compound as nanoparticles can dramatically increase its surface area and dissolution velocity.[5] this compound-Eudragit E100 nanoparticles have demonstrated a 9-fold higher drug release than the pure drug.[10]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. A solid-SNEDDS (S-SNEDDS) formulation of this compound showed a 2.03-fold increase in oral bioavailability in rabbits compared to the pure drug.[11][12][13]
Q4: My formulation seems to be precipitating in the dosing syringe or upon administration. How can I prevent this?
A4: Precipitation can be a significant issue, leading to inaccurate dosing and variable absorption. Here are some troubleshooting steps:
-
Ensure Adequate Suspension: If using a suspension, ensure it is homogenous and that the suspending agent is used at an appropriate concentration to prevent settling.
-
Check for pH Effects: this compound's solubility is pH-dependent, with higher solubility at lower pH.[3][14] Ensure that the vehicle's pH is optimized to maintain the drug in solution or as a stable suspension.
-
For Solubilized Formulations (e.g., with co-solvents): The addition of water or a change in pH upon administration can cause the drug to precipitate. It's crucial to use a formulation that is robust to dilution. SNEDDS are particularly advantageous here as they are designed to emulsify upon dilution.[11]
Quantitative Data on Bioavailability Enhancement
The following tables summarize the reported improvements in this compound's solubility and bioavailability using various formulation strategies.
Table 1: Enhancement of this compound Solubility with Different Formulation Strategies
| Formulation Strategy | Carrier/Excipient | Fold Increase in Solubility | Reference |
| Solid Dispersion | PEG 6000 (10% w/v) | 35-fold | [7][8] |
| Solid Dispersion | β-Cyclodextrin | - | [1] |
| Solid Dispersion | PVP K30 | - | [1][9] |
Table 2: In Vivo Bioavailability Enhancement of this compound Formulations
| Formulation | Animal Model | Key Pharmacokinetic Parameter | Improvement vs. Pure Drug | Reference |
| Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) | Rabbits | Bioavailability (AUC) | 2.03-fold increase | [11][12][13] |
| Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) | Rabbits | Maximum Concentration (Cmax) | 2.03-fold increase | [11] |
| Immediate Release Tablets (Formulated vs. Commercial) | Rabbits | Relative Bioavailability | 134.68% | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Kneading Method
-
Weigh this compound and the selected polymer (e.g., β-Cyclodextrin or PVP K30) in the desired ratio (e.g., 1:1).
-
Triturate the powders together in a glass mortar to obtain a homogenous physical mixture.
-
Wet the physical mixture with a small amount of a water-methanol (1:9) mixture.
-
Knead the wet mass thoroughly for 30 minutes.
-
Dry the resulting paste under vacuum for 24 hours.
-
Pass the dried solid dispersion through a sieve (e.g., #60) to obtain a fine powder.
-
Store the powdered solid dispersion in a desiccator until use.[1]
Protocol 2: Preparation of this compound Solid Dispersion by Melting Method
-
Melt the hydrophilic carrier (e.g., PEG 6000) in a beaker on a water bath maintained at 50-60°C.
-
Add the accurately weighed amount of this compound to the molten PEG 6000.
-
Mix thoroughly for 5 minutes to ensure homogenous dispersion.
-
Rapidly cool the molten mixture by placing the beaker in an ice bath for approximately 5 minutes until it solidifies.
-
Pulverize the hardened mixture into a powder.
-
Sieve the powder through an 80-mesh screen.
Visual Guides
Caption: Workflow for formulating this compound and conducting oral gavage studies.
References
- 1. Enhancement of Solubility of this compound by Solid Dispersion and Development of Orally Disintegrating Tablets Using 32 Full Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
- 3. scholar9.com [scholar9.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. In vitro and in vivo evaluation of fast-dissolving tablets containing solid dispersion of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. rjptonline.org [rjptonline.org]
- 10. This compound Nanoparticle Laden Polymer Composite Oral Dissolving Films for Improving Therapeutic Potential of the Hydrophobic Antiepileptic Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Development, Characterization, and in-vivo Pharmacokinetic Study of this compound Solid Self-Nanoemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bimodal Gastroretentive Drug Delivery Systems of this compound: Formulation and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
Technical Support Center: Adjusting for Lamotrigine's Effect on Animal Body Weight and Food Intake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of lamotrigine on animal body weight and food intake.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to alter body weight and food intake in laboratory animals?
A1: The effects of this compound on body weight and food intake in animal models can be variable and appear to be dose- and context-dependent. For instance, studies on pregnant rats have shown that oral administration of this compound at doses of 11.5 and 23 mg/kg can lead to a significant decrease in both body weight and food consumption in the dams.[1] Conversely, a study in BALB/c mice treated with this compound for 21 days did not report any significant changes in terminal body mass compared to the control group. In human studies, this compound is generally considered to be weight-neutral, and in some cases, switching from other antiepileptic drugs like valproate to this compound has been associated with a decrease in body mass index.[2]
Q2: What are the potential mechanisms through which this compound might influence appetite and body weight?
A2: While the precise mechanisms are still under investigation, this compound may influence body weight and food intake through several pathways:
-
Modulation of Hypothalamic Signaling: The hypothalamus is a key brain region controlling appetite. This compound could potentially interact with key neuropeptides involved in energy homeostasis, such as the orexigenic (appetite-stimulating) neuropeptide Y (NPY) and agouti-related peptide (AgRP), and the anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART).[3][4][5][6]
-
Effects on Energy Metabolism: this compound has been shown to affect energy metabolism in the brain of rats. These effects may be linked to signaling cascades involving Akt and GSK-3, which are also implicated in metabolic regulation.
-
Influence on Insulin Sensitivity: Human studies suggest that this compound may improve insulin sensitivity when substituted for other antiepileptic drugs known to cause insulin resistance.[2] Enhanced insulin sensitivity could influence glucose metabolism and, consequently, body weight.
Q3: How can I accurately measure food and water intake in my this compound-treated animals?
A3: Accurate measurement is crucial. Here are some key considerations:
-
Manual Measurement: A known amount of pre-weighed food is provided, and the remaining amount is measured at regular intervals (e.g., every 24 hours). It is important to account for any spillage.
-
Automated Systems: Metabolic cages equipped with automated food and water intake monitors can provide more precise and continuous data.
-
Establish a Baseline: Before initiating this compound treatment, it is essential to establish a stable baseline of food and water consumption for each animal over several days.
-
Consistency: Measurements should be taken at the same time each day to minimize variability due to circadian rhythms.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Unexpected Weight Loss in this compound Group | High dose of this compound leading to decreased appetite or malaise. Palatability issues with medicated feed. Stress-induced reduction in food intake. | - Dose-Response Study: Conduct a pilot study with a range of this compound doses to identify a therapeutically relevant dose with minimal impact on body weight. - Route of Administration: Consider alternative administration routes (e.g., gavage vs. medicated feed) to bypass palatability issues. - Acclimatization: Ensure a sufficient acclimatization period for the animals to their housing and handling procedures before the experiment begins. - Monitor Animal Health: Closely monitor animals for any signs of distress or illness that could affect their food intake. |
| Unexpected Weight Gain in this compound Group | Off-target effects of this compound on metabolic pathways. Reduced physical activity due to sedation. Interaction with other experimental variables. | - Activity Monitoring: Use activity monitors to assess if this compound is causing sedation and reduced energy expenditure. - Metabolic Phenotyping: Consider more in-depth metabolic assessments, such as indirect calorimetry, to measure energy expenditure and respiratory exchange ratio. - Review Experimental Design: Carefully examine other experimental factors that could be contributing to weight gain (e.g., diet composition, environmental enrichment). - Literature Review: Some antiepileptic drugs are known to cause weight gain; while less common with this compound, it's important to be aware of this possibility.[7] |
| High Variability in Food Intake Data | Inconsistent measurement times. Spillage of food not being accounted for. Social housing dynamics (dominant animals restricting access to food). | - Standardize Procedures: Implement a strict protocol for the timing of food measurements and cage maintenance. - Use Appropriate Feeders: Employ feeders designed to minimize spillage. - Single Housing: If social dynamics are a concern, consider single housing for the duration of the food intake measurement period, being mindful of potential stress from isolation. |
| No Significant Effect of this compound on Body Weight | The dose used is not high enough to induce a metabolic effect. The animal strain is resistant to the metabolic effects of this compound. The duration of the study is too short. | - Increase Dose (with caution): If no toxicity is observed, a higher dose may be warranted, based on pilot data. - Consider Different Strains: Different rodent strains can have varying metabolic responses. - Extend Study Duration: Metabolic changes may take time to become apparent. |
Quantitative Data Summary
The following tables summarize the effects of this compound on body weight and food intake in animal studies.
Table 1: Effect of this compound on Body Weight in Pregnant Rats
| Dose (mg/kg, p.o.) | Observation Day | % Change in Body Weight (vs. Control) | Statistical Significance |
| 11.5 | Gestational Day 14 | Decreased | p < 0.01 |
| 23 | Gestational Day 14 | Decreased | p < 0.01 |
| 11.5 | Gestational Day 21 | Decreased | p < 0.01 |
| 23 | Gestational Day 21 | Decreased | p < 0.01 |
| Data adapted from a study on prenatal exposure to this compound in rats.[1] |
Table 2: Effect of this compound on Food Intake in Pregnant Rats
| Dose (mg/kg, p.o.) | Observation Day | % Change in Food Intake (vs. Control) | Statistical Significance |
| 11.5 | Gestational Day 14 | Decreased | p < 0.01 |
| 23 | Gestational Day 14 | Decreased | p < 0.01 |
| 11.5 | Gestational Day 21 | Decreased | p < 0.01 |
| 23 | Gestational Day 21 | Decreased | p < 0.01 |
| Data adapted from a study on prenatal exposure to this compound in rats.[1] |
Experimental Protocols
1. Protocol for Assessing Body Weight and Food Intake
-
Animals: Specify the species, strain, sex, and age of the animals.
-
Housing: House animals individually in standard laboratory cages to allow for accurate food intake measurement. Maintain a controlled environment (12:12-h light-dark cycle, temperature, and humidity).
-
Acclimatization: Allow animals to acclimate to the housing conditions and handling for at least one week before the experiment.
-
Baseline Measurement: For 3-5 consecutive days before treatment, measure and record the body weight and the amount of food consumed daily.
-
This compound Administration: Administer this compound at the desired doses and route. Prepare a vehicle control group that receives the same volume of the vehicle solution.
-
Data Collection: Continue to measure and record body weight and food intake daily throughout the treatment period.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the this compound-treated groups with the control group.
2. Protocol for Measuring Plasma Leptin and Ghrelin Levels
-
Blood Collection: At the end of the treatment period, collect blood samples from the animals. For accurate measurement of ghrelin, it is crucial to collect blood into tubes containing EDTA and a protease inhibitor (e.g., Pefabloc SC) and to process the samples quickly at a low temperature to prevent peptide degradation.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Radioimmunoassay (RIA): Use commercially available RIA kits for the quantitative determination of leptin and ghrelin concentrations in the plasma samples.[8][9] Follow the manufacturer's instructions carefully for the assay procedure, including the preparation of standards and controls.
-
Data Analysis: Calculate the concentrations of leptin and ghrelin in each sample based on the standard curve. Compare the hormone levels between the different treatment groups using statistical analysis.
Visualizations
References
- 1. Insidious weight gain in prepubertal seized rats treated with an atypical neuroleptic: the role of food consumption, fluid consumption, and spontaneous ambulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproate, this compound, and insulin-mediated risks in women with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypothalamic interactions between neuropeptide Y, agouti-related protein, cocaine- and amphetamine-regulated transcript and alpha-melanocyte-stimulating hormone in vitro in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocaine- and Amphetamine-Regulated Transcript Is a Potent Stimulator of GnRH and Kisspeptin Cells and May Contribute to Negative Energy Balance-induced Reproductive Inhibition in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agouti-related peptide - Wikipedia [en.wikipedia.org]
- 6. The neuropeptide Y/agouti gene-related protein (AGRP) brain circuitry in normal, anorectic, and monosodium glutamate-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay of leptin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Lamotrigine Interference in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from lamotrigine in fluorescence-based assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with our fluorescence-based assay?
A1: Yes, it is possible. This compound is a phenyltriazine derivative, and like many small molecules with aromatic ring structures, it has the potential to interfere with fluorescence-based assays.[1] This interference can manifest as either false positives or false negatives.[2][3]
Q2: What are the primary mechanisms of this compound interference?
A2: The primary mechanisms of interference for a small molecule like this compound are:
-
Autofluorescence: this compound itself may fluoresce when excited by the light source used in your assay, leading to a false-positive signal.[2][3]
-
Fluorescence Quenching: this compound may absorb the excitation light or the emitted fluorescence from your reporter fluorophore, leading to a decrease in the detected signal and potentially causing false-negative results.[2][3]
-
Inner Filter Effect: At high concentrations, this compound can absorb the excitation or emission light, leading to a reduction in the signal.[3]
Q3: Are there specific types of assays that are more susceptible to this compound interference?
A3: Assays that use excitation wavelengths in the UV or blue-green spectral region are generally more prone to interference from small molecules.[2] This is because many organic molecules, including those with aromatic structures, can absorb light in this range. Assays with a low signal-to-background ratio are also more susceptible to interference.
Q4: We observed unexpected results in our assay when using this compound. How can we confirm if it's due to interference?
A4: A series of control experiments can help determine if this compound is interfering with your assay. These include measuring the fluorescence of this compound alone in the assay buffer and running the assay without the biological target to see if this compound still produces a signal. Detailed protocols for these troubleshooting steps are provided in the "Troubleshooting Guides" section.
Q5: What are the alternatives if this compound interference is confirmed and cannot be mitigated?
A5: If this compound interference is significant and cannot be resolved, consider using an orthogonal assay with a different detection method.[2] For this compound, established alternative methods include High-Performance Liquid Chromatography (HPLC) and various immunoassays that are not fluorescence-based, such as enzyme immunoassays or turbidimetric immunoassays.
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal (Potential False Positive)
This may be due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting false-positive signals.
Detailed Steps:
-
Run a "this compound Only" Control: Prepare a sample containing only this compound at the same concentration used in your experiment and in the same assay buffer. Measure the fluorescence using the same excitation and emission wavelengths as your assay.
-
Analyze the Control: If you detect a significant signal from the "this compound only" sample, this indicates that this compound is autofluorescent under your experimental conditions.
-
Background Subtraction: If autofluorescence is confirmed, you can subtract the signal from the "this compound only" control from your experimental wells. This is most effective if the fluorescence is additive and does not change in the presence of other assay components.
-
Optimize Wavelengths: If possible, switch to a fluorescent probe that excites and emits at longer, red-shifted wavelengths (beyond 500 nm), as small molecule interference is often less pronounced in this region of the spectrum.[2]
-
Concentration Gradient: Test a range of this compound concentrations to see if the interference is dose-dependent. Using the lowest effective concentration can help minimize interference.
Issue 2: Unexpected Decrease in Fluorescence Signal (Potential False Negative)
This may be due to fluorescence quenching or the inner filter effect by this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting false-negative signals.
Detailed Steps:
-
Run a "this compound + Fluorophore" Control: Prepare a sample containing your fluorescent probe at the assay concentration and this compound at the experimental concentration in the assay buffer. Compare the signal to a control with only the fluorescent probe.
-
Analyze the Control: A decrease in fluorescence intensity in the presence of this compound suggests quenching or an inner filter effect.
-
Check for Absorbance Overlap: Measure the absorbance spectrum of this compound. If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, this can confirm the potential for an inner filter effect.
-
Optimize Wavelengths: As with autofluorescence, using red-shifted dyes can help mitigate quenching by moving away from the absorbance spectrum of this compound.
-
Concentration Optimization: Determine if the quenching effect is dependent on the this compound concentration and use the lowest concentration possible.
Data Presentation
Table 1: Potential for this compound Interference with Common Fluorophores
| Fluorophore Family | Excitation (nm) | Emission (nm) | Potential for Interference | Mitigation Strategy |
| Coumarins | 350-450 | 430-480 | High | Use red-shifted dyes |
| Fluoresceins (FITC) | ~495 | ~520 | Moderate | Background controls, red-shifted dyes |
| Rhodamines (TRITC) | ~550 | ~575 | Lower | Background controls |
| Cyanines (Cy5) | ~650 | ~670 | Low | Generally a good alternative |
| Green Fluorescent Protein (GFP) | ~488 | ~509 | Moderate | Control cell lines without GFP, background correction |
This table provides a generalized overview. The actual level of interference will depend on the specific assay conditions and this compound concentration.
Table 2: Summary of Troubleshooting Experiments
| Experiment | Purpose | Expected Outcome if Interference Occurs |
| This compound Only Control | To test for autofluorescence. | A significant fluorescence signal is detected. |
| This compound + Fluorophore Control | To test for quenching/inner filter effect. | A decrease in the fluorophore's signal is observed. |
| This compound Absorbance Spectrum | To identify absorbance at assay wavelengths. | Significant absorbance at the excitation or emission wavelengths of the fluorophore. |
| Assay without Biological Target | To confirm interference in the complete assay matrix. | A signal change is observed in the presence of this compound. |
Experimental Protocols
Protocol 1: Characterizing this compound Autofluorescence
-
Prepare a this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your assay buffer to cover a range of concentrations, including the concentration used in your experiments.
-
Plate Preparation: Add the this compound dilutions to the wells of a microplate. Include wells with assay buffer only as a blank.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader and scan a range of excitation and emission wavelengths to determine the optimal excitation and emission maxima of this compound, if any. Also, measure the fluorescence at the specific excitation and emission wavelengths used in your assay.
-
Data Analysis: Subtract the blank reading from all wells. Plot the fluorescence intensity as a function of this compound concentration.
Protocol 2: Assessing this compound-Induced Quenching
-
Prepare a Fluorophore Solution: Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay.
-
Prepare this compound Solutions: Prepare a series of this compound dilutions in the assay buffer.
-
Plate Preparation: In a microplate, add the fluorophore solution to a set of wells. Then, add the different concentrations of this compound to these wells. Include control wells with the fluorophore solution and buffer only.
-
Fluorescence Measurement: Measure the fluorescence intensity in all wells using the appropriate excitation and emission wavelengths for your fluorophore.
-
Data Analysis: Calculate the percentage of quenching for each this compound concentration using the formula: % Quenching = (1 - (Fluorescence with this compound / Fluorescence without this compound)) * 100
Protocol 3: Orthogonal Assay Confirmation (Example: HPLC)
For confirmation of results obtained from a fluorescence-based assay, an orthogonal method such as High-Performance Liquid Chromatography (HPLC) can be used.
-
Sample Preparation: Prepare your experimental samples as you would for your fluorescence assay.
-
HPLC System: Use a validated HPLC method for the quantification of the analyte of interest. This will typically involve a specific column, mobile phase, and detector (e.g., UV-Vis or Mass Spectrometry).
-
Analysis: Inject your samples into the HPLC system and quantify the analyte based on the peak area compared to a standard curve.
-
Comparison: Compare the results from the HPLC analysis with those from your fluorescence-based assay to determine if the presence of this compound influenced the outcome of the fluorescence assay.
Signaling Pathways and Logical Relationships
Caption: Decision tree for selecting an appropriate assay method.
References
- 1. Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing HPLC mobile phase for better Lamotrigine peak resolution
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your High-Performance Liquid Chromatography (HPLC) mobile phase for better resolution and peak shape of Lamotrigine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is showing significant tailing. What are the common causes and solutions?
Peak tailing is a common issue in this compound analysis. Initial attempts using a simple methanol:water (50:50 v/v) mobile phase have been observed to cause tailing[1].
Potential Causes & Solutions:
-
Inappropriate Mobile Phase pH: this compound has a pKa of 5.7[1]. If the mobile phase pH is too close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine groups on this compound, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the concentration of the injected sample. This compound analysis has been successfully performed in concentration ranges from 1-50 µg/mL[5].
-
Q2: I am observing poor resolution between this compound and its related substances or impurities. How can I improve it?
Achieving good resolution is critical for accurately quantifying this compound and its impurities.
Troubleshooting Steps:
-
Optimize the Organic Modifier Ratio: The ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer is a primary factor affecting retention and resolution.
-
Change the Organic Solvent: Methanol and acetonitrile have different selectivities.
-
Action: If you are using methanol, try switching to acetonitrile, or vice-versa. Some methods successfully use acetonitrile-phosphate buffer mixtures[2][3][4][6]. One study noted that an acetonitrile:water mixture (50:50 v/v) resulted in noise, but different ratios and buffering may yield better results[1].
-
-
Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of this compound and its impurities, which can significantly impact their retention and separation.
-
Modify the Flow Rate: A lower flow rate increases the time the analyte spends in the column, which can lead to better separation.
Experimental Protocols & Data
Protocol 1: Method Development with Phosphate Buffer and Methanol
This protocol is based on a validated method that yielded a sharp, well-resolved this compound peak[1].
1. Mobile Phase Preparation:
- Prepare a 0.02 M potassium dihydrogen orthophosphate buffer.
- Adjust the pH of the buffer to 7.4 using dilute ortho-phosphoric acid[1].
- Mix the buffer with HPLC-grade methanol in a 60:40 (v/v) ratio (Buffer:Methanol)[1].
- Filter the final mobile phase through a 0.45 µm filter and degas by sonication[1][6].
2. Standard Solution Preparation:
- Accurately weigh 10 mg of this compound standard and transfer it to a 100 mL volumetric flask.
- Add approximately 30 mL of methanol and sonicate to dissolve.
- Make up the volume to 100 mL with methanol to get a stock solution of 100 µg/mL[1].
- Further dilute this stock solution with the mobile phase to prepare working standards within the linear range (e.g., 5-30 µg/mL)[1].
3. Chromatographic Conditions:
- Column: C18 Qualisil BDS (250 mm × 4.5 mm, 5 µm)[1].
- Flow Rate: 1.3 mL/min[1].
- Detection Wavelength: 305 nm[1].
- Injection Volume: 20 µL.
- Temperature: Ambient.
Data Summary: Example HPLC Conditions for this compound Analysis
The following table summarizes various mobile phase compositions and conditions used for the successful analysis of this compound.
| Mobile Phase Composition (Aqueous:Organic, v/v) | pH | Column | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) | Reference |
| 0.02 M KH₂PO₄ : Methanol (60:40) | 7.4 | C18 Qualisil BDS (250x4.6mm, 5µm) | 1.3 | 305 | 5.3 | [1] |
| 0.1% Trifluoroacetic Acid : Methanol (59:41) | N/A | C18 Diamonsil (150x4.6mm, 5µm) | 1.5 | 260 | Not Specified | [5] |
| 0.05 M KH₂PO₄ : Acetonitrile (65:35) | 3.5 | C18 µ-Bondapack (250x4.6mm) | 1.5 | 210 | Not Specified | [2][3] |
| 0.05 M (NH₄)H₂PO₄ : Acetonitrile (68:32) | 2.68 | C18 Gemini (250x4.6mm, 5µm) | 1.2 | 265 | Not Specified | [6] |
| 1 mM Phosphate Buffer : Acetonitrile (70:30) | 6.5 | C18 XBridge Shield (250x4.6mm, 5µm) | 1.0 | 305.7 | 5.75 | [4] |
| Water : Methanol : THF (65:25:10) | N/A | C18 Agilent (150x4.6mm, 5µm) | 1.0 | 259 | Not Specified | [7] |
Visual Guides
Troubleshooting Workflow for Poor Peak Resolution
This diagram outlines a logical workflow for addressing common issues related to poor peak shape and resolution in this compound HPLC analysis.
Caption: A step-by-step workflow for troubleshooting poor HPLC peak resolution for this compound.
Mobile Phase Parameter Relationships
This diagram illustrates how key mobile phase parameters influence the chromatographic output.
Caption: Relationship between mobile phase parameters and their effect on HPLC results.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Development and validation of a new HPLC method for determination of this compound and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. tandfonline.com [tandfonline.com]
- 7. jhrlmc.com [jhrlmc.com]
Technical Support Center: Managing Lamotrigine's Sedative Effects in Behavioral Research
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for controlling the sedative effects of lamotrigine in preclinical behavioral testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound's primary mechanism of action and how does it relate to sedation?
A1: this compound primarily works by blocking voltage-sensitive sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.[1][2][3] This reduction in neuronal hyperexcitability is key to its therapeutic effects in epilepsy and bipolar disorder.[2][4][5] However, this same mechanism can also lead to generalized central nervous system depression, manifesting as sedation and motor impairment, which can confound the results of behavioral assays.
Q2: At what doses are this compound's sedative effects typically observed in rodents?
A2: Sedative and motor-impairing effects of this compound in rodents are dose-dependent. Studies in mice have shown that doses of 40 mg/kg (i.p.) and higher can cause "moderately severe impairment to posture and gait" and decrease spontaneous locomotor activity.[6] In rats, doses of 30 mg/kg have been associated with motor impairments.[7] It is crucial to conduct dose-response studies in your specific animal model and behavioral paradigm to identify a therapeutic window that minimizes sedation.
Q3: Can this compound's effects on behavior be separated from its sedative properties?
A3: Yes, with careful experimental design. The key is to run parallel control experiments that specifically measure sedation and motor coordination. By comparing results from a primary behavioral test (e.g., a memory task) with a motor function test at the same drug dose and time point, you can determine if the observed effects are due to cognitive changes or simply motor impairment.
Q4: What are the most common behavioral tests to assess drug-induced sedation?
A4: Standard tests to quantify sedation and motor impairment include the Open-Field Test (for locomotor activity), the Rotarod Test (for motor coordination and balance), and simple reaction time tasks.[8] These tests help establish a baseline for the animal's motor function and can effectively measure the extent of any sedative or impairing effects of this compound.
Troubleshooting Guide: Unexpected Sedation in Behavioral Experiments
Issue: My animals are showing reduced activity in the behavioral test (e.g., Elevated Plus Maze, Forced Swim Test) after this compound administration. I can't tell if it's a true behavioral effect or just sedation.
Solution Workflow:
-
Characterize the Sedative Profile: Conduct a dose-response study using dedicated motor function tests. This will help you identify the dose at which this compound begins to impair motor performance.
-
Select an Appropriate Dose: Choose a this compound dose for your primary experiment that is effective for your target of interest but has minimal impact on motor function, as determined by your dose-response study.
-
Run Parallel Controls: For every experiment, include a separate cohort of animals that will be tested in a motor function assay (e.g., Open-Field or Rotarod Test) at the same dose and time point as your primary behavioral test.
-
Analyze and Interpret Data: If this compound affects performance in your primary behavioral test but not in the motor function test, you have stronger evidence for a specific behavioral effect. Conversely, if performance is impaired in both tests, the results of your primary test are likely confounded by sedation.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on motor function in rodents, as reported in the literature. These values should serve as a starting point for your own dose-finding studies.
| Species | Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Mouse | 20-30 | Decreased immobility in Forced Swim Test; Decreased crossings in Open-Field Test. | [9] |
| Mouse | ≥ 40 | Decreased spontaneous locomotor activity; Moderately severe impairment to posture and gait. | [6] |
| Rat | 10 & 20 | No significant impairment in motor performance or spontaneous behavior in developing rats. | [10] |
| Rat | 30 | Clear motor impairments. | [7] |
Experimental Protocols
Protocol 1: Open-Field Test for Locomotor Activity
This test is used to assess general activity levels and can indicate drug-induced sedation or hyperactivity.
Materials:
-
Open-field arena (e.g., a 40 cm x 40 cm x 30 cm box), often made of a non-reflective material.
-
Video tracking software and camera.
-
70% ethanol for cleaning.
Procedure:
-
Administer this compound or vehicle to the animal at the desired dose and route.
-
Allow for the appropriate pre-treatment time based on the drug's pharmacokinetics.
-
Gently place the animal in the center of the open-field arena.
-
Record the animal's activity for a set period (e.g., 5-10 minutes).[11]
-
Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (a measure of exploratory behavior).[11]
-
-
Thoroughly clean the arena with 70% ethanol between animals to eliminate olfactory cues.
Protocol 2: Rotarod Test for Motor Coordination
This test assesses balance and motor coordination, which can be impaired by sedative drugs.
Materials:
-
Rotarod apparatus with an accelerating rod.
-
Timer.
Procedure:
-
Training: In the days leading up to the experiment, train the animals on the rotarod at a constant, low speed until they can consistently stay on for a set duration (e.g., 60 seconds).
-
Testing:
-
Administer this compound or vehicle.
-
At the designated time point, place the animal on the rotarod.
-
Start the rod's rotation, typically with an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod or the speed at which the animal falls.
-
Typically, each animal undergoes 2-3 trials per session.
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action.
Experimental Workflow
Caption: Workflow for controlling sedative confounds.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Understanding this compound’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motor effects of this compound in naive and dopamine-depleted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of sedation tests in identifying sedative drug effects in healthy volunteers and their power to dissociate sedative-related impairments from memory dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-like effect of this compound in the mouse forced swimming test: evidence for the involvement of the noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound does not impair motor performance and spontaneous behavior in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Stable Lamotrigine Concentration in Long-Term In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help ensure the stable concentration of Lamotrigine in your long-term in vitro experiments. Maintaining a consistent drug concentration is critical for obtaining reliable and reproducible experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your long-term in vitro experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental outcomes.
-
Potential Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Review your this compound stock solution preparation and storage. this compound is soluble in DMSO to create a stock solution.[1][2] It is recommended to prepare fresh working solutions and not to store aqueous solutions for more than a day.[2] For longer-term storage, aliquoting the DMSO stock solution and storing it at -20°C for up to 3 months is a suggested practice to avoid repeated freeze-thaw cycles.[3]
-
Protect your solutions from light. this compound is susceptible to photodegradation, a process influenced by pH.[4][5] The photodegradation rate is more than twice as fast at a pH of 7.7 compared to a pH of 3.3.[4][5] Always store stock solutions and culture media containing this compound in light-protecting containers (e.g., amber tubes or bottles) and minimize exposure to light during experimental procedures.
-
Consider the pH of your culture medium. The stability of this compound can be affected by pH. While the half-life in aqueous solutions shows little variation between pH 3.3 and 7.7, the degradation products can differ.[4][5] Ensure your culture medium is properly buffered and that the pH remains stable throughout your experiment.
-
Implement a regular media replenishment schedule. Due to the potential for degradation over time, it is crucial to replenish the this compound-containing medium regularly. The frequency will depend on the specific experimental duration and cell type. A general starting point for long-term cultures is to replace at least half of the medium with fresh, this compound-containing medium every 2-3 days.
-
Issue 2: Variability in results between different experimental setups or plates.
-
Potential Cause: Adsorption of this compound to plasticware.
-
Troubleshooting Steps:
-
Be aware of the potential for non-specific binding. Basic drugs can adsorb to polystyrene surfaces, which are commonly used for cell culture plates and tubes.[6] This can lead to a decrease in the effective concentration of this compound in the medium.
-
Consider using low-adsorption plasticware. For sensitive experiments, using polypropylene or specially treated low-binding plates may reduce the loss of this compound due to adsorption.
-
Pre-condition plates. In some cases, pre-incubating plates with a protein solution (like serum-containing media) before adding the drug solution can help to block non-specific binding sites on the plastic surface.
-
Maintain consistent experimental conditions. Ensure that the type of plasticware, incubation times, and media volumes are consistent across all experiments to minimize variability.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions for in vitro experiments?
A1: this compound is soluble in organic solvents like DMSO and ethanol.[1][2] A common practice is to prepare a high-concentration stock solution in DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C for up to three months to avoid degradation from multiple freeze-thaw cycles.[3] Aqueous dilutions should ideally be prepared fresh for each experiment and not stored for more than 24 hours.[2]
Q2: How stable is this compound in cell culture media?
A2: While specific data on the long-term stability of this compound in various cell culture media is limited, studies on its stability in aqueous solutions provide valuable insights. This compound is susceptible to photodegradation, and this process is pH-dependent.[4][5] In simulated sunlight, the half-life of this compound in aqueous solutions ranges from approximately 100 to 112 hours.[4] It is also susceptible to degradation under acidic, basic, and oxidative conditions.[7][8] Therefore, it is crucial to protect this compound-containing media from light and to replenish it regularly during long-term experiments.
Q3: How often should I change the medium to maintain a stable this compound concentration?
A3: The optimal frequency for media changes depends on the duration of your experiment, the metabolic activity of your cells, and the known stability of this compound under your specific culture conditions. A general recommendation for long-term cultures is to perform a partial media change (e.g., replacing 50% of the volume) with fresh, this compound-containing media every 2 to 3 days. This helps to replenish the drug and maintain a more stable concentration.
Q4: Can serum in the culture medium affect this compound stability?
Q5: How can I verify the concentration of this compound in my culture medium during an experiment?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound concentrations in biological fluids and solutions.[11][12][13][14][15] If you have access to an HPLC system, you can take samples of your culture medium at different time points to directly measure the this compound concentration and assess its stability under your experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Table 2: Factors Influencing this compound Stability in In Vitro Settings
| Factor | Effect on Stability | Mitigation Strategies | References |
| Light | Causes photodegradation. | Store solutions in amber or foil-wrapped containers. Minimize light exposure during experiments. | [4][5] |
| pH | Affects photodegradation rate and degradation products. | Use well-buffered culture media and monitor pH. | [4][5] |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C. Conduct experiments at a consistent, controlled temperature (e.g., 37°C). | [3] |
| Adsorption | Can bind to polystyrene surfaces, reducing effective concentration. | Use low-binding plasticware or polypropylene. Pre-condition plates with serum-containing media. | [6] |
| Time | Concentration can decrease over time due to degradation. | Implement a regular media and drug replenishment schedule. | General cell culture best practices. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM)
-
-
Procedure for Stock Solution (e.g., 10 mM): a. Under sterile conditions, weigh out the appropriate amount of this compound powder. (Molecular Weight: 256.09 g/mol ) b. Dissolve the powder in the required volume of sterile DMSO to achieve a 10 mM concentration. c. Vortex until fully dissolved. d. Aliquot the stock solution into single-use, light-protecting sterile microcentrifuge tubes. e. Store the aliquots at -20°C for up to 3 months.[3]
-
Procedure for Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Under sterile conditions, dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. c. Mix well by gentle inversion. d. Use the working solution immediately. Do not store aqueous dilutions for more than one day.[2]
Protocol 2: General Long-Term In Vitro Experiment with this compound
-
Cell Seeding: a. Seed your cells in the appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that will not lead to over-confluence during the experimental period. b. Allow the cells to adhere and resume logarithmic growth for 24 hours.
-
Initiation of this compound Treatment: a. Prepare the this compound working solution in fresh, pre-warmed complete culture medium at the desired final concentration. b. Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Maintaining Stable Concentration (Replenishment): a. Every 48-72 hours, remove approximately half of the culture medium from each well or flask. b. Replace the removed volume with an equal volume of fresh, pre-warmed medium containing the same concentration of this compound. c. Gently mix the medium in the culture vessel.
-
Duration of Experiment: a. Continue the treatment and replenishment schedule for the desired duration of your long-term experiment.
-
Endpoint Analysis: a. At the conclusion of the experiment, harvest the cells or supernatant for your desired downstream analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent results.
Caption: this compound's proposed signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding this compound’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Direct photodegradation of this compound (an antiepileptic) in simulated sunlight--pH influenced rates and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jhrlmc.com [jhrlmc.com]
- 12. This compound analysis in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. pharmascholars.com [pharmascholars.com]
Technical Support Center: Validating Lamotrigine Target Engagement in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating lamotrigine target engagement in preclinical models of epilepsy, bipolar disorder, and neuropathic pain.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate and aspartate.[1][2] There is also evidence suggesting it may interact with voltage-gated calcium channels.[1]
Q2: Which preclinical models are most commonly used to study this compound's efficacy?
A2: For epilepsy, rodent models such as the maximal electroshock (MES) test and chemically induced seizure models (e.g., pentylenetetrazol [PTZ] or bicuculline) are frequently employed.[3][4] In bipolar disorder research, models that assess manic-like behaviors (e.g., amphetamine-induced hyperlocomotion) and depressive-like behaviors (e.g., forced swim test) are utilized, although no single model fully recapitulates the human condition.[5] For neuropathic pain, common models include nerve injury models like chronic constriction injury (CCI) of the sciatic nerve.[6]
Q3: What are the typical effective doses of this compound in rodent models?
A3: Effective doses of this compound can vary depending on the model and administration route. In rodent seizure models, intraperitoneal (i.p.) doses typically range from 5 to 60 mg/kg.[4][7] It's crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
Q4: How can I confirm that this compound is reaching the target tissue (brain)?
A4: High-performance liquid chromatography (HPLC) is a common and reliable method to quantify this compound concentrations in brain tissue and plasma.[8][9] This allows for correlation of drug levels with observed pharmacological effects.
Q5: What are some common reasons for experimental variability in preclinical this compound studies?
A5: Variability can arise from several factors, including the choice of animal strain, age, and sex.[5] The formulation and route of administration of this compound, as well as the specific parameters of the behavioral or electrophysiological assays, can also contribute to inconsistent results.[5] Careful standardization of all experimental procedures is critical.
Experimental Protocols and Troubleshooting Guides
Quantification of this compound in Rodent Brain Tissue by HPLC
Objective: To determine the concentration of this compound in brain tissue to confirm target site exposure.
Methodology:
-
Sample Preparation:
-
Euthanize the animal at the desired time point after this compound administration.
-
Rapidly dissect the brain region of interest on an ice-cold surface.
-
Weigh the tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Precipitate proteins using an agent like trichloroacetic acid.[8]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Use a C18 reversed-phase column.[9]
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Set the UV detector to the appropriate wavelength for this compound (e.g., 260 nm or 305.7 nm).[10]
-
Prepare a standard curve with known concentrations of this compound to quantify the amount in the brain samples.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor peak shape or resolution | Improper mobile phase composition or pH. | Optimize the mobile phase composition and pH. Ensure adequate degassing of the mobile phase. |
| Column degradation. | Replace the HPLC column. | |
| Low recovery of this compound | Inefficient extraction from brain tissue. | Optimize the homogenization and protein precipitation steps. Ensure complete transfer of the supernatant. |
| Baseline noise | Contaminated mobile phase or detector issues. | Use HPLC-grade solvents and filter the mobile phase. Clean the detector cell. |
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range (Plasma) | 0.1 - 15.0 mg/L | [8] |
| Linearity Range (Brain Homogenate) | 0.1 - 5.0 mg/L | [8] |
| Detection Limit (Plasma) | 0.008 mg/L | [8] |
| Detection Limit (Brain Homogenate) | 0.023 mg/L | [8] |
Experimental Workflow for this compound Quantification
Caption: Workflow for quantifying this compound in brain tissue.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To assess the direct effects of this compound on neuronal excitability and synaptic transmission.
Methodology:
-
Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.
-
Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes with a resistance of 3-6 MΩ.
-
Establish a whole-cell recording configuration on a neuron of interest.
-
Record baseline neuronal activity (e.g., spontaneous postsynaptic currents, action potential firing in response to current injection).
-
Bath-apply this compound at known concentrations and record the changes in neuronal activity.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Unstable recording (seal loss) | Poor slice health or mechanical instability. | Ensure continuous perfusion with oxygenated aCSF. Use a stable recording setup and minimize vibrations. |
| High series resistance | Incomplete rupture of the cell membrane. | Apply brief, gentle suction to fully rupture the membrane. Monitor series resistance throughout the experiment and discard recordings with significant changes. |
| No effect of this compound | Incorrect drug concentration or degraded compound. | Prepare fresh drug solutions for each experiment. Verify the final concentration in the bath. |
| The recorded neuron may not express the target channels. | Target specific neuronal populations known to be sensitive to this compound. |
Signaling Pathway of this compound Action
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. A study of the effects of this compound on mice using two convulsive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a mood stabilizer: insights from the pre-clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. First HPLC method for the simultaneous quantification of levetiracetam, zonisamide, this compound, pentylenetetrazole and pilocarpine in rat plasma and brain - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Determination of this compound in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Variability in Lamotrigine Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in lamotrigine pharmacokinetic (PK) studies. Adherence to standardized protocols and a thorough understanding of the factors influencing this compound's disposition are critical for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound pharmacokinetic studies?
A1: Variability in this compound pharmacokinetics is multifactorial and can be broadly categorized into physiological, genetic, and external factors. Key sources include:
-
Concomitant Medications: Co-administration of other drugs can significantly alter this compound clearance. Valproic acid inhibits its metabolism, leading to increased plasma concentrations, while enzyme-inducing antiepileptic drugs like carbamazepine and phenytoin accelerate its clearance, resulting in lower concentrations.[1]
-
Genetic Polymorphisms: Variations in the genes encoding UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A4 and UGT2B7, which are responsible for this compound metabolism, can lead to inter-individual differences in drug clearance.[2][3][4][5]
-
Patient Characteristics: Factors such as body weight, age, and renal function can influence the distribution and elimination of this compound.[6][7]
-
Physiological States: Pregnancy is known to increase this compound clearance, often necessitating dose adjustments to maintain therapeutic concentrations.[4][8]
-
Analytical Method Variability: Inconsistencies in sample collection, processing, and the analytical assay itself can introduce significant error.
Q2: What is the recommended therapeutic range for this compound, and how does it relate to study design?
A2: The generally accepted therapeutic range for this compound in plasma is 3 to 14 mg/L (or µg/mL).[9] However, clinical response can vary among individuals. In the context of a pharmacokinetic study, this range is crucial for defining the calibration curve of the bioanalytical method and for contextualizing the observed concentrations. It is important to ensure that the analytical method is sensitive enough to quantify concentrations at the lower end of this range and can be appropriately diluted to measure concentrations at the higher end.
Q3: How can population pharmacokinetic (PopPK) modeling help in minimizing variability?
A3: Population pharmacokinetic modeling is a powerful tool for identifying and quantifying the sources of variability in drug concentrations within a patient population. By analyzing data from all study participants simultaneously, PopPK models can:
-
Identify key covariates (e.g., body weight, genetic markers, concomitant medications) that significantly influence this compound's absorption, distribution, metabolism, and excretion.
-
Estimate the magnitude of inter-individual and intra-individual variability.
-
Simulate different dosing strategies to predict this compound concentrations in various patient populations, thereby guiding dose individualization.[1][6][10]
Troubleshooting Guides
Guide 1: Bioanalytical Method Issues (HPLC-UV)
This guide addresses common problems encountered during the quantification of this compound in plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation.2. Incompatible pH of the mobile phase.3. Sample overload.4. Contamination in the guard column or column. | 1. Replace the column with a new one.2. Adjust the mobile phase pH to be within the optimal range for the column and analyte.3. Dilute the sample and re-inject.4. Flush the column with a strong solvent or replace the guard column. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition.2. Leak in the HPLC system.3. Inconsistent column temperature. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Check for leaks in pump seals, fittings, and injection valve.3. Use a column oven to maintain a stable temperature. |
| Low Analyte Recovery | 1. Inefficient sample extraction.2. Degradation of this compound during sample processing.3. Adsorption of this compound to labware. | 1. Optimize the extraction method (e.g., change solvent, adjust pH).2. Keep samples on ice during processing and minimize exposure to light.3. Use silanized glassware or polypropylene tubes. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Fluctuations in lamp intensity. | 1. Filter the mobile phase and flush the detector cell.2. Degas the mobile phase.3. Allow the lamp to warm up sufficiently; replace if necessary. |
Guide 2: Sample Handling and Processing Errors
Proper handling and processing of biological samples are paramount to minimizing pre-analytical variability.
| Problem | Potential Cause(s) | Preventive/Corrective Actions |
| Hemolysis in Plasma Samples | 1. Traumatic blood draw.2. Vigorous shaking of blood tubes.3. Excessive centrifugation speed. | 1. Use appropriate needle gauge and gentle aspiration during venipuncture.2. Gently invert tubes for mixing with anticoagulant.3. Adhere to the recommended centrifugation speed and duration. |
| Inconsistent Plasma Volume | 1. Inaccurate pipetting.2. Incomplete separation of plasma from blood cells. | 1. Calibrate pipettes regularly.2. Ensure complete centrifugation and carefully aspirate the plasma supernatant. |
| Analyte Degradation | 1. Improper storage temperature.2. Repeated freeze-thaw cycles.3. Exposure to light. | 1. Store plasma samples at -20°C or -80°C immediately after separation.2. Aliquot plasma into smaller volumes to avoid multiple freeze-thaw cycles.3. Use amber-colored tubes for sample collection and storage. |
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters and Inter-Individual Variability (IIV)
| Parameter | Mean Value (Unit) | Inter-Individual Variability (%CV) | Population | Reference |
| Clearance (CL/F) | 2.32 L/h | 41.4% | Adult Patients | [7] |
| Volume of Distribution (V/F) | 77.6 L | 30.2% | Adult Patients | [7] |
| Absorption Rate Constant (ka) | 1.96 h⁻¹ | 72.8% | Adult Patients | [7] |
| Clearance (CL/F) | 2.14 L/h | 38% | Adult Patients | [6] |
| Volume of Distribution (V/F) | 78.1 L | - | Adult Patients | [6] |
| Clearance (CL/F) | 2.27 L/h | 29% | Indian Patients | [10] |
| Volume of Distribution (V/F) | 53.6 L | 31% | Indian Patients | [10] |
Table 2: Impact of Covariates on this compound Clearance (CL)
| Covariate | Effect on Clearance | Magnitude of Effect | Reference |
| Concomitant Valproic Acid | Decrease | 46.5% reduction | [1] |
| Concomitant Carbamazepine | Increase | 84.1% increase | [1] |
| UGT1A42 C-allele carriers | Decrease | 22% lower clearance | [5] |
| UGT2B72 TT genotype | Decrease | 1.2-fold higher concentration/dose ratio | [5] |
| Pregnancy (Third Trimester) | Increase | 53% - 74% reduction in concentration/dose ratio | [4] |
| Female Fetus in Pregnancy | Increase | Higher reduction in concentration/dose ratio vs. male fetus | [4][8] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Blood Collection: Draw whole blood samples into tubes containing K2EDTA as an anticoagulant.
-
Timing: Collect samples at pre-defined time points post-dose as specified in the study protocol.
-
Mixing: Gently invert the blood collection tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) using a calibrated pipette and transfer it to labeled cryovials.
-
Storage: Immediately store the plasma samples at -80°C until analysis.
Protocol 2: this compound Quantification by HPLC-UV
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 400 µL of methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high) in the same manner.
-
Analyze the calibration standards and QC samples alongside the study samples in each analytical run.
-
Mandatory Visualizations
Caption: Experimental workflow for a this compound pharmacokinetic study.
References
- 1. neurology.org [neurology.org]
- 2. researchgate.net [researchgate.net]
- 3. Meta-analysis of the Influence of UGT Genetic Polymorphisms on this compound Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of UGT1A4, UGT2B7, UGT2B15, UGT2B17 and ABC1B polymorphisms on this compound metabolism in Danish patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Pharmacokinetics of this compound and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of this compound in elderly epilepsy patients: Use of stable isotope methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of this compound in Indian epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Efficacy of Lamotrigine and Carbamazepine in a Kindling Model: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticonvulsant efficacy of two widely used anti-epileptic drugs, Lamotrigine and Carbamazepine, within the context of the kindling model of epilepsy. The data presented is derived from preclinical studies, offering insights into their relative performance in a controlled experimental setting that mimics the progressive development of seizures.
Overview of this compound and Carbamazepine
Both this compound and Carbamazepine are established antiepileptic drugs that primarily exert their effects by blocking voltage-gated sodium channels.[1][2] This mechanism of action reduces neuronal hyperexcitability and inhibits the repetitive firing of action potentials that underlies seizure activity.[1][2] The kindling model, a widely used preclinical tool in epilepsy research, involves the repeated application of a subconvulsive stimulus, which gradually leads to the development of full-blown seizures.[2] This model is valuable for studying the process of epileptogenesis and for evaluating the efficacy of potential anticonvulsant therapies.
Quantitative Comparison of Efficacy
The following table summarizes the quantitative data from a key preclinical study that directly compared the efficacy of this compound and Carbamazepine in an amygdala kindling model in rats.
| Drug | Dose | Seizure Severity Score (Mean ± SEM) | Afterdischarge Duration (ADD) in Seconds (Mean ± SEM) |
| Vehicle (Control) | - | 4.5 ± 0.2 | 85.2 ± 5.1 |
| This compound (LTG) | 30 mg/kg, i.p. | 1.8 ± 0.4 | 42.6 ± 7.3 |
| Carbamazepine (CBZ) | 40 mg/kg, i.p. | 2.1 ± 0.5 | 48.9 ± 8.1 |
*Indicates a statistically significant reduction compared to the vehicle control group. Data extracted from Srivastava et al. (2013).[1]
As the data indicates, both this compound and Carbamazepine demonstrated significant efficacy in reducing seizure severity and afterdischarge duration in fully kindled rats when administered acutely.[1]
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the comparative efficacy data.
Amygdala Kindling Model in Rats
A common experimental protocol for amygdala kindling involves the following steps:
-
Electrode Implantation: Male Sprague-Dawley rats are surgically implanted with a bipolar electrode in the basolateral amygdala.
-
Recovery: A post-surgical recovery period of at least one week is allowed.
-
Kindling Stimulation: A sub-threshold electrical stimulus (e.g., 1-second train of 60 Hz sine waves) is delivered to the amygdala once daily.
-
Seizure Scoring: Behavioral seizure severity is scored according to a standardized scale (e.g., Racine's scale). Afterdischarge duration (ADD), a measure of electrographic seizure activity, is recorded via electroencephalography (EEG).
-
Fully Kindled State: Animals are considered fully kindled after exhibiting consistent Stage 5 seizures (generalized tonic-clonic seizures) in response to the stimulation.
-
Drug Administration: Once fully kindled, animals are administered either this compound (30 mg/kg, i.p.), Carbamazepine (40 mg/kg, i.p.), or a vehicle control solution prior to the kindling stimulation.[1]
-
Data Analysis: Seizure severity scores and afterdischarge durations are recorded and statistically analyzed to compare the effects of the different treatments.
Pentylenetetrazol (PTZ) Kindling Model
Another relevant model is the pentylenetetrazol (PTZ) chemical kindling model:
-
Drug Administration: Rats are repeatedly administered a subconvulsive dose of PTZ (e.g., 30 mg/kg, i.p.) on alternating days.[3]
-
Seizure Observation: Following each injection, animals are observed for behavioral seizures, which are scored using a standardized scale.[3]
-
Fully Kindled State: The development of generalized tonic-clonic seizures indicates a fully kindled state.[3]
-
Comparative Drug Testing: In this model, this compound and Carbamazepine can be administered prior to the PTZ injection in fully kindled animals to assess their ability to block seizures.[3] One study noted that in PTZ-kindled rats that had developed resistance to this compound, Carbamazepine was also found to be ineffective, suggesting a potential for cross-resistance.[3]
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Amygdala Kindling Study
References
- 1. Rapid loss of efficacy to the antiseizure drugs this compound and carbamazepine: a novel experimental model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid loss of efficacy to the antiseizure drugs this compound and carbamazepine: a novel experimental model of pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EFFECT-OF-LAMOTRIGINE--CARBAMAZEPINE-AND-SODIUM-VALPROATE-ON-LAMOTRIGINE-RESISTANT-KINDLED-RATS [aesnet.org]
A Comparative Analysis of Lamotrigine's Anticonvulsant Efficacy in a Genetic Epilepsy Model
For Immediate Release
This guide provides a detailed comparison of the anticonvulsant drug Lamotrigine with other common anti-epileptic drugs (AEDs) in a preclinical model of genetic epilepsy. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the advancement of epilepsy therapeutics.
Introduction
This compound is a broad-spectrum anticonvulsant medication used in the treatment of epilepsy and bipolar disorder.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which in turn inhibits the release of the excitatory neurotransmitter glutamate.[2][3] Additionally, this compound has been shown to modulate voltage-gated calcium channels and may influence GABAergic neurotransmission.[2][4] This guide focuses on the validation of this compound's anticonvulsant effects in the Scn1a+/- mouse model of Dravet syndrome, a severe form of genetic epilepsy.
Comparative Efficacy of Anticonvulsants in the Scn1a+/- Mouse Model
The Scn1a+/- mouse model recapitulates key features of Dravet syndrome, including susceptibility to hyperthermia-induced seizures and spontaneous seizures, making it a valuable tool for preclinical drug evaluation. The following tables summarize the quantitative effects of this compound and other commonly used anticonvulsants in this model.
Table 1: Effect of Anticonvulsants on Hyperthermia-Induced Seizures in Scn1a+/- Mice
| Anticonvulsant | Dose (mg/kg) | Seizure Threshold (Temperature °C) | Outcome vs. Vehicle | Reference |
| This compound | 10 | Decreased | Worsened | [5] |
| Clobazam | 10 | Increased | Improved | [5] |
| Valproic Acid | 300 | Increased | Improved | [6] |
| Levetiracetam | 100 | No Significant Change | No Improvement | [5] |
| Levetiracetam | 500 | Increased | Improved | [5] |
| Carbamazepine | 40 | Decreased | Worsened | [5] |
Table 2: Effect of Anticonvulsants on Spontaneous Seizures in Scn1a+/- Mice
| Anticonvulsant | Treatment Duration | Seizure Frequency | Outcome vs. Vehicle | Reference |
| This compound | Chronic | Increased | Worsened | [6] |
| Clobazam | Chronic | Decreased | Improved | [6] |
| Valproic Acid | Chronic | Decreased | Improved | [6] |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the following key experimental methodologies.
Animal Model
-
Model: Scn1a+/- heterozygous knockout mice, a model for Dravet Syndrome. These mice exhibit increased susceptibility to hyperthermia-induced seizures and spontaneous generalized tonic-clonic seizures.
Drug Administration
-
Acute Administration: For hyperthermia-induced seizure testing, anticonvulsants were administered via intraperitoneal (IP) injection at predetermined time-to-peak effect for each compound.
-
Chronic Administration: For spontaneous seizure monitoring, anticonvulsants were administered in the chow.
Seizure Monitoring
-
Hyperthermia-Induced Seizures:
-
The baseline core body temperature of the mice was recorded.
-
Body temperature was gradually increased using a heat lamp at a rate of 0.5°C every 2 minutes.[7]
-
The temperature at which a generalized tonic-clonic seizure occurred was recorded as the seizure threshold.[7]
-
If no seizure occurred by 42°C, the heating was stopped.
-
-
Spontaneous Seizures:
-
At postnatal day 18 or 19, mice underwent a single hyperthermia-induced "priming" seizure.[8]
-
Mice were then housed in a monitoring cage with ad libitum access to food and water.[8]
-
Continuous video monitoring was conducted for 12-14 consecutive days to record the frequency and severity of spontaneous generalized tonic-clonic seizures.[8]
-
Videos were scored offline by reviewers blinded to the treatment group.[8]
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for evaluating anticonvulsant efficacy.
Caption: this compound's primary mechanism of action.
Caption: Workflow for anticonvulsant efficacy testing.
Conclusion
The experimental data from the Scn1a+/- genetic epilepsy model demonstrates that while this compound is an effective anticonvulsant in some forms of epilepsy, it can exacerbate seizures in this particular model of Dravet syndrome. This is in stark contrast to other AEDs such as Clobazam and Valproic Acid, which show a beneficial effect. These findings underscore the importance of selecting appropriate preclinical models that are etiologically relevant to specific genetic epilepsies to accurately predict clinical outcomes. The detailed protocols and comparative data provided in this guide aim to support the research community in the development of more targeted and effective therapies for genetic epilepsy syndromes.
References
- 1. The effect of this compound on epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding this compound’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Attenuates Neuronal Excitability, Depresses GABA Synaptic Inhibition, and Modulates Theta Rhythms in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an antiseizure drug screening platform for Dravet syndrome at the NINDS contract site for the Epilepsy Therapy Screening Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Acute effect of antiseizure drugs on background oscillations in Scn1aA1783V Dravet syndrome mouse model [frontiersin.org]
- 7. Heat-induced seizures, premature mortality, and hyperactivity in a novel Scn1a nonsense model for Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seizure phenotyping [bio-protocol.org]
Lamotrigine vs. Valproate: A Comparative Analysis of Neurodevelopmental Outcomes
A comprehensive review of clinical evidence and mechanistic insights for researchers and drug development professionals.
The selection of antiepileptic drugs (AEDs) for women of childbearing potential necessitates a careful balance between maternal seizure control and potential risks to the developing fetus. Decades of research have scrutinized the neurodevelopmental outcomes of children exposed to AEDs in utero, with a significant focus on the comparative safety of lamotrigine and valproate. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Quantitative Comparison of Neurodevelopmental Outcomes
Multiple large-scale observational studies have consistently demonstrated a disparity in the neurodevelopmental outcomes of children exposed to this compound versus valproate in utero. Valproate exposure is associated with a significantly higher risk of adverse cognitive and behavioral outcomes.
| Outcome Measure | This compound Exposure | Valproate Exposure | Study/Reference |
| Mild or Significant Developmental Delay | 2.9% of children[1] | 39.6% of children[1] | UK Epilepsy and Pregnancy Register[1] |
| Odds Ratio for Developmental Delay (vs. Controls) | Not statistically significant[1] | 26.1 (95% CI 4.9 to 139)[1] | UK Epilepsy and Pregnancy Register[1] |
| Mean IQ at 6 years | ~108 (with folate)[2] | Lower than this compound, carbamazepine, and phenytoin[2] | NEAD Study[2] |
| Verbal Abilities | May be impaired compared to non-verbal skills[3] | Significantly lower than other AEDs[2] | NEAD Study[2][3] |
| Memory and Executive Functions | Generally better outcomes than valproate[2] | Poorer performance compared to other AEDs[2] | NEAD Study[2] |
Experimental Protocols of Key Comparative Studies
The following outlines the methodologies of two pivotal observational studies that have significantly contributed to our understanding of the neurodevelopmental effects of this compound and valproate.
The Neurodevelopmental Effects of Antiepileptic Drugs (NEAD) Study
The NEAD study is a prospective, observational, multicenter study conducted in the United States and the United Kingdom.[3][4]
-
Objective: To determine if differential long-term neurodevelopmental effects exist across four commonly used AEDs (carbamazepine, this compound, phenytoin, or valproate) when used as monotherapy during pregnancy.
-
Patient Population: Pregnant women with epilepsy on AED monotherapy were enrolled between 1999 and 2004.[3][4]
-
Data Collection: Information on maternal health, epilepsy, and AED dosage was collected throughout pregnancy.
-
Neurodevelopmental Assessments: Children's cognitive abilities were assessed at various ages, with the primary outcome being IQ at 6 years.[4] Standardized, blinded cognitive assessments were used, including the Bayley Scales of Infant Development and the Differential Ability Scale.[3]
-
Confounding Factors: The study adjusted for several potential confounding variables, including maternal IQ, maternal age, AED dose, gestational age at birth, and periconceptional folate use.[2]
UK Epilepsy and Pregnancy Register
This is an observational cohort study that monitors the outcomes of pregnancies in women with epilepsy in the United Kingdom.
-
Objective: To establish the relative risks of in utero exposure to various AEDs, including this compound and valproate, on neurodevelopment.[1]
-
Patient Population: The study includes children born to mothers enrolled in the register who were on AED monotherapy during pregnancy. A control group of children born to mothers without epilepsy is also included.[1]
-
Data Collection: Information on maternal epilepsy, seizure frequency, AED dosage, and other relevant covariates is gathered.[1]
-
Neurodevelopmental Assessments: Neurodevelopment is assessed using standardized scales such as the Bayley Scales of Infant Development or the Griffiths Mental Development Scales by a researcher blinded to the child's AED exposure.[1]
-
Statistical Analysis: Multivariable analysis is used to determine the independent effect of AED exposure on neurodevelopmental outcomes, adjusting for confounding factors.[1]
Signaling Pathways and Mechanisms of Neurodevelopmental Impact
The differential effects of this compound and valproate on neurodevelopment are thought to stem from their distinct mechanisms of action and their impact on crucial signaling pathways in the developing brain.
Valproate: Histone Deacetylase (HDAC) Inhibition
A primary mechanism implicated in the neurodevelopmental toxicity of valproate is its activity as a histone deacetylase (HDAC) inhibitor .
HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription. By inhibiting HDACs, valproate causes an increase in histone acetylation, resulting in a more open chromatin structure and aberrant gene expression. This disruption of the epigenetic landscape during critical periods of brain development can interfere with fundamental processes such as neuronal migration, differentiation, and the formation of synapses, ultimately contributing to the observed adverse neurodevelopmental outcomes.
This compound: Modulation of Neuronal Excitability and Neurotrophic Factors
The primary mechanism of action of this compound is the inhibition of voltage-gated sodium channels , which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate. While this is its main antiepileptic effect, its impact on neurodevelopment is likely more complex and may involve other pathways.
In addition to its effect on sodium channels, some evidence suggests that this compound may also modulate the GABAergic system , the primary inhibitory neurotransmitter system in the brain. Furthermore, studies have indicated that this compound can increase the expression of Brain-Derived Neurotrophic Factor (BDNF) , a key molecule involved in neuronal survival, growth, and plasticity.[5][6][7][8][9] By stabilizing neuronal excitability and potentially promoting neurotrophic support, this compound may create a more favorable environment for fetal brain development compared to the widespread epigenetic disruptions caused by valproate. However, it is important to note that some animal studies have raised concerns about potential dose-dependent effects of this compound on cortical development, indicating the need for further research.[10]
Conclusion
The available evidence from large-scale human observational studies strongly indicates that in utero exposure to valproate is associated with a significantly higher risk of adverse neurodevelopmental outcomes compared to this compound. This is reflected in higher rates of developmental delay and lower IQ scores in children exposed to valproate. The differing mechanistic profiles of these two drugs, particularly valproate's role as an HDAC inhibitor, provide a plausible biological basis for these divergent outcomes. For researchers and drug development professionals, these findings underscore the importance of considering the specific molecular targets and signaling pathways of AEDs when evaluating their developmental neurotoxicity. While this compound appears to be a safer alternative to valproate concerning neurodevelopment, ongoing research is crucial to fully elucidate its long-term effects and to continue the search for even safer therapeutic options for pregnant women with epilepsy.
References
- 1. Neurodevelopment of children exposed in utero to this compound, sodium valproate and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurodevelopmental Effects of Fetal Antiepileptic Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Fetal antiepileptic drug exposure and learning and memory functioning at 6 years of age: The NEAD prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Brain-derived neurotrophic factor signalling mediates antidepressant effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound treatment reverses depressive-like behavior and alters BDNF levels in the brains of maternally deprived adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acute and chronic treatment elicited by this compound on behavior, energy metabolism, neurotrophins and signaling cascades in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiepileptic drugs and brain maturation: fetal exposure to this compound generates cortical malformations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Mechanisms of Lamotrigine and Topiramate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective mechanisms of two widely used antiepileptic drugs, Lamotrigine and Topiramate. Beyond their established roles in seizure control, both agents exhibit significant neuroprotective properties, making them subjects of intense research in the context of various neurological disorders. This document synthesizes experimental data to elucidate their distinct and overlapping mechanisms of action, offering a valuable resource for researchers and clinicians in the field of neuropharmacology and drug development.
Overview of Neuroprotective Mechanisms
This compound and Topiramate exert their neuroprotective effects through multiple pathways, targeting key components of neuronal injury cascades. While both drugs modulate excitatory and inhibitory neurotransmission, their specific molecular targets and downstream signaling effects differ significantly.
This compound primarily acts by inhibiting voltage-gated sodium channels and reducing the subsequent release of the excitatory neurotransmitter glutamate.[1][2] Emerging evidence also points to its role in modulating intracellular signaling pathways related to apoptosis and cellular resilience, notably through the upregulation of the anti-apoptotic protein Bcl-2.[3][4]
Topiramate exhibits a broader spectrum of action, targeting multiple molecular entities. Its mechanisms include the antagonism of AMPA/kainate glutamate receptors, enhancement of GABAergic inhibitory neurotransmission, and a distinct action on the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[5][6][7]
Quantitative Comparison of Neuroprotective Efficacy
Direct comparative studies quantifying the neuroprotective effects of this compound and Topiramate under identical experimental conditions are limited. However, data from individual studies provide valuable insights into their respective potencies in various models of neuronal injury.
Table 1: Quantitative Neuroprotective Effects of this compound
| Experimental Model | Endpoint Measured | This compound Concentration/Dose | Observed Effect | Citation |
| Glutamate-induced excitotoxicity in rat cerebellar granule cells | Cell Viability (MTT assay) | 100 µM | ~75% cell survival after 24h pretreatment, full protection after 3-4 days | [3] |
| Neonatal hypoxic-ischemic brain damage in rats | Number of TUNEL-positive (apoptotic) cells | 10-40 mg/kg | Dose-dependent reduction in apoptotic neurons | [8] |
| Neonatal hypoxic-ischemic brain damage in rats | Serum Neuron-Specific Enolase (NSE) levels | 20-40 mg/kg | Dose-dependent decrease in serum NSE, indicating reduced neuronal damage | [8] |
Table 2: Quantitative Neuroprotective Effects of Topiramate
| Experimental Model | Endpoint Measured | Topiramate Concentration/Dose | Observed Effect | Citation |
| Pilocarpine-induced status epilepticus in rats | CA1 and CA3 pyramidal cell survival | 20-100 mg/kg | Dose-dependent improvement in neuronal survival | [5] |
| Methylphenidate-induced oxidative stress in rat hippocampus | Lipid Peroxidation | 70 and 100 mg/kg | Attenuation of MPH-induced increase in lipid peroxidation | [9] |
| Diabetic neuropathy in mice | Spinal Cord Glial Fibrillary Acidic Protein (GFAP) levels | 10 and 30 mg/kg | Suppression of elevated GFAP, indicating reduced gliosis | [10] |
| Amyloid-beta pathology in APPswe/PS1dE9 transgenic mice | Amyloid Plaque Number | Not specified | 45.8% reduction in plaque number | [11] |
Signaling Pathways and Molecular Mechanisms
The neuroprotective actions of this compound and Topiramate are mediated by distinct signaling pathways.
This compound's Neuroprotective Signaling
This compound's primary mechanism involves the stabilization of neuronal membranes through the blockade of voltage-gated sodium channels, which in turn reduces the presynaptic release of glutamate.[1][2] A key secondary pathway involves the inhibition of histone deacetylases (HDACs). This leads to chromatin remodeling and increased transcription of the anti-apoptotic protein Bcl-2, a critical regulator of the intrinsic apoptotic pathway.[3][4]
Topiramate's Neuroprotective Signaling
Topiramate's neuroprotective effects are multifactorial. It antagonizes AMPA/kainate receptors, thereby reducing glutamate-mediated excitotoxicity.[12][13][14] It also enhances the activity of the inhibitory neurotransmitter GABA at GABA-A receptors.[6] A crucial and distinct mechanism is the inhibition of the mitochondrial permeability transition pore (mPTP), which prevents the release of pro-apoptotic factors from the mitochondria and preserves mitochondrial function.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to investigate the neuroprotective mechanisms of this compound and Topiramate.
Glutamate-Induced Excitotoxicity Assay (for this compound)
This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.
Experimental Workflow:
Protocol Details:
-
Cell Culture: Primary cerebellar granule cells are isolated from rat pups and cultured in appropriate media.
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound for different durations (e.g., 24-96 hours).
-
Excitotoxicity Induction: Glutamate is added to the culture medium at a concentration known to induce neuronal death (e.g., 100 µM).
-
Viability Assessment:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Data Analysis: Cell viability in this compound-treated groups is compared to that of untreated, glutamate-exposed controls.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (for Topiramate)
This assay evaluates the effect of a compound on the opening of the mPTP, a key event in apoptosis.
Experimental Workflow:
Protocol Details:
-
Mitochondrial Isolation: Mitochondria are isolated from rat brain tissue by differential centrifugation.
-
Drug Incubation: Isolated mitochondria are incubated with Topiramate.
-
Induction of mPTP Opening: A calcium challenge is introduced to induce the opening of the mPTP.
-
Measurement:
-
Mitochondrial Swelling: Assessed by measuring the decrease in light scattering at 540 nm.
-
Membrane Potential: Monitored using a fluorescent probe like Rhodamine 123, where a decrease in fluorescence indicates depolarization.
-
Calcium Retention Capacity: Measured using a calcium-sensitive fluorescent dye to determine the amount of calcium the mitochondria can sequester before the pore opens.
-
-
Data Analysis: The extent of mitochondrial swelling, depolarization, and calcium retention capacity in the presence of Topiramate is compared to controls.
Conclusion
This compound and Topiramate are both effective neuroprotective agents, but they achieve this through distinct and complementary mechanisms. This compound's targeted action on voltage-gated sodium channels and its influence on apoptotic pathways via Bcl-2 upregulation highlight its role in mitigating excitotoxicity and promoting cell survival. Topiramate's broader pharmacological profile, encompassing modulation of both excitatory and inhibitory systems, as well as its unique effect on mitochondrial function, suggests its utility in more complex neurodegenerative processes.
For researchers and drug development professionals, a thorough understanding of these differential mechanisms is paramount for the rational design of novel neuroprotective strategies and for the selection of appropriate therapeutic agents for specific neurological conditions. Future research should focus on direct comparative studies and the exploration of potential synergistic effects when these agents are used in combination.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotection of this compound on hypoxic-ischemic brain damage in neonatal rats: Relations to administration time and doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of the mood stabilizer this compound against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. The mechanism of neuroprotection by topiramate in an animal model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibition of glutamate release from isolated cerebrocortical nerve terminals (synaptosomes) by suppression of voltage-activated calcium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotection of this compound on hypoxic-ischemic brain damage in neonatal rats: Relations to administration time and doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of various doses of topiramate against methylphenidate induced oxidative stress and inflammation in rat isolated hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topiramate affords neuroprotection in diabetic neuropathy model via downregulating spinal GFAP/inflammatory burden and improving neurofilament production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiepileptics Topiramate and Levetiracetam Alleviate Behavioral Deficits and Reduce Neuropathology in APPswe/PS1dE9 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topiramate reduces AMPA-induced Ca(2+) transients and inhibits GluR1 subunit phosphorylation in astrocytes from primary cultures [pubmed.ncbi.nlm.nih.gov]
- 13. Topiramate antagonizes NMDA- and AMPA-induced seizure-like activity in planarians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topiramate mitigates 3-nitropropionic acid-induced striatal neurotoxicity via modulation of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Lamotrigine's Efficacy in Preclinical Seizure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lamotrigine's efficacy in two standard preclinical animal models of epilepsy: the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models. The data presented herein is intended to offer an objective overview of this compound's anticonvulsant profile in comparison to other established anti-epileptic drugs (AEDs), supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Comparative Efficacy of Anti-Epileptic Drugs
The following tables summarize the median effective dose (ED50) of this compound and other commonly used AEDs in protecting against seizures in the MES and PTZ tests in both mice and rats. The ED50 represents the dose of a drug that is effective in 50% of the animals tested.
Table 1: Anticonvulsant Activity (ED50 in mg/kg) in the Maximal Electroshock (MES) Seizure Model
| Drug | Mouse (ED50 mg/kg) | Rat (ED50 mg/kg) |
| This compound | 9.67 | 4.39 |
| Phenytoin | 9.81 | 16.9 |
| Carbamazepine | 9.67 | 4.39 |
| Valproic Acid | 196 | 366 |
Data compiled from multiple preclinical studies.[1][2][3][4]
Table 2: Anticonvulsant Activity in the Pentylenetetrazol (PTZ) Seizure Model
| Drug | Animal Model | Observation |
| This compound | Rat (PTZ Kindling) | 10 and 20 mg/kg doses significantly inhibited the development of seizures. |
| This compound | Mouse (PTZ-induced seizures) | Dose-dependently suppressed seizure intensity and increased latency to the first seizure.[5] |
Note: Direct ED50 comparisons in the PTZ model are less common than in the MES model due to variations in experimental design (e.g., acute seizure induction vs. kindling). The data above reflects the observed protective effects of this compound in different PTZ protocols.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[6][7][8]
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Apparatus:
-
An electroshock device capable of delivering a constant current.
-
Corneal or ear-clip electrodes.
-
Animal restraining device.
Procedure:
-
Animals (typically mice or rats) are handled and weighed prior to the experiment.
-
The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the electroshock.
-
At the time of testing, a local anesthetic (e.g., 0.5% tetracaine) is applied to the animal's corneas to minimize discomfort.
-
Corneal electrodes, moistened with saline for better conductivity, are placed on the eyes of the animal.
-
A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered.[7]
-
The animal is immediately observed for the presence or absence of a tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.
-
The percentage of animals protected at each dose level is recorded to calculate the ED50.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to evaluate the efficacy of drugs against myoclonic and absence seizures.[6][9][10][11][12] It can be used to induce acute seizures or, with repeated sub-convulsive doses, a "kindling" model of chronic epilepsy.
Objective: To determine the ability of a compound to prevent or reduce the severity of seizures induced by the GABA-A antagonist pentylenetetrazol.
Apparatus:
-
Syringes and needles for injection.
-
Observation chambers.
-
Timing device.
Procedure for Acute Seizure Induction:
-
Animals are weighed and pre-treated with the test compound or vehicle.
-
After a specified pre-treatment time, a convulsive dose of PTZ (e.g., 35-85 mg/kg) is administered, typically via the intraperitoneal or subcutaneous route.[11][13]
-
Animals are placed in individual observation chambers and monitored for a set period (e.g., 30 minutes).
-
Seizure activity is scored based on a standardized scale (e.g., Racine scale), observing for behaviors such as facial clonus, whole-body clonus, and tonic-clonic seizures. The latency to the first seizure and the seizure severity are recorded.
Procedure for Kindling Model:
-
Animals receive repeated injections of a sub-convulsive dose of PTZ (e.g., 30-40 mg/kg) over an extended period (e.g., every other day for several weeks).[9][11]
-
With each injection, the resulting seizure severity is scored.
-
"Kindling" is achieved when an animal consistently responds to the sub-convulsive dose with a generalized tonic-clonic seizure.
-
To test the efficacy of an anticonvulsant, the drug is administered before a PTZ injection in fully kindled animals, and the reduction in seizure score is measured.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflows for the MES and PTZ seizure models.
Caption: Proposed mechanism of action of this compound.[14][15][16][17][18]
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.
Caption: Experimental workflows for the Pentylenetetrazol (PTZ) seizure models.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 11. archepilepsy.org [archepilepsy.org]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. PharmGKB Summary: this compound Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3.pgkb.org [s3.pgkb.org]
- 18. ClinPGx [clinpgx.org]
Validating the Mood-Stabilizing Effects of Lamotrigine in Preclinical Models of Bipolar Disorder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lamotrigine's performance against other established mood stabilizers, namely lithium and valproate, in preclinical models relevant to bipolar disorder. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the therapeutic potential of novel mood-stabilizing compounds.
Introduction
Bipolar disorder is a complex psychiatric condition characterized by recurrent episodes of mania and depression. Preclinical animal models, while not fully recapitulating the human condition, are invaluable tools for screening and characterizing the efficacy of potential new treatments. This compound, an anticonvulsant, has demonstrated clinical efficacy as a mood stabilizer, particularly in the prevention of depressive episodes in bipolar I disorder. This guide delves into the preclinical data that supports these clinical observations, offering a comparative analysis with lithium and valproate.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from various preclinical studies, comparing the effects of this compound, lithium, and valproate in established animal models of depression and mania.
Models of Depression-Like Behavior
These models assess the antidepressant-like effects of the compounds.
Table 1: Forced Swim Test (FST) - Immobility Time
| Compound | Species | Dose | Change in Immobility Time | Citation |
| This compound | Rat | 20-30 mg/kg | ↓ (Significant reduction) | [1] |
| This compound | Rat | 5 mg/kg | ↓ (Significant reduction) | [2][3][4] |
| Lithium | Rat | 70 mg/kg | No significant change | [2][3][4] |
| Valproate | Mouse | 20 mg/kg | ↓ (in combination with low-dose lithium) | [5] |
Table 2: Tail Suspension Test (TST) - Immobility Time
| Compound | Species | Dose | Change in Immobility Time | Citation |
| This compound | Rat | 5 mg/kg | ↓ (Significant reduction) | [2][3][4] |
| Lithium | Rat | 70 mg/kg | ↓ (Significant reduction) | [2][3][4] |
Models of Mania-Like Behavior
These models are designed to evaluate the anti-manic potential of the tested drugs.
Table 3: Amphetamine-Induced Hyperactivity - Locomotor Activity
| Compound | Species | Dose | Change in Locomotor Activity | Citation |
| This compound | Mouse | Not specified | ↓ (Effective in preventing hyperactivity) | [6] |
| Valproate | Mouse | 400 mg/kg | ↓ (Significantly decreased mixture-induced activity) | [7] |
| Lithium | Mouse | 2 mEq/kg | ↓ (Attenuates hyperactivity) | [7] |
Table 4: Isolation-Induced Aggression - Aggressive Behaviors
| Compound | Species | Dose | Change in Aggressive Behavior | Citation |
| This compound | Rat | 5 mg/kg | ↓ (Significant reduction in approach and attack) | [2][3][4] |
| Lithium | Rat | 70 mg/kg | ↓ (Significant reduction in approach, attack, and bite) | [2][3][4] |
Molecular Biomarkers
Changes in the levels of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), are often investigated as a molecular correlate of mood stabilizer action.
Table 5: Brain-Derived Neurotrophic Factor (BDNF) Levels in the Hippocampus
| Compound | Species | Dose/Concentration | Change in BDNF Levels | Citation |
| This compound | Rat | 30 mg/kg (chronic) | ↑ (Up-regulates protein expression) | [8][9] |
| This compound | Rat | Not specified | ↑ (Increased number of BrdU-labeled cells, indicating neurogenesis) | [10] |
| Lithium | Rat | 1 mM and 2 mM | ↑ (53% and 89% increase in protein level, respectively) | [11] |
| Lithium | Rat | 0.02 mM and 0.2 mM | ↑ (28% and 14% increase in intracellular protein, respectively) | [12] |
| Valproate | Rat | 300 mg/kg | ↓ (Reduced mRNA levels in the cortex, no change in hippocampus) | [13] |
| Valproate | Rat | 300 mg/kg | ↑ (Increased expression) | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the immobility of a rodent when placed in an inescapable cylinder of water.
Protocol:
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: Animals are handled for several days prior to testing.
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute session.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are administered the test compound (e.g., this compound, lithium, valproate) or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), they are placed back into the cylinder for a 5-minute test session.
-
Data Collection: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the 5-minute test session.
-
Analysis: The immobility time of the drug-treated groups is compared to the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Amphetamine-Induced Hyperactivity
Objective: To model manic-like hyperactivity and assess the efficacy of potential anti-manic agents.
Protocol:
-
Apparatus: An open-field arena (e.g., a 40x40x40 cm box) equipped with automated photobeam detectors to track locomotor activity.
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Treatment: Animals are pre-treated with the test compound or vehicle.
-
Induction of Hyperactivity: After the pre-treatment period, animals are administered d-amphetamine (e.g., 2-5 mg/kg, i.p.) or a combination of d-amphetamine and chlordiazepoxide to induce hyperactivity.
-
Data Collection: Immediately after amphetamine administration, the animals are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period (e.g., 60-90 minutes).
-
Analysis: The total locomotor activity of the drug-treated groups is compared to the vehicle-treated group that received amphetamine. A significant reduction in hyperactivity suggests anti-manic potential.
Isolation-Induced Aggression
Objective: To induce aggressive behavior in rodents through social isolation and to evaluate the anti-aggressive effects of test compounds.
Protocol:
-
Housing: Male rodents are individually housed for a period of 3-4 weeks to induce aggression.
-
Intruder: A smaller, group-housed male rodent (the "intruder") is introduced into the home cage of the isolated resident.
-
Treatment: The resident animal is treated with the test compound or vehicle prior to the introduction of the intruder.
-
Data Collection: The latency to the first attack and the total number and duration of aggressive behaviors (e.g., biting, tail rattling, offensive posturing) are recorded for a defined period (e.g., 10 minutes).
-
Analysis: The aggressive behaviors of the drug-treated residents are compared to those of the vehicle-treated residents. A significant decrease in aggression indicates a potential therapeutic effect.
Western Blot for BDNF
Objective: To quantify the protein levels of Brain-Derived Neurotrophic Factor (BDNF) in brain tissue.
Protocol:
-
Tissue Collection and Homogenization: Following behavioral testing and euthanasia, the hippocampus is rapidly dissected and homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the homogenates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for BDNF.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to BDNF is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH). The relative BDNF levels in the drug-treated groups are then compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the action of this compound and a typical experimental workflow for its preclinical validation.
Caption: Proposed signaling pathway of this compound's mood-stabilizing effects.
Caption: Experimental workflow for validating mood-stabilizing effects.
Conclusion
Preclinical evidence strongly supports the mood-stabilizing properties of this compound, with a notable efficacy in models of depression-like behavior. Its mechanism of action, involving the modulation of voltage-gated ion channels, reduction of glutamate release, and upregulation of BDNF, provides a strong rationale for its therapeutic effects. While this compound shows a distinct preclinical profile compared to lithium and valproate, particularly in its robust antidepressant-like effects, it is important to note that no single animal model can fully capture the complexity of bipolar disorder. Therefore, a battery of tests, such as those described in this guide, is recommended for a comprehensive evaluation of novel mood-stabilizing agents. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers in the ongoing effort to develop more effective treatments for bipolar disorder.
References
- 1. Antidepressant-like effect of this compound in the mouse forced swimming test: evidence for the involvement of the noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the effects of this compound, valproate and carbamazepine in a rodent model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychogenics.com [psychogenics.com]
- 8. Brain-derived neurotrophic factor signalling mediates antidepressant effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. research.regionh.dk [research.regionh.dk]
- 11. Lithium-induced neuroprotection is associated with epigenetic modification of specific BDNF gene promoter and altered expression of apoptotic-regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term lithium treatment increases intracellular and extracellular brain-derived neurotrophic factor (BDNF) in cortical and hippocampal neurons at subtherapeutic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain derived neurotrophic factor expression and DNA methylation in response to subchronic valproic acid and/or aldosterone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antidepressive effect of sodium valproate involving suppression of corticotropin-releasing factor expression and elevation of BDNF expression in rats exposed to chronic unpredicted stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Lamotrigine vs. Other Antiepileptic Drugs: A Comparative Guide Based on Preclinical Efficacy
This guide provides a comparative analysis of the preclinical efficacy of lamotrigine against other commonly used antiepileptic drugs (AEDs). The data and methodologies presented are synthesized from established preclinical screening models to offer an objective overview for researchers, scientists, and drug development professionals.
Introduction
This compound is a broad-spectrum second-generation AED used in the treatment of various seizure types.[1][2] Its preclinical profile is characterized by a distinct pattern of activity in standardized animal seizure models, which helps predict its clinical utility. The primary mechanism of action of this compound involves the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[1][2][3][4] This guide compares its preclinical performance with first-generation AEDs such as phenytoin, carbamazepine, and valproate.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism is the blockade of voltage-sensitive sodium channels. By binding to these channels in their inactivated state, it prevents the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity.[3][5] This action reduces the release of glutamate, a key excitatory neurotransmitter, thereby dampening neuronal hyperexcitability.[3]
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Preclinical Efficacy Data
The anticonvulsant potential of new compounds is traditionally assessed using a battery of rodent seizure models. The two most widely used screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[6] The MES test is a model for generalized tonic-clonic seizures, predicting efficacy against seizure spread.[6][7] The scPTZ test models clonic seizures, akin to human absence and myoclonic seizures, and identifies compounds that raise the seizure threshold.[6][8]
Table 1: Comparative Efficacy of AEDs in Preclinical Seizure Models
| Drug | Primary Mechanism of Action | MES Test Efficacy | scPTZ Test Efficacy | Predicted Clinical Indication |
| This compound | Na+ Channel Blocker | Active | Active | Broad Spectrum (Generalized Tonic-Clonic, Focal, Absence) |
| Phenytoin | Na+ Channel Blocker | Active | Inactive | Generalized Tonic-Clonic, Focal Seizures |
| Carbamazepine | Na+ Channel Blocker | Active | Inactive | Generalized Tonic-Clonic, Focal Seizures |
| Valproate | Multiple (GABAergic, Na+/Ca2+ Channels) | Active | Active | Broad Spectrum (Generalized, Focal, Absence) |
| Ethosuximide | T-type Ca2+ Channel Blocker | Inactive | Active | Absence Seizures |
Note: This table represents a generalized summary of expected outcomes in preclinical models. ED₅₀ (median effective dose) values can vary significantly based on species, strain, and specific protocol.
Experimental Protocols and Workflow
The discovery and validation of AEDs follow a structured preclinical workflow. This process begins with acute seizure models for initial screening, followed by chronic models that more closely mimic the condition of epilepsy.
Caption: General experimental workflow for preclinical AED evaluation.
Detailed Methodologies:
-
Maximal Electroshock (MES) Test: [6][7][9]
-
Animals: Typically adult male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley).[7]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the electroshock to coincide with its peak effect.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 0.2 seconds) is delivered via corneal or ear-clip electrodes.[6][7] A topical anesthetic is applied to the corneas beforehand.[7]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the resulting seizure.[7] An animal is considered "protected" if this phase is absent.
-
Data Analysis: The dose that protects 50% of the animals (ED₅₀) is calculated.
-
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: [6][8]
-
Animals: Similar rodent models as in the MES test.
-
Drug Administration: The test compound or vehicle is administered prior to the convulsant.
-
Convulsant: A convulsive dose of Pentylenetetrazol (PTZ), a GABA-A antagonist, is injected subcutaneously (e.g., 85 mg/kg in mice).[8]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[8]
-
Endpoint: An animal is considered protected if it does not exhibit a clonic seizure within the observation period.
-
Data Analysis: The ED₅₀ is determined.
-
Comparative Summary
The preclinical data provides a framework for understanding the therapeutic potential of different AEDs.
Caption: Logical relationship of AEDs based on preclinical screening profiles.
-
This compound demonstrates a broad spectrum of activity, effectively preventing seizure spread (MES model) and raising the seizure threshold (scPTZ model). This profile is similar to that of Valproate and predicts efficacy against a wide range of seizure types, which is confirmed in clinical practice.[1][10]
-
In contrast, older AEDs like Phenytoin and Carbamazepine are primarily active in the MES test, indicating their effectiveness is mainly against generalized tonic-clonic and focal seizures but not absence seizures.[6]
-
This preclinical differentiation is crucial for guiding clinical development and selecting appropriate therapies for specific epilepsy syndromes. While preclinical models are not perfectly predictive, the distinct profiles of drugs like this compound in these tests have been instrumental in characterizing their clinical applications.[6]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Cardiac sodium channel inhibition by this compound: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing the Correct AED: From Animal Studies to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. archepilepsy.org [archepilepsy.org]
Unraveling the Cognitive Landscape: A Comparative Analysis of Lamotrigine and Other Anticonvulsants
A deep dive into the cognitive effects of Lamotrigine compared to other widely used anticonvulsant medications reveals a favorable profile for this compound, characterized by a lower incidence of adverse cognitive events. This guide synthesizes findings from multiple clinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and comparative outcomes to inform researchers, scientists, and drug development professionals.
This compound consistently demonstrates a superior or comparable cognitive profile when contrasted with older and some newer generation anticonvulsants. Studies indicate that this compound produces significantly fewer untoward cognitive and behavioral effects than Carbamazepine and Topiramate.[1][2][3][4][5][6][7] When compared with Valproate, this compound is associated with improved cognitive activation. Its cognitive effects are generally seen as comparable or slightly more favorable than Levetiracetam and Oxcarbazepine.[8][9][10]
Quantitative Comparison of Cognitive Effects
The following tables summarize the quantitative data from comparative studies on the cognitive effects of this compound versus other anticonvulsants. The data is derived from various neuropsychological tests assessing domains such as attention, memory, executive function, and psychomotor speed.
Table 1: this compound vs. Carbamazepine
| Cognitive Domain | Neuropsychological Test | Finding |
| Overall Cognition | Composite Score | This compound showed significantly better performance on 48% of variables compared to Carbamazepine.[1][2] |
| Cognitive Speed | Reading Speed Tests | Performance was better with this compound.[1] |
| Memory | Memory tasks | This compound was associated with better memory performance.[1] |
| Motor Skills | Graphomotor Coding | This compound-treated subjects performed better.[1] |
| Subjective Effects | Self-reported cognitive performance | Patients on this compound reported fewer cognitive complaints.[1] |
Table 2: this compound vs. Topiramate
| Cognitive Domain | Neuropsychological Test | Finding |
| Overall Cognition | Combined analysis of cognitive tests | This compound had significantly less negative impact on cognition.[4][7] |
| Verbal Fluency | Controlled Oral Word Association (COWA) | Performance was better with this compound.[3][4] |
| Attention/Executive Function | Stroop Color-Word Interference Test | This compound was associated with better performance.[4] |
| Processing Speed | Symbol-Digit Modalities Test | Patients on this compound performed better.[3][4] |
| Adverse Events | Cognitive-related discontinuations | Higher rate of discontinuation due to cognitive decline with Topiramate.[7] |
Table 3: this compound vs. Valproate
| Cognitive Domain | Neuropsychological Test | Finding |
| Cognitive Activation | Simple Reaction-Time Measurements | This compound showed improved cognitive activation compared to placebo and Valproate. |
| Subjective Complaints | ABNAS-neurotoxicity scale | Significantly fewer drug-related cognitive complaints with this compound. |
| Mood | Mood Rating Scales | This compound was associated with "activation," while Valproate was linked to "tiredness/sedation". |
Table 4: this compound vs. Levetiracetam
| Cognitive Domain | Neuropsychological Test | Finding |
| Overall Cognitive Profile | Various neuropsychological batteries | Both drugs have favorable cognitive profiles with minimal negative effects.[9] |
| Verbal Memory | Verbal memory tests | Some reports suggest a slight advantage for this compound.[9] |
| Executive Function | Executive function tasks | This compound may offer slight advantages.[9] |
| Mood | Mood assessments | This compound had a better effect on mood in some patient populations.[11][12] |
Experimental Protocols
The findings presented are based on robust clinical trial methodologies. Below are summaries of the experimental designs for key comparative studies.
This compound vs. Carbamazepine: Double-Blind, Randomized Crossover Study
A study comparing this compound and Carbamazepine utilized a double-blind, randomized crossover design with 25 healthy adult participants.[1][2] The study consisted of two 10-week treatment periods where subjects received either this compound (150 mg/day) or Carbamazepine (mean dose of 696 mg/day).[1][2] A comprehensive neuropsychological test battery, comprising 19 measures that yielded 40 variables, was administered at the end of each treatment period and during three drug-free phases (two pre-treatment baselines and one post-treatment follow-up).[1][2]
This compound vs. Topiramate: Multicenter, Double-Blind, Randomized, Prospective Study
In a comparison between this compound and Topiramate, a multicenter, double-blind, randomized, prospective study was conducted with adult patients experiencing partial seizures.[4] this compound or Topiramate was added to the existing Carbamazepine or Phenytoin therapy. The dosage was titrated over 8 weeks to target doses, followed by an 8-week maintenance phase.[4] The primary endpoint was the change in a combined analysis of standardized cognitive measures from screening to the end of the maintenance phase.[4]
This compound vs. Valproate: Double-Blind, Single-Dummy, Parallel-Group Study
The cognitive and mood effects of this compound were compared to Valproate and a placebo in a double-blind, single-dummy, parallel-group study involving 30 healthy volunteers. The study duration was 12 days, with participants receiving 50 mg of this compound, 900 mg of Valproate, or a placebo. Cognitive and mood assessments were conducted at pre-test and post-test.
Signaling Pathways and Mechanisms of Action
The differential cognitive effects of these anticonvulsants can be partly attributed to their distinct mechanisms of action and their impact on various signaling pathways.
Experimental Workflow
The general workflow for clinical trials comparing the cognitive effects of anticonvulsants follows a structured process to ensure objectivity and reliability of the data.
Logical Relationship of Cognitive Profiles
The existing evidence places this compound in a favorable position regarding its cognitive side-effect profile compared to several other commonly prescribed anticonvulsants.
References
- 1. karger.com [karger.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Topiramate and cognitive impairment: evidence and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamazepine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Sodium Valproate on Cognitive Function and Hippocampus of Rats After Convulsive Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproate - Wikipedia [en.wikipedia.org]
- 8. Effects of Antiepileptic Drugs on Cognition (Chapter 13) - Post-traumatic Epilepsy [cambridge.org]
- 9. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Carbamazepine Reduces Sharp Wave-Ripple Complexes and Exerts Synapse-Specific Inhibition of Neurotransmission in Ex Vivo Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding this compound’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Unraveling Neuropathic Pain: A Comparative Guide to Lamotrigine and its Alternatives in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lamotrigine's efficacy in animal models of neuropathic pain against commonly used alternatives: Gabapentin, Amitriptyline, and Carbamazepine. The following sections detail the experimental data, protocols, and underlying signaling pathways to facilitate informed decisions in preclinical research.
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant challenge in drug development. Animal models are crucial for understanding its pathophysiology and evaluating novel analgesics. This compound, an anti-epileptic drug, has shown promise in treating neuropathic pain, primarily by blocking voltage-gated sodium channels.[1][2] This guide synthesizes findings from various preclinical studies to offer a comparative perspective on its efficacy.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data from key studies comparing the effects of this compound and its alternatives on pain behaviors in different rat models of neuropathic pain.
Paclitaxel-Induced Neuropathy Model
This model mimics chemotherapy-induced neuropathic pain.
| Drug | Dose (mg/kg) | Route | Pain Assessment | % Reduction in Hypersensitivity | Reference |
| This compound | 40 | Oral | Thermal & Mechanical Hyperalgesia | Significant (P < 0.05) vs Gabapentin | [3] |
| Gabapentin | 60 | Oral | Thermal & Mechanical Hyperalgesia | Significant (P < 0.05) vs Control | [3] |
| Carbamazepine | 100 | Oral | Thermal & Mechanical Hyperalgesia | Not significantly different from this compound | [3] |
Spinal Nerve Ligation (SNL) Model
This model replicates peripheral nerve injury-induced neuropathic pain.
| Drug | Dose (mg/kg) | Route | Pain Assessment | Outcome | Reference |
| Amitriptyline | 10 | Intraperitoneal | Thermal Hyperalgesia | Complete reversal | [4] |
| Amitriptyline | 10 | Intraperitoneal | Mechanical Allodynia | No effect | [4] |
Chronic Constriction Injury (CCI) of the Infraorbital Nerve
This model is used to study trigeminal neuralgia.
| Drug | Dose (mg/kg) | Route | Pain Assessment | Outcome | Reference |
| This compound | 5-100 (single), 5-30 (repeated) | Intraperitoneal | Mechanical Allodynia | Ineffective | [5] |
| Gabapentin | 30-100 (single) | Intraperitoneal | Mechanical Allodynia | Ineffective | [5] |
| Gabapentin | 30 and 50 (repeated) | Intraperitoneal | Mechanical Allodynia | Partially effective | [5] |
| Carbamazepine | 10 | Intraperitoneal | Mechanical Allodynia | Significant reduction (in females) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Animal Models of Neuropathic Pain
1. Paclitaxel-Induced Neuropathy in Rats
-
Objective: To induce neuropathic pain mimicking that caused by chemotherapy.
-
Procedure:
-
Adult male Wistar rats (150-200g) are used.
-
Paclitaxel is administered intraperitoneally (i.p.) at a dose of 2 mg/kg on four alternate days (days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg.[7][8]
-
Control animals receive the vehicle solution.
-
Behavioral testing for pain is typically performed starting from day 7 and can be monitored for several months.[7]
-
2. Spinal Nerve Ligation (SNL) in Rats
-
Objective: To create a model of peripheral nerve injury-induced neuropathic pain.
-
Procedure:
-
Rats are anesthetized.
-
A dorsal midline incision is made to expose the L4 to L6 vertebrae.[9]
-
The L6 transverse process is removed to expose the L4, L5, and L6 spinal nerves.[9]
-
The L5 and L6 spinal nerves are tightly ligated with silk suture distal to the dorsal root ganglion.[10]
-
The muscle and skin are then closed.
-
This procedure results in mechanical and cold allodynia that can last for months.[11]
-
3. Chronic Constriction Injury (CCI) of the Infraorbital Nerve in Rats
-
Objective: To model trigeminal neuropathic pain.
-
Procedure:
-
Rats are anesthetized.
-
An incision is made on the scalp, and the infraorbital nerve (ION) is exposed within the orbital cavity.[12][13]
-
Two loose chromic gut ligatures are tied around the ION, about 2 mm apart.[14]
-
The ligatures are tightened to cause a just noticeable constriction of the nerve.[14]
-
The incision is closed.
-
This leads to behaviors indicative of persistent pain and mechanical allodynia in the facial region.[12]
-
Pain Assessment Methods
1. Hot Plate Test (Thermal Hyperalgesia)
-
Principle: Measures the latency of the animal's response to a noxious thermal stimulus.
-
Procedure:
2. Randall-Selitto Test (Mechanical Hyperalgesia)
-
Principle: Measures the withdrawal threshold to a gradually increasing mechanical pressure on the paw.
-
Procedure:
3. Von Frey Test (Mechanical Allodynia)
-
Principle: Assesses the withdrawal threshold to a non-noxious mechanical stimulus.
-
Procedure:
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound and its alternatives exert their analgesic effects in neuropathic pain.
Caption: this compound's primary mechanism in neuropathic pain.
Caption: Gabapentin's mechanism via calcium channel modulation.
Caption: Amitriptyline's dual action on reuptake and inflammation.
Caption: Carbamazepine's mechanism of action on sodium channels.
Experimental Workflow
The following diagram outlines a general workflow for preclinical studies evaluating the efficacy of compounds for neuropathic pain.
Caption: General workflow for preclinical neuropathic pain studies.
References
- 1. This compound for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of this compound in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination and characterisation of the effect of amitriptyline therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 11. mdbneuro.com [mdbneuro.com]
- 12. Chronic Constriction Injury of the Rat's Infraorbital Nerve (IoN-CCI) to Study Trigeminal Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jneurosci.org [jneurosci.org]
- 15. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 16. Hot plate test [panlab.com]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Randall–Selitto test - Wikipedia [en.wikipedia.org]
- 20. 2.14. Assessment of mechanical hyperalgesia–Randall Selitto test (paw pressure test) [bio-protocol.org]
- 21. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. media.jax.org [media.jax.org]
- 24. mmpc.org [mmpc.org]
Navigating the Therapeutic Corridor of Lamotrigine: A Dose-Response Comparison
For researchers, scientists, and drug development professionals, establishing a clear therapeutic window is paramount for optimizing drug efficacy while ensuring patient safety. This guide provides a comprehensive analysis of Lamotrigine's dose-response relationship, comparing its performance with other key antiepileptic and mood-stabilizing agents. The information is supported by experimental data from various clinical studies.
This compound is an established anticonvulsant and mood stabilizer, but its effectiveness is closely tied to achieving therapeutic plasma concentrations. The therapeutic window for this compound can vary depending on the indication (epilepsy or bipolar disorder) and concomitant medications, which significantly impact its metabolism.
Therapeutic Plasma Concentrations of this compound
The generally accepted therapeutic range for this compound varies between different clinical applications. For epilepsy, a target range of 2.5–15 mg/L is often cited, though some studies suggest a narrower range of 2.5-10 mg/L may reduce toxicity risk while maintaining similar efficacy.[1][2] In the treatment of mood disorders, a therapeutic window of 5 to 11 μg/mL has been suggested.[3] However, it's important to note that a clear relationship between this compound concentration and clinical response has not always been consistently demonstrated, with some patients benefiting from concentrations outside these ranges.[4]
Dose-Response Relationship: Efficacy and Toxicity
Clinical studies have shown a correlation between this compound plasma concentrations and the incidence of adverse effects. Higher concentrations are associated with an increased risk of toxicity.[1][2] One study found that the median plasma concentration at which dose-related side-effects appeared was 16.0 mg/L.[5] Common adverse effects to monitor include dizziness, headache, rash, and gastrointestinal symptoms.[4] The most concerning adverse effect is a serious rash, including Stevens-Johnson syndrome, the risk of which is minimized through slow dose titration rather than solely by monitoring blood levels.[4][6]
Comparison with Alternative Medications
To provide a comprehensive understanding of this compound's performance, this section compares its efficacy and side effect profile with other commonly used medications for epilepsy and bipolar disorder.
For Epilepsy: this compound vs. Carbamazepine and Levetiracetam
This compound and Carbamazepine are both first-line treatments for newly diagnosed focal seizures. Studies have shown that while their efficacy is similar, this compound is often better tolerated, leading to fewer discontinuations due to adverse events.[2] When compared to Levetiracetam for newly diagnosed focal and generalized epilepsy, no significant differences in efficacy and tolerability were observed, even with a more rapid titration schedule for Levetiracetam.
| Feature | This compound | Carbamazepine | Levetiracetam |
| Therapeutic Range (Epilepsy) | 2.5–15 mg/L | 4–12 mg/L | 12–46 mg/L |
| Time to Treatment Failure | Longer | Shorter (vs. This compound) | Similar to this compound |
| Common Adverse Events | Dizziness, headache, rash, nausea | Dizziness, drowsiness, ataxia, nausea | Somnolence, asthenia, dizziness, behavioral changes |
| Serious Adverse Events | Serious rash (e.g., Stevens-Johnson Syndrome) | Aplastic anemia, agranulocytosis | Behavioral abnormalities, psychiatric symptoms |
For Bipolar Disorder: this compound vs. Lithium and Valproate
In the management of bipolar disorder, this compound is particularly effective in preventing depressive episodes, whereas Lithium is more effective at preventing manic episodes.[7] Overall maintenance effectiveness between this compound and Lithium is considered similar.[7] Valproate is also a widely used mood stabilizer, and its co-administration with this compound requires significant dose adjustments of this compound due to metabolic interactions.[8]
| Feature | This compound | Lithium | Valproate |
| Therapeutic Range (Bipolar Disorder) | 5–11 µg/mL | 0.6–1.2 mEq/L | 50–125 µg/mL |
| Primary Efficacy | Prevention of depressive episodes | Prevention of manic episodes | Treatment of acute mania |
| Common Adverse Events | Rash, headache, dizziness, nausea | Tremor, polyuria, polydipsia, weight gain | Nausea, somnolence, dizziness, weight gain |
| Monitoring Requirements | Plasma levels useful in specific situations | Regular blood monitoring essential | Plasma level monitoring recommended |
Experimental Protocols
Determination of this compound Plasma Concentration by HPLC
A common method for quantifying this compound in plasma is High-Performance Liquid Chromatography (HPLC) with UV detection.
Sample Preparation:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample to separate the plasma.
-
To a known volume of plasma, add a protein precipitating agent (e.g., methanol or acetonitrile).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][9]
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is typically adjusted to be acidic (e.g., pH 3.5).[9]
-
Detection: UV detection at a wavelength of approximately 210 nm or 305 nm.[4][9]
-
Quantification: A calibration curve is generated using standards of known this compound concentrations.
Efficacy and Toxicity Assessment Scales
Hamilton Depression Rating Scale (HAM-D): The HAM-D is a clinician-administered scale used to assess the severity of depression.[10] The first 17 items are typically used for scoring, with each item rated on a 3- or 5-point scale.[7][10] Scores are interpreted as follows: 0-7 = Normal, 8-13 = Mild Depression, 14-18 = Moderate Depression, 19-22 = Severe Depression, ≥ 23 = Very Severe Depression.[10]
Young Mania Rating Scale (YMRS): The YMRS is a clinician-administered 11-item scale to assess the severity of manic symptoms.[2][3] Each item is rated on a 0-4 or 0-8 scale based on the patient's report over the past 48 hours and clinical observation.[3][11] Higher scores indicate more severe mania.[3]
Visualizing the Mechanism and Workflow
Caption: this compound's primary mechanism of action.
Caption: Therapeutic Drug Monitoring (TDM) workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. psypack.com [psypack.com]
- 3. clinicom.com [clinicom.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 6. jchr.org [jchr.org]
- 7. resref.com [resref.com]
- 8. Anticonvulsants for Mental Disorders: Valproate, this compound, Carbamazepine and Oxcarbazepine (Chapter 12) - Seminars in Clinical Psychopharmacology [cambridge.org]
- 9. Development and validation of a new HPLC method for determination of this compound and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assessmentpsychology.com [assessmentpsychology.com]
- 11. psychopharmacology.uic.edu [psychopharmacology.uic.edu]
A Comparative Analysis of Lamotrigine's Impact on Synaptic Plasticity with Other Mood Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of four common mood stabilizers—Lamotrigine, Lithium, Valproate, and Carbamazepine—on synaptic plasticity. The information presented is based on experimental data from peer-reviewed scientific literature, intended to inform research and development in neuropsychopharmacology.
Mechanisms of Action and Impact on Synaptic Plasticity
The therapeutic effects of mood stabilizers in bipolar disorder are increasingly understood to involve the modulation of synaptic plasticity, the ability of synapses to strengthen or weaken over time. This process is fundamental for learning, memory, and cognitive function, and its dysregulation is implicated in the pathophysiology of mood disorders. The following sections detail the distinct mechanisms through which this compound and other key mood stabilizers influence synaptic plasticity.
This compound
This compound's primary mechanism of action is the inhibition of voltage-gated sodium channels, which leads to the stabilization of neuronal membranes and a reduction in the release of the excitatory neurotransmitter glutamate.[1][2][3][4][5] It also exhibits some inhibitory effects on high-voltage-activated calcium channels.[1][2]
In terms of synaptic plasticity, this compound's effects are nuanced. Studies in human motor cortex have shown that it can reduce long-term potentiation (LTP)-like plasticity in individuals who typically exhibit a potentiation response, while diminishing long-term depression (LTD)-like plasticity in others.[6] In the rat prefrontal cortex, this compound has been found to preserve the amplitude of LTP but reduce its propagation across neuronal networks.[7][8][9] Interestingly, research on guinea pig hippocampal slices indicated that this compound did not affect LTP.[10] Furthermore, this compound has been demonstrated to significantly increase dendritic outgrowth in primary hippocampal neurons.[11] However, in a model of cytotoxicity, it did not prevent the reduction of key synaptic proteins such as brain-derived neurotrophic factor (BDNF) and postsynaptic density protein-95 (PSD-95).[11]
Lithium
Lithium, a cornerstone in the treatment of bipolar disorder, has a multifaceted mechanism of action. It notably inhibits glycogen synthase kinase-3beta (GSK-3β) and modulates inositol signaling pathways.[12][13][14][15] Lithium also influences various neurotransmitter systems, including glutamate and serotonin, and can increase the expression of neurotrophic factors like BDNF.[13][16]
Lithium generally promotes synaptic plasticity. It has been shown to enhance LTP and can even shift LTD-like plasticity towards an LTP-like state in the human cortex.[13][17] However, the duration of treatment may be a critical factor, as chronic lithium administration in rats has been observed to attenuate LTP.[18] The pro-plasticity effects of lithium are further supported by its ability to reverse stress-induced decreases in dendritic arborization and spine density and to promote neurogenesis.[13][16]
Valproate (VPA)
Valproate exerts its mood-stabilizing effects through several mechanisms. It increases the levels of the inhibitory neurotransmitter GABA by inhibiting GABA transaminase and stimulating GABA synthesis.[19][20][21] Additionally, VPA blocks voltage-gated sodium channels and acts as a histone deacetylase (HDAC) inhibitor, which allows for epigenetic regulation of genes involved in neuronal plasticity.[19][22]
In contrast to Lithium, Valproate appears to impair certain forms of synaptic plasticity. Studies on rat hippocampal slices have demonstrated that VPA inhibits both LTP and LTD.[23][24] The impairment of LTP is thought to be linked to the enhancement of GABAergic neurotransmission.[23] Despite its inhibitory effects on LTP and LTD, VPA has been shown to significantly increase dendritic outgrowth and prevent the cytotoxic loss of synaptic proteins like BDNF and PSD-95.[11]
Carbamazepine (CBZ)
The primary mechanism of Carbamazepine is the blockade of voltage-gated sodium channels, which reduces neuronal excitability and the release of glutamate.[25][26][27][28] Long-term administration of Carbamazepine can also alter the expression of genes related to synaptic plasticity, and it may have an effect on adenosine receptors.[25][26]
The impact of Carbamazepine on synaptic plasticity appears to be concentration-dependent. At therapeutic concentrations, it can facilitate previously induced LTP.[29] However, at higher concentrations, it can inhibit synaptic transmission and short-term plasticity.[30] Similar to this compound and Valproate, Carbamazepine significantly promotes dendritic outgrowth and prevents the loss of synaptic proteins in a cytotoxicity model.[11]
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of these mood stabilizers on synaptic plasticity and related cellular processes.
Table 1: Effects on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
| Mood Stabilizer | Effect on LTP | Effect on LTD | Experimental Model |
| This compound | Reduces LTP-like plasticity in responders[6]; Preserves amplitude, reduces propagation[7][8][9]; No effect[10] | Reduces LTD-like plasticity[6] | Human motor cortex[6]; Rat prefrontal cortex slices[7][8][9]; Guinea pig hippocampal slices[10] |
| Lithium | Enhances LTP[13][17]; Attenuates LTP with chronic treatment[18] | Switches LTD-like to LTP-like plasticity[17] | Human motor cortex[17]; Rat hippocampal slices[18] |
| Valproate | Impairs LTP[23][24] | Impairs LTD[23] | Rat hippocampal slices[23] |
| Carbamazepine | Facilitates previously induced LTP[29]; Inhibits at high concentrations[30] | - | Rabbit dentate gyrus in vivo[29]; Mouse hippocampal slices[30] |
Table 2: Effects on Dendritic Morphology and Synaptic Proteins
| Mood Stabilizer | Effect on Dendritic Outgrowth/Spine Density | Effect on Synaptic Proteins (e.g., BDNF, PSD-95) | Experimental Model |
| This compound | Increases dendritic outgrowth[11] | Does not prevent cytotoxicity-induced decrease[11] | Primary hippocampal neurons[11] |
| Lithium | Reverses stress-induced reduction in spine density[16] | Upregulates BDNF[13][16] | Animal models of stress[16] |
| Valproate | Increases dendritic outgrowth[11] | Prevents cytotoxicity-induced decrease[11] | Primary hippocampal neurons[11] |
| Carbamazepine | Increases dendritic outgrowth[11] | Prevents cytotoxicity-induced decrease[11] | Primary hippocampal neurons[11] |
Experimental Protocols
In Vitro Electrophysiology for LTP/LTD Measurement
A standard method for assessing synaptic plasticity in vitro involves the use of brain slices, typically from the hippocampus.[31]
-
Slice Preparation: Rodent brains are rapidly extracted and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected, and transverse slices (typically 300-400 µm thick) are prepared using a vibratome. Slices are then allowed to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (32-34°C). A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for 10-20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Induction of Plasticity:
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following the induction protocol to assess the magnitude and stability of LTP or LTD. The slope of the fEPSP is typically measured as an indicator of synaptic strength.
-
Drug Application: The mood stabilizer of interest is added to the perfusion bath at a desired concentration, typically after a stable baseline is established and before the induction of plasticity, to assess its effect on the induction or expression of LTP/LTD.
Dendritic Spine Analysis
Golgi staining remains a valuable technique for visualizing and quantifying dendritic spines.[34]
-
Tissue Preparation: Animals are euthanized, and their brains are removed and immersed in a Golgi-Cox solution for several weeks in the dark.
-
Sectioning: After impregnation, the brains are transferred to a sucrose solution for cryoprotection and then sectioned on a vibratome or cryostat at a thickness of 100-200 µm.
-
Staining and Mounting: The sections are then developed in ammonium hydroxide, fixed, dehydrated, and mounted on slides.
-
Imaging and Analysis: Neurons are imaged using a light microscope with a high-magnification objective. Dendritic segments of interest are traced, and the number and morphology of spines are quantified using specialized software. Spine density is typically expressed as the number of spines per unit length of the dendrite.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by these mood stabilizers and a typical experimental workflow for studying synaptic plasticity.
Caption: Key signaling pathways affected by mood stabilizers.
Caption: Workflow for in vitro synaptic plasticity experiments.
References
- 1. karger.com [karger.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Understanding this compound’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of this compound on human motor cortex plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on field potentials, propagation, and long-term potentiation in rat prefrontal cortex in multi-electrode recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of mood-stabilizing drugs on dendritic outgrowth and synaptic protein levels in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lithium and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Mechanisms of Lithium Action: Switching the Light on Multiple Targets for Dementia Using Animal Models [frontiersin.org]
- 14. Overview of the mechanism of action of lithium in the brain: fifty-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychscenehub.com [psychscenehub.com]
- 16. Lithium's role in neuralplasticity and itsimplications for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lithium: a switch from LTD- to LTP-like plasticity in human cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Chronic and Acute Lithium Treatment on the Long-term Potentiation and Spatial Memory in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 22. quora.com [quora.com]
- 23. Effects of sodium valproate on synaptic plasticity in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuropsychological effects of antiepileptic drugs (carbamazepine versus valproate) in adult males with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 26. A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. go.drugbank.com [go.drugbank.com]
- 28. youtube.com [youtube.com]
- 29. Facilitative effect of carbamazepine on previously induced hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Carbamazepine-Inhibition-of-Sharp-wave-Ripple-Complexes-is-Associated-with-Synapse-Specific-Effects-on-Neurotransmission-and-Short-Term-Plasticity [aesnet.org]
- 31. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubcompare.ai [pubcompare.ai]
- 33. pubcompare.ai [pubcompare.ai]
- 34. Frontiers | Treadmill Exercise Reverses Depression Model-Induced Alteration of Dendritic Spines in the Brain Areas of Mood Circuit [frontiersin.org]
Assessing the Synergistic Effects of Lamotrigine with Other Antiepileptic Drugs In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polytherapy is a common strategy in the management of epilepsy, particularly for patients with treatment-refractory seizures. The combination of antiepileptic drugs (AEDs) aims to enhance efficacy and/or improve tolerability compared to monotherapy. Lamotrigine (LTG), a broad-spectrum AED, is frequently used in combination regimens. Understanding the nature of the interaction between LTG and other AEDs is crucial for rational drug development and clinical practice. This guide provides an objective comparison of the synergistic, additive, and antagonistic effects of LTG when combined with other commonly used AEDs in vivo, supported by experimental data.
Data Presentation: Quantitative Analysis of Drug Interactions
The synergistic potential of AED combinations is often evaluated using isobolographic analysis in animal models of seizures, such as the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures. The median effective dose (ED50) is the dose of a drug that protects 50% of animals from seizures. In combination studies, the experimentally determined ED50 (ED50exp) is compared to the theoretically additive ED50 (ED50add). An ED50exp significantly lower than the ED50add indicates synergy, while a significantly higher ED50exp suggests antagonism. An ED50exp not significantly different from the ED50add indicates an additive interaction.
Neurotoxicity is typically assessed using the rotarod or chimney test, with the median toxic dose (TD50) representing the dose at which 50% of animals exhibit motor impairment. The protective index (PI) is the ratio of the TD50 to the ED50 and is a measure of the drug's safety margin.
Table 1: Anticonvulsant and Neurotoxic Effects of this compound in Combination with Other AEDs in the Maximal Electroshock (MES) Test in Mice
| AED Combination (Fixed Ratio) | Interaction Type (Anticonvulsant Effect) | ED50 (mg/kg) - Individual Drugs | ED50exp (mg/kg) - Combination | Interaction Type (Neurotoxicity) | TD50 (mg/kg) - Individual Drugs | TD50exp (mg/kg) - Combination | Reference |
| This compound (LTG) + Valproate (VPA) (1:1) | Synergistic (Supra-additive) | LTG: 9.7, VPA: 263.4 | 86.8 | Antagonistic (Sub-additive) | LTG: 45.2, VPA: 501.8 | 489.6 | [1] |
| This compound (LTG) + Topiramate (TPM) (1:1) | Synergistic (Supra-additive) | LTG: 9.7, TPM: 106.9 | 35.8 | Antagonistic (Sub-additive) | LTG: 45.2, TPM: >1000 | >523.5 | [1] |
| This compound (LTG) + Carbamazepine (CBZ) | Antagonistic (Sub-additive) | LTG: 9.7, CBZ: 11.2 | 13.9 | Additive | LTG: 45.2, CBZ: 154.9 | 98.7 | [1] |
| This compound (LTG) + Phenobarbital (PB) (1:1) | Synergistic (Supra-additive) | LTG: 9.7, PB: 20.4 | 9.8 | Synergistic (Supra-additive) | LTG: 45.2, PB: 98.6 | 49.3 | [1] |
| This compound (LTG) + Phenytoin (PHT) | Additive | LTG: 9.7, PHT: 28.3 | 19.5 | Additive | LTG: 45.2, PHT: 95.7 | 71.8 | [1] |
| This compound (LTG) + Levetiracetam (LEV) | Additive to Supra-additive | Data varies across studies | Not consistently quantified in a single isobolographic study | Generally well-tolerated | - | - | [2][3] |
Disclaimer: The ED50 and TD50 values are derived from specific experimental conditions and may vary between studies.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[4]
-
Animals: Adult male albino Swiss mice are commonly used.[5]
-
Apparatus: An electroshock apparatus capable of delivering a constant current.
-
Procedure:
-
A current (e.g., 50 Hz, 25 mA, 0.2 s duration) is delivered through corneal or auricular electrodes.[4][5]
-
The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[4]
-
Drugs are typically administered intraperitoneally (i.p.) at a predetermined time before the electroshock, based on their pharmacokinetic profiles.[6]
-
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is recorded for each dose group. The ED50, the dose that protects 50% of the animals, is then calculated using methods like probit analysis.[7]
Pentylenetetrazole (PTZ) Seizure Test
The PTZ test is used to model myoclonic and absence seizures.[8]
-
Animals: Mice are commonly used.
-
Procedure:
-
Data Analysis: The ability of the test drug to prevent or delay the onset of clonic seizures is measured. The ED50 can be calculated based on the percentage of animals protected from seizures.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic potential of a drug.[7]
-
Animals: Mice are trained to walk on a rotating rod.
-
Apparatus: A rotarod apparatus with a rotating rod of a specific diameter.
-
Procedure:
-
Trained mice are placed on the rod, which rotates at a constant or accelerating speed.
-
The latency to fall off the rod is recorded. A drug is considered neurotoxic if it significantly reduces the time the animal can stay on the rod.[7]
-
-
Data Analysis: The TD50, the dose at which 50% of the animals fail the test (e.g., fall off within a specified time), is calculated.[7]
Signaling Pathways and Mechanisms of Interaction
The synergistic or antagonistic effects of AED combinations can arise from both pharmacokinetic and pharmacodynamic interactions.
Pharmacokinetic Interactions
-
This compound and Valproate: Valproate is a potent inhibitor of UDP-glucuronosyltransferases (UGTs), the primary enzymes responsible for this compound metabolism.[9] This inhibition leads to a significant increase in this compound plasma concentrations, which can contribute to both enhanced efficacy and an increased risk of adverse effects if the this compound dose is not appropriately adjusted.[10][11]
-
This compound and Carbamazepine: Carbamazepine is a potent inducer of hepatic enzymes, including UGTs.[12] Co-administration of carbamazepine can accelerate the metabolism of this compound, leading to decreased plasma concentrations and potentially reduced efficacy.[13]
Pharmacodynamic Interactions
The precise signaling pathways underlying the pharmacodynamic synergy of this compound with other AEDs are not fully elucidated but are thought to involve complementary mechanisms of action.
-
This compound: Primarily acts by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.[1]
-
Valproate: Has multiple mechanisms, including enhancement of GABAergic inhibition, blockade of voltage-gated sodium channels, and reduction of T-type calcium currents.[14]
-
Topiramate: Also has a multi-modal mechanism of action, including blockade of voltage-gated sodium channels, enhancement of GABA-A receptor function, and antagonism of AMPA/kainate glutamate receptors.[12]
The combination of drugs with different but complementary mechanisms can lead to a greater overall anticonvulsant effect than the sum of their individual effects.
Visualizations
References
- 1. Interactions of this compound with topiramate and first-generation antiepileptic drugs in the maximal electroshock test in mice: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for Efficacy of Combination of Antiepileptic Drugs in Treatment of Epilepsy | Sarhan | Journal of Neurology Research [neurores.org]
- 3. Polytherapy-with-Levetiracetam-and-Lamotrigine-May-Be-More-Effective-Than-Lamotrigine-Monotherapy-in-Refractory-Epilepsy [aesnet.org]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. One moment, please... [advances.umw.edu.pl]
- 6. Effects of Chronic this compound Administration on Maximal Electroshock- Induced Seizures in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Combining-Lamotrigine-Valproic acid - Psychiatrienet [wiki.psychiatrienet.nl]
- 10. When Thinking of this compound and Valproic Acid, Think “Pharmacokinetically”! - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Combining-Lamotrigine-Topiramate - Psychiatrienet [wiki.psychiatrienet.nl]
- 13. Isobolographic characterization of interactions of retigabine with carbamazepine, this compound, and valproate in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic interaction between valproate and this compound against seizures induced by 4-aminopyridine and pentylenetetrazole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Lamotrigine
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of lamotrigine, a phenyltriazine-class anticonvulsant, to ensure personnel safety and environmental protection. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.
This compound Disposal Profile: A Summary
While some safety data sheets (SDS) for this compound in its final, formulated tablet form may classify it as non-hazardous for transport, the pure, active pharmaceutical ingredient (API) used in research settings requires more stringent handling.[1][2] Several SDSs for the active compound classify it as "Toxic if swallowed."[3] Therefore, it is imperative to treat all forms of this compound waste in a laboratory setting with caution.
| Parameter | Guideline | Source |
| Hazard Classification | Toxic if swallowed (H301) | [3] |
| Environmental Fate | Expected to remain in water or migrate through soil to groundwater. | [1] |
| Primary Disposal Route | Licensed hazardous waste disposal contractor. | [1][3] |
| Prohibited Disposal | Do not discharge into drains, water courses, or onto the ground. | [1][3] |
Core Disposal Protocol for this compound Waste
The following step-by-step procedure should be integrated into your laboratory's chemical hygiene and waste management plan.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused this compound, contaminated labware (e.g., vials, pipette tips, gloves), solutions containing this compound, and any materials used for spill cleanup.
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash.[4][5] It is also best practice to segregate it from other chemical waste streams unless instructed otherwise by your institution's Environmental Health and Safety (EHS) department. Specifically, avoid mixing non-hazardous and hazardous waste.[4]
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use leak-proof, compatible containers for collecting this compound waste.[6][7] Ensure containers are kept closed except when adding waste.[7]
-
Properly Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6][8] Include an accumulation start date. This ensures proper identification and handling by all personnel and waste contractors.
Step 3: On-site Accumulation and Storage
-
Designated Accumulation Area: Store sealed this compound waste containers in a designated, secure area that is inaccessible to unauthorized individuals.[5][9]
-
Follow Accumulation Limits: Be aware of your facility's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the maximum amount of waste that can be stored on-site and for how long.[8]
Step 4: Disposal through a Licensed Contractor
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection of the this compound waste.[1]
-
Incineration: The recommended final disposal method for non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste, which may include this compound, is incineration at a permitted facility.[10] This method is effective in destroying the active compound, preventing its release into the environment.
Step 5: Spill Management
-
Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat, before attempting to clean the spill. For larger spills or fine powder, respiratory protection may be necessary.[11]
-
Containment and Cleanup: Avoid generating dust.[1] Gently cover the spill with an absorbent material. Sweep or vacuum the material into a designated hazardous waste container.[11] Do not dry sweep.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All materials used for the cleanup must be disposed of as hazardous this compound waste.[4]
Decision Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow
Regulatory Framework
The management of pharmaceutical waste is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] While this compound is not specifically listed as a P- or U-listed hazardous waste under RCRA, its toxicological properties necessitate that it be managed as a hazardous or, at minimum, a non-RCRA hazardous pharmaceutical waste.[5][10] This approach ensures the highest level of safety and environmental stewardship. The EPA has specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities, which serve as a valuable reference for laboratory settings.[13]
By implementing these procedures, research organizations can ensure the safe handling and disposal of this compound, thereby protecting their personnel, the community, and the environment, while maintaining regulatory compliance.
References
- 1. ajantapharmausa.com [ajantapharmausa.com]
- 2. ark-tdm.com [ark-tdm.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. vumc.org [vumc.org]
- 5. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medlabmag.com [medlabmag.com]
- 9. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. usbioclean.com [usbioclean.com]
- 11. echemi.com [echemi.com]
- 12. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
